DL-serine hydrazide Hydrochloride
Description
The exact mass of the compound 2-Amino-3-hydroxypropanehydrazide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-hydroxypropanehydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O2.ClH/c4-2(1-7)3(8)6-5;/h2,7H,1,4-5H2,(H,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWGUZKRVDKZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NN)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971222 | |
| Record name | 2-Amino-3-hydroxypropanehydrazonic acid--hydrogen chloride (1/1) | |
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Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55819-71-1, 25317-90-2 | |
| Record name | Serine, hydrazide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55819-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Serine, hydrazide, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25317-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Serinohydrazide hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025317902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Serine hydrazide hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055819711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-hydroxypropanehydrazonic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-serinohydrazide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-serinohydrazide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-SERINE HYDRAZIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2RG2WDD8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
DL-Serine Hydrazide Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and known applications of DL-serine hydrazide hydrochloride. The information is intended to support research, development, and application of this versatile chemical compound.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid. It is the hydrochloride salt of DL-serine hydrazide, a derivative of the amino acid serine. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[1] The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions.[1]
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white solid/crystalline powder | |
| Melting Point | >183 °C (decomposes) | [2] |
| Solubility | Soluble in water and methanol. | |
| Storage Temperature | Room temperature, under inert atmosphere. |
Chemical Identifiers and Molecular Data
| Identifier/Datum | Value | Source(s) |
| CAS Number | 55819-71-1 | [3] |
| Molecular Formula | C₃H₁₀ClN₃O₂ | [3] |
| Molecular Weight | 155.58 g/mol | [3] |
| IUPAC Name | 2-amino-3-hydroxypropanehydrazide;hydrochloride | [3] |
| SMILES | C(C(C(=O)NN)N)O.Cl | [3] |
| InChI Key | JNWGUZKRVDKZBI-UHFFFAOYSA-N |
Synthesis and Manufacturing
This compound is primarily synthesized from DL-serine. A common industrial method involves a two-step process:
-
Esterification: DL-serine is reacted with an alcohol, typically methanol, in the presence of an acid catalyst (like thionyl chloride) to form the corresponding methyl ester hydrochloride.
-
Hydrazinolysis: The serine methyl ester is then treated with hydrazine hydrate to yield DL-serine hydrazide. The final hydrochloride salt is obtained through the addition of hydrochloric acid.[4]
Experimental Protocols
The most prominent application of this compound is as a key intermediate in the synthesis of Benserazide hydrochloride, a peripherally-acting DOPA decarboxylase inhibitor used in the management of Parkinson's disease.[5][]
Synthesis of Benserazide Hydrochloride from this compound
There are two primary synthetic routes for the preparation of Benserazide hydrochloride from this compound: a two-step synthesis involving a hydrazone intermediate and a more streamlined one-pot synthesis.
1. Two-Step Synthesis via Hydrazone Intermediate
This method involves the initial formation of a hydrazone by condensation, followed by its reduction.
-
Step 1: Condensation to form Hydrazone
This compound is reacted with 2,3,4-trihydroxybenzaldehyde to form the hydrazone intermediate, (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride.
-
Protocol:
-
To a reaction vessel, add 2,3,4-trihydroxybenzaldehyde to a suitable solvent such as N,N-Dimethylformamide (DMF) and stir at ambient temperature until a clear solution is formed.
-
Add this compound to the solution.
-
Heat the reaction mixture to between 35-50°C and continue stirring.
-
The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within approximately 2 hours at 50°C.
-
The resulting mixture containing the hydrazone intermediate can be filtered and used directly in the subsequent step.
-
-
-
Step 2: Reduction of the Hydrazone
The formed hydrazone is then reduced to yield Benserazide. A common method for this reduction is catalytic hydrogenation.
-
Protocol:
-
Charge a hydrogenation reactor with a suitable catalyst, such as Palladium on carbon (Pd/C).
-
Flush the reactor multiple times with an inert gas (e.g., nitrogen).
-
Transfer the filtrate containing the hydrazone intermediate from the previous step into the reactor.
-
Pressurize the reactor with hydrogen gas (typically 1-3 bar) at ambient temperature.
-
Upon completion of the reaction, the final product, Benserazide hydrochloride, can be isolated and purified.
-
-
2. One-Pot Synthesis
This approach combines the condensation and reduction steps into a single reaction vessel, which can improve operational efficiency.
-
Protocol:
-
To a reaction vessel, add this compound, a catalyst (e.g., 2.5% Pd/C), and molecular sieves in a solvent such as isopropanol.
-
Heat the mixture to approximately 40°C.
-
Evacuate the vessel and introduce nitrogen gas, repeating this cycle.
-
Introduce hydrogen gas and repeat the evacuation-gas introduction cycle.
-
Dissolve 2,3,4-trihydroxybenzaldehyde in isopropanol and add it dropwise to the reaction mixture.
-
Stir the reaction for an extended period (e.g., 10 hours).
-
Remove the solvent under reduced pressure.
-
Add ethanol and stir until the product crystallizes.
-
Visualized Experimental Workflows
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the scientific literature detailing the direct biological activities or signaling pathway involvement of this compound itself. Its primary role is documented as a synthetic intermediate.[4][7]
However, to provide a broader context for potential research, the biological activities of the parent molecule, serine, and the hydrazide functional group are briefly summarized below. It is important to note that these activities are not directly attributed to this compound and would require experimental validation.
-
Serine Derivatives: L-serine and its derivatives are known to play crucial roles in the central nervous system, including protein synthesis, cell proliferation, and as precursors to neurotransmitters.[] D-serine, in particular, is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory.[] Some serine derivatives have been investigated for their potential neuroprotective and antitumor activities.[][9]
-
Hydrazide Derivatives: The hydrazide functional group is a component of many compounds with a wide range of biological activities.[10] Various hydrazide derivatives have been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties.[11][12][13]
Given the absence of direct evidence, the exploration of the biological effects of this compound represents a potential area for future research.
Conclusion
This compound is a well-characterized compound with established chemical and physical properties. Its primary and most significant application is as a key starting material in the synthesis of the pharmaceutical agent Benserazide. While direct biological activities of this compound are not yet documented, its structural components suggest potential avenues for investigation in medicinal chemistry and drug discovery. This guide provides a foundational resource for professionals working with this important chemical intermediate.
References
- 1. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 2. This compound | 55819-71-1 [amp.chemicalbook.com]
- 3. This compound | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 55819-71-1 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 9. Serine derivative with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. hygeiajournal.com [hygeiajournal.com]
- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]
An In-depth Technical Guide to DL-Serine Hydrazide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical methodologies for DL-serine hydrazide hydrochloride. This compound is a critical intermediate in pharmaceutical synthesis, most notably in the production of Benserazide.
Molecular Structure and Chemical Identity
This compound is the hydrochloride salt of DL-serine hydrazide. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[1] Its chemical structure features a central alpha-carbon bonded to an amino group, a hydroxymethyl group, a hydrogen atom, and a hydrazide group (-CONHNH2). The hydrochloride salt form enhances its stability and solubility.[1]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-amino-3-hydroxypropanehydrazide;hydrochloride[2] |
| CAS Number | 55819-71-1[2] |
| Molecular Formula | C3H10ClN3O2[2] |
| Molecular Weight | 155.58 g/mol [2] |
| Synonyms | DL-Serinohydrazide hydrochloride, 2-amino-3-hydroxypropanehydrazide hydrochloride, Benserazide EP Impurity A[3] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Melting Point | >183°C (decomposes) | [3] |
| Solubility | Slightly soluble in methanol and water | [3] |
| Storage Temperature | Room temperature, under inert atmosphere |
Synthesis of this compound
This compound is primarily synthesized from the starting material DL-serine. The most common synthetic route involves a two-step process: esterification of DL-serine followed by hydrazinolysis of the resulting ester.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
The following is a generalized protocol for the synthesis of this compound based on common laboratory practices.
Step 1: Esterification of DL-Serine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-serine in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension while stirring. Maintain the temperature below 20°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the solution under reduced pressure to obtain the crude DL-serine methyl ester hydrochloride.
Step 2: Hydrazinolysis
-
Dissolve the crude DL-serine methyl ester hydrochloride in a suitable solvent such as methanol.
-
In a separate reaction vessel, add hydrazine hydrate.
-
Add the solution of DL-serine methyl ester hydrochloride dropwise to the hydrazine hydrate at a controlled temperature (e.g., 20-30°C).
-
Stir the reaction mixture for 1-2 hours at the same temperature.
-
After the reaction is complete, adjust the pH of the solution to 4.0-5.0 using concentrated hydrochloric acid to facilitate crystallization.
-
Add an anti-solvent like ethanol or isopropanol to promote precipitation.
-
Cool the mixture and stir for several hours to allow for complete crystallization.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield this compound.
Role in Benserazide Synthesis
The primary application of this compound is as a key intermediate in the synthesis of Benserazide hydrochloride, a drug used in the management of Parkinson's disease.[4] Benserazide is a peripheral decarboxylase inhibitor that is co-administered with L-DOPA to increase its central nervous system bioavailability.
Benserazide Synthesis Pathway
Caption: Synthesis of Benserazide from this compound.
Analytical Methodologies
Accurate characterization of this compound is crucial for quality control in pharmaceutical manufacturing. The following are generalized protocols for its analysis using common spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of this compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range for organic molecules (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks to determine the relative number of protons.
-
-
Spectral Interpretation: Analyze the chemical shifts, integration, and multiplicity (splitting patterns) of the signals to confirm the presence of the expected proton environments in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry KBr powder and mix thoroughly.
-
Press the mixture in a pellet die under high pressure to form a transparent pellet.[5]
-
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the sample holder and acquire the sample spectrum.
-
Typically, scan in the mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Spectral Interpretation: Identify the characteristic absorption bands for the functional groups present, such as O-H (broad), N-H (sharp/broad), C=O (strong), and C-N stretches.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of this compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan for the expected molecular ion.
-
-
Data Processing: The software will generate a mass spectrum showing the mass-to-charge ratio (m/z) of the detected ions.
-
Spectral Interpretation:
-
Look for the protonated molecular ion [M+H]⁺ of the free base (DL-serine hydrazide).
-
In high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental formula. The expected exact mass of the protonated molecule (C₃H₁₀N₃O₂⁺) is approximately 120.0773.[7]
-
Biological Activity and Signaling Pathways
Current scientific literature primarily identifies this compound as a chemical intermediate in the synthesis of pharmaceuticals, notably Benserazide.[4][8] There is limited evidence to suggest that this compound itself possesses significant direct pharmacological activity or is involved in specific biological signaling pathways. While some hydrazide derivatives have been investigated for a range of biological activities, the primary role of this specific compound in a drug development context is as a precursor molecule.[9][10][11] Its utility lies in its reactive functional groups that are amenable to the construction of more complex, biologically active molecules.[7][12]
Conclusion
This compound is a well-characterized small molecule of significant importance in the pharmaceutical industry. Its defined molecular structure and physicochemical properties, coupled with established synthetic routes, make it a reliable building block for drug synthesis. The analytical techniques outlined in this guide provide a framework for its quality control and characterization. While its direct biological activity appears limited, its role as a key intermediate in the production of drugs like Benserazide underscores its importance in the development of therapies for neurological disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 55819-71-1 [chemicalbook.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 8. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]
- 9. hygeiajournal.com [hygeiajournal.com]
- 10. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]
- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jascoinc.com [jascoinc.com]
Navigating the Solubility of DL-Serine Hydrazide HCl: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of DL-serine hydrazide hydrochloride (HCl) in two common laboratory solvents: water and methanol. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental methodologies for solubility determination, and contextualizes the compound's significance as a key pharmaceutical intermediate.
Executive Summary
DL-serine hydrazide HCl is a crucial reagent in the synthesis of Benserazide, a medication used in the management of Parkinson's disease.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, ensuring purity, and developing scalable manufacturing processes. This guide addresses the current landscape of solubility data, which presents some conflicting qualitative descriptions, and provides a framework for its empirical determination.
Solubility Profile of DL-Serine Hydrazide HCl
The available literature provides a qualitative, and at times contradictory, overview of the solubility of DL-serine hydrazide HCl. While some sources describe the compound as highly soluble in both water and methanol, others suggest it is only slightly soluble, potentially requiring heat and sonication for dissolution.[2][3] This discrepancy may stem from variations in experimental conditions, such as temperature and pH, or differences in the physical form of the material being tested.
To provide a clear overview of the existing data, the following table summarizes the qualitative solubility descriptions found in various sources.
| Solvent | Reported Solubility |
| Water | Highly soluble[3], Slightly soluble[2] |
| Methanol | Highly soluble[3], Slightly soluble (with heating and sonication)[2] |
| Ethanol | Highly soluble[3] |
It is noteworthy that the parent compound, DL-serine, is known to be approximately eight times less soluble in water than its pure L- and D-enantiomers.[4][5] This phenomenon is attributed to the formation of a more stable crystal lattice in the racemic mixture, which requires more energy to disrupt. A similar effect may contribute to the observed solubility characteristics of the racemic DL-serine hydrazide HCl.
Experimental Protocol for Solubility Determination
Given the absence of precise quantitative solubility data, a standardized experimental protocol is essential for researchers to determine the solubility of DL-serine hydrazide HCl under their specific laboratory conditions. The following is a generalized protocol based on the reliable shake-flask method for determining thermodynamic solubility.
Objective: To determine the saturation solubility of DL-serine hydrazide HCl in water and methanol at a controlled temperature.
Materials:
-
DL-serine hydrazide HCl (solid)
-
Deionized water
-
Methanol (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of Solvent: Equilibrate the chosen solvent (water or methanol) to the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Add an excess amount of DL-serine hydrazide HCl to a series of sealed vials containing a known volume of the temperature-equilibrated solvent. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of DL-serine hydrazide HCl.
-
Calculation: Calculate the solubility of the compound in the chosen solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.
A visual representation of this experimental workflow is provided below.
Role in Benserazide Synthesis
DL-serine hydrazide HCl serves as a pivotal intermediate in the chemical synthesis of Benserazide. The process typically involves the condensation of DL-serine hydrazide HCl with 2,3,4-trihydroxybenzaldehyde to form a hydrazone, which is subsequently reduced to yield Benserazide.[6][7][8][9] The efficiency and yield of this synthesis are directly influenced by the solubility of DL-serine hydrazide HCl in the reaction solvent, which is often methanol.
The following diagram illustrates the synthetic pathway from DL-serine hydrazide HCl to Benserazide.
Conclusion
While a definitive quantitative value for the solubility of DL-serine hydrazide HCl in water and methanol remains to be established in the literature, this guide provides researchers with the necessary context and a practical framework for its determination. The conflicting qualitative reports underscore the importance of empirical verification under specific experimental conditions. A thorough understanding of the solubility of this key intermediate is essential for the advancement of pharmaceutical synthesis and the development of robust drug manufacturing processes.
References
- 1. CN112876379A - Method for synthesizing benserazide hydrochloride by using fixed bed hydrogenation equipment - Google Patents [patents.google.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic method for intermediate of benserazide hydrochloride (2014) | Xiong Qingsheng | 2 Citations [scispace.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
DL-serine hydrazide hydrochloride synthesis from DL-serine
An In-depth Technical Guide to the Synthesis of DL-Serine Hydrazide Hydrochloride from DL-Serine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial intermediate in the pharmaceutical industry. The document details the reaction pathway, experimental protocols, and physicochemical properties of the compound, supported by quantitative data and procedural diagrams.
Physicochemical Properties
This compound is a white crystalline powder.[1] Its stability and high solubility in polar solvents like water and methanol make it a versatile reagent in various synthetic applications.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics.[2]
A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₀ClN₃O₂ | [3][] |
| Molecular Weight | 155.58 g/mol | [3][5] |
| CAS Number | 55819-71-1, 25317-90-2 | [1][3][5] |
| Melting Point | >183°C (decomposition) | [6] |
| Density | 1.281 g/cm³ (at 25°C) | [1] |
| Purity | ≥97% | [7] |
| Appearance | White crystalline powder | [1] |
| Solubility | Highly soluble in water, methanol, and ethanol | [1] |
Core Synthesis Pathway
The synthesis of this compound from DL-serine is a well-established, two-step process. The methodology is designed to be high in yield, cost-effective, and suitable for industrial-scale production.[7]
-
Esterification : The process begins with the esterification of the carboxylic acid group of DL-serine. This is typically achieved by reacting DL-serine with thionyl chloride in methanol, which generates the methyl ester intermediate, methyl-DL-serine hydrochloride.[2][7][8]
-
Hydrazinolysis : The newly formed serine methyl ester then undergoes hydrazinolysis. This step involves reacting the ester with hydrazine hydrate, which substitutes the methoxy group (-OCH₃) with a hydrazinyl group (-NHNH₂), forming the serine hydrazide.[2][5][7] The reaction is finalized by adjusting the pH with hydrochloric acid to crystallize the desired this compound salt.[7]
Caption: Two-step synthesis of DL-Serine Hydrazide HCl.
Detailed Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures.[7]
Materials and Reagents
-
DL-Serine
-
Methanol (CH₃OH)
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Isopropanol
Step 1: Synthesis of Methyl-DL-serine Hydrochloride (Esterification)
-
In a 500ml four-neck flask, add 315ml of methanol.
-
Cool the flask to 10°C in an ice bath.
-
Slowly add 60g of thionyl chloride dropwise into the methanol while maintaining the temperature.
-
After the addition is complete, add 50g of DL-serine to the mixture.
-
Heat the mixture to reflux and maintain for 3 hours.
-
After the reaction, evaporate the reaction solution to dryness under reduced pressure to obtain the crude serine methyl ester.
-
Dissolve the crude product in an appropriate amount of methanol for use in the next step.
Step 2: Synthesis of this compound (Hydrazinolysis)
-
In a separate 500ml four-neck flask, add 95g of hydrazine hydrate.
-
At a controlled temperature of 20°C, add the methanol solution of serine methyl ester (from Step 1) dropwise to the hydrazine hydrate.
-
Once the addition is complete, maintain the reaction at 20°C for one hour with continuous stirring.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to between 4.0 and 5.0 using concentrated hydrochloric acid.
-
Add 100ml of isopropanol to the mixture.
-
Cool the solution to 10°C and stir for 3 hours to induce crystallization.
-
Filter the resulting precipitate to obtain the final product, this compound.
Caption: Experimental workflow for the synthesis process.
Spectroscopic Characterization
While comprehensive spectral data is not widely published in peer-reviewed literature, the structure of this compound can be confirmed using standard spectroscopic techniques.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is essential for elucidating the molecular structure by identifying the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule's three-carbon backbone derived from serine.[5]
-
Mass Spectrometry (MS) : Using electrospray ionization (ESI) in positive ion mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 120.1, corresponding to the free base. High-resolution mass spectrometry (HRMS) can confirm the exact mass of the protonated molecule (C₃H₁₀N₃O₂⁺) as 120.0773.[5]
Applications in Drug Development
This compound is a valuable building block in organic synthesis, primarily due to its reactive hydrazide functional group.[5][9]
-
Pharmaceutical Intermediate : Its most significant application is as a key starting material in the synthesis of Benserazide Hydrochloride.[2][6][10] Benserazide is a peripherally-acting DOPA decarboxylase inhibitor used in combination with L-DOPA for the treatment of Parkinson's disease.[][6]
-
Derivatization Reactions : The hydrazide moiety readily undergoes condensation reactions with aldehydes and ketones to form hydrazones.[5][9] This reactivity allows for the creation of more complex molecules and diverse heterocyclic compounds, which are of significant interest in medicinal chemistry.[5]
-
Other Industries : The compound also finds use in the production of cosmetics as an anti-aging and skin-whitening agent, and in the manufacturing of food additives like flavor enhancers.[1]
References
- 1. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 6. This compound | 55819-71-1 [chemicalbook.com]
- 7. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Chemical Mechanism of Action of DL-Serine Hydrazide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Serine Hydrazide Hydrochloride (CAS: 55819-71-1) is a chiral, bifunctional organic molecule primarily utilized as a key intermediate in chemical synthesis. This technical guide elucidates the core mechanism of action of this compound, which is rooted in its chemical reactivity rather than a direct pharmacological effect. Its utility stems from the presence of a nucleophilic hydrazide moiety and a functionalized serine backbone, making it a versatile building block for the synthesis of more complex molecules, most notably the pharmaceutical compound Benserazide. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity, including detailed experimental protocols and quantitative data presented for clarity and reproducibility.
Introduction
This compound is a synthetic derivative of the amino acid DL-serine, where the carboxylic acid group is replaced by a hydrazide functional group (-CONHNH₂).[1] The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[1] Its hydrochloride salt form enhances stability and solubility, particularly in aqueous media.[1] While it is a derivative of a biologically relevant amino acid, its primary role in scientific research and industrial applications is not as a bioactive agent itself, but as a crucial precursor in multi-step organic syntheses.[2][3] The principal application of this compound is in the manufacturing of Benserazide, a peripheral decarboxylase inhibitor used in the treatment of Parkinson's disease.[2][4]
Chemical Properties and Reactivity
The "mechanism of action" of this compound is defined by its chemical reactivity, which is conferred by its distinct functional groups: the hydrazide group, the primary amino group, and the hydroxyl group.
-
Hydrazide Group (-CONHNH₂): This is the most reactive site for the transformations in which this compound typically participates. The terminal nitrogen atom is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone intermediates.[1][5] This reaction is fundamental to its use in the synthesis of Benserazide.[6]
-
Amino Group (-NH₂): The primary amino group on the chiral center of the serine backbone can also participate in various reactions, such as N-acylation or reaction with other electrophiles.
-
Hydroxyl Group (-OH): The primary hydroxyl group offers another site for functionalization, such as esterification or etherification, allowing for the synthesis of a wide range of derivatives.[5]
The presence of these multiple reactive centers makes this compound a versatile synthon for creating complex molecular architectures.[5]
Core Mechanism of Action: Chemical Synthesis of Benserazide
The most prominent example of this compound's mechanism of action is its role in the synthesis of Benserazide. This process typically involves a two-step sequence: hydrazone formation followed by reduction.
Step 1: Hydrazone Formation (Condensation Reaction)
This compound is reacted with 2,3,4-trihydroxybenzaldehyde in a suitable solvent, such as methanol or isopropanol.[6][7] The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hydrazone intermediate, N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone.[1][8] This reaction is a classic example of a condensation reaction, where a molecule of water is eliminated.
Figure 1. Formation of the Hydrazone Intermediate.
Step 2: Reduction of the Hydrazone
The hydrazone intermediate is then reduced to form Benserazide. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[6] This step reduces the carbon-nitrogen double bond of the hydrazone to a single bond.
Figure 2. Reduction to form Benserazide.
A one-pot synthesis approach also exists, where the condensation and reduction steps are performed in a single reaction vessel without isolating the hydrazone intermediate, which can improve efficiency.[6]
Experimental Protocols
The following are representative experimental protocols for the synthesis of Benserazide using this compound.
Two-Step Synthesis via Hydrazone Intermediate
Step 1: Synthesis of N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone [8]
-
In a 500 mL four-hole flask, add 20 g of 2,3,4-trihydroxybenzaldehyde and 250 mL of methanol.
-
Add 20 g of this compound and 10 g of water.
-
Heat the mixture to 50-55 °C and stir for 2 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate and wash with a small amount of isopropanol.
-
Dry the product to obtain the hydrazone intermediate.
Step 2: Synthesis of Benserazide Hydrochloride [7]
-
The hydrazone intermediate is hydrogenated in methanol to yield Benserazide. (Specific conditions for reduction may vary based on the chosen catalyst and hydrogen source).
One-Pot Synthesis of Benserazide Hydrochloride[6][7]
-
To a reaction vessel, add 5 g (32 mmol) of this compound and 2.0 g of 5% Pd/C in 50 mL of methanol.[7]
-
Heat the mixture to 60 °C.[7]
-
Evacuate the vessel and introduce nitrogen gas (repeat twice). Then, introduce hydrogen gas and repeat the evacuation-gas introduction cycle twice.[7]
-
Dissolve 5 g (32 mmol) of 2,3,4-trihydroxybenzaldehyde in 50 mL of methanol.[7]
-
Add the aldehyde solution dropwise to the reaction mixture.
-
Stir the reaction for 10 hours.[7]
-
Evaporate the solvent under reduced pressure.
-
Add 20 mL of ethanol and stir until crystals precipitate.
-
Store at <5 °C overnight to complete crystallization.
-
Filter and dry the product.
Quantitative Data
The following table summarizes the quantitative data from the described synthetic protocols.
| Parameter | Value | Reference |
| One-Pot Synthesis | ||
| DL-Serine Hydrazide HCl | 5 g (32 mmol) | [7] |
| 2,3,4-Trihydroxybenzaldehyde | 5 g (32 mmol) | [7] |
| Catalyst (5% Pd/C) | 2.0 g | [7] |
| Solvent (Methanol) | 50 mL + 50 mL | [7] |
| Reaction Temperature | 60 °C | [7] |
| Reaction Time | 10 hours | [7] |
| Hydrazone Formation | ||
| DL-Serine Hydrazide HCl | 20 g | [8] |
| 2,3,4-Trihydroxybenzaldehyde | 20 g | [8] |
| Solvent (Methanol) | 250 mL | [8] |
| Water | 10 g | [8] |
| Reaction Temperature | 50-55 °C | [8] |
| Reaction Time | 2 hours | [8] |
| Mass Yield | 195% (wet product) | [8] |
| Purity (Liquid Phase) | ≥98.0% | [8] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of Benserazide hydrochloride.
Figure 3. Experimental workflow for the one-pot synthesis of Benserazide HCl.
Conclusion
The mechanism of action of this compound is fundamentally chemical, characterized by the reactivity of its hydrazide, amino, and hydroxyl functional groups. Its primary and most well-documented application is as a key intermediate in the synthesis of Benserazide. The core of this synthetic pathway involves the condensation of the hydrazide group with an aldehyde to form a hydrazone, followed by reduction. Understanding this chemical mechanism is crucial for optimizing existing synthetic routes and for the potential development of novel molecules using this compound as a versatile starting material. This technical guide provides researchers and drug development professionals with a detailed overview of its chemical behavior, supported by experimental protocols and quantitative data to facilitate its application in a laboratory or industrial setting.
References
- 1. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
The Hydrazide Functional Group: A Cornerstone in Modern Biochemical Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The hydrazide moiety (R-CO-NH-NH₂), a versatile and highly reactive functional group, has emerged as a critical building block in the design and synthesis of a vast array of biologically active molecules. Its unique chemical properties enable it to participate in a variety of biochemical reactions, making it an invaluable tool in medicinal chemistry, chemical biology, and drug development. This guide provides a comprehensive overview of the function of the hydrazide group in biochemical reactions, detailing its role in enzyme inhibition, bioconjugation, and as a synthon for novel therapeutics.
Core Functions of the Hydrazide Group in a Biochemical Context
The utility of the hydrazide group stems from its nucleophilic nitrogen atoms and its ability to form stable covalent bonds with carbonyl compounds. This reactivity is harnessed in several key biochemical applications:
-
Enzyme Inhibition: Hydrazide-containing compounds have been extensively explored as inhibitors of various enzymes. The hydrazide group can interact with the active site of an enzyme through hydrogen bonding or by acting as a chelating agent for metal cofactors. Furthermore, the hydrazide can be metabolized to reactive species that covalently modify the enzyme, leading to irreversible inhibition. A prominent example is the antitubercular drug isoniazid, which, upon activation by a mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2]
-
Bioconjugation: The reaction between a hydrazide and an aldehyde or ketone to form a stable hydrazone bond is a cornerstone of bioconjugation chemistry.[3][4][5] This reaction is highly specific and proceeds efficiently under mild, aqueous conditions, making it ideal for labeling and modifying biomolecules such as proteins, glycoproteins, and nucleic acids. A common strategy involves the periodate oxidation of the sugar moieties on glycoproteins to generate aldehyde groups, which can then be selectively targeted by hydrazide-functionalized probes for visualization, purification, or drug delivery applications.[6][7]
-
Pharmacophore and Synthon for Heterocycles: The hydrazide group itself can act as a key pharmacophore, participating in crucial interactions with biological targets.[8][9] Additionally, its chemical versatility makes it a valuable starting material for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent scaffolds in many clinically used drugs.[10][11][12]
Quantitative Analysis of Hydrazide-Mediated Enzyme Inhibition
The potency of hydrazide-based enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). These values provide a standardized measure for comparing the efficacy of different compounds.
| Target Enzyme | Inhibitor Class | Compound Example | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Monoamine Oxidase-A (MAO-A) | Hydrazone Derivatives | Compound 2a | 0.342 | 0.188 | [13] |
| Compound 2b | 0.028 | 0.016 | [13] | ||
| Moclobemide (Reference) | 6.061 | - | [13] | ||
| Laccase | Hydrazide-Hydrazones | 4-HBAH Derivative 1c | - | 24 | [14] |
| 4-HBAH Derivative 1e | - | 939 | [14] | ||
| 4-HBAH Derivative 3d | - | 17.9 | [14] | ||
| α-Glucosidase | Hydrazine Clubbed Thiazoles | Compound 3c | - | 5.47 ± 0.53 nM | [15] |
| Acarbose (Reference) | - | 23.53 ± 2.72 | [15] | ||
| Aldose Reductase | Hydrazine Clubbed Thiazoles | Compound 3c | 5.10 nM | 5.47 ± 0.53 nM | [15] |
| Epalrestat (Reference) | 36.58 nM | 34.53 ± 2.52 nM | [15] |
Table 1: Quantitative data for hydrazide-based enzyme inhibitors. This table summarizes the inhibitory potency of various hydrazide derivatives against different enzyme targets.
Anticancer Activity of Hydrazide Derivatives
Numerous studies have demonstrated the potential of hydrazide-containing compounds as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
| Cell Line | Compound Class | Compound Example | IC₅₀ (µM) | Reference |
| HCT-116 (Colon Carcinoma) | Hydrazide Derivative | Compound 11 | 2.5 ± 0.81 | [10] |
| Compound 5b | 3.2 ± 1.1 | [10] | ||
| Cisplatin (Reference) | 2.43 ± 1.1 | [10] | ||
| SH-SY5Y (Neuroblastoma) | Quinoline Hydrazide | Compound 17 | 2.9 | [3] |
| Kelly (Neuroblastoma) | Quinoline Hydrazide | Compound 17 | 1.3 | [3] |
| MDA-MB-231 (Breast Cancer) | Quinoline Hydrazide | Compound 17 | 18.8 | [3] |
| MCF-7 (Breast Cancer) | Diphenylamine-Pyrrolidin-2-one-Hydrazone | - | 0.73–2.38 | [16] |
Table 2: In vitro anticancer activity of selected hydrazide derivatives. This table presents the cytotoxic efficacy of various hydrazide compounds against different cancer cell lines.
Experimental Protocols
General Protocol for Hydrazide-Based Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a hydrazide compound against a target enzyme. Specific parameters such as substrate concentration, enzyme concentration, and incubation times should be optimized for each specific enzyme.
Materials:
-
Purified enzyme
-
Substrate specific to the enzyme
-
Hydrazide inhibitor compound
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and hydrazide inhibitor in the appropriate assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a defined amount of the enzyme to each well of the microplate. Then, add varying concentrations of the hydrazide inhibitor to the wells. A control well with no inhibitor should also be prepared. Incubate the plate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Monitor the Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the Kᵢ and the mode of inhibition (e.g., competitive, non-competitive).[17]
Protocol for Hydrazide-Based Labeling of Glycoproteins
This protocol describes the labeling of glycoproteins with a hydrazide-functionalized probe, such as a fluorescent dye or biotin, following periodate oxidation of the carbohydrate moieties.
Materials:
-
Glycoprotein solution (e.g., antibody)
-
Sodium meta-periodate (NaIO₄)
-
Hydrazide-functionalized probe (e.g., biotin hydrazide)
-
Labeling buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Quenching solution (e.g., glycerol)
-
Size-exclusion chromatography column for purification
Procedure:
-
Periodate Oxidation: Dissolve the glycoprotein in the labeling buffer. Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution. The final concentration of periodate will depend on the extent of glycosylation and the desired degree of labeling. Incubate the reaction in the dark for a specific time (e.g., 30 minutes) at room temperature.
-
Quench the Reaction: Stop the oxidation reaction by adding a quenching solution like glycerol to consume the excess periodate.
-
Buffer Exchange: Remove the excess periodate and byproducts by buffer exchange into the labeling buffer using a desalting column or dialysis.
-
Hydrazide Labeling: Add the hydrazide-functionalized probe to the oxidized glycoprotein solution. The molar excess of the probe will need to be optimized. Incubate the reaction for a set period (e.g., 2-4 hours) at room temperature.
-
Purification: Remove the unreacted hydrazide probe and purify the labeled glycoprotein using size-exclusion chromatography.
-
Characterization: Confirm the successful labeling and determine the degree of labeling using appropriate methods such as spectrophotometry (for fluorescent dyes) or a biotin quantification assay (e.g., HABA assay).[7]
Visualizing Biochemical Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes involving the hydrazide group.
Caption: Competitive inhibition of an enzyme by a hydrazide derivative.
Caption: Workflow for labeling glycoproteins using hydrazide chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives | MDPI [mdpi.com]
- 17. superchemistryclasses.com [superchemistryclasses.com]
DL-serine hydrazide hydrochloride CAS 55819-71-1 properties
An In-depth Technical Guide to DL-Serine Hydrazide Hydrochloride (CAS 55819-71-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS: 55819-71-1) is a key chemical intermediate primarily recognized for its role in the synthesis of Benserazide, a peripherally acting DOPA decarboxylase inhibitor used in the management of Parkinson's disease.[1][2][3][4][5] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, its synthetic route to Benserazide, and its significance as a designated pharmaceutical impurity (Benserazide EP Impurity A).[1][2][3] Detailed experimental protocols for its analysis within a pharmaceutical quality control framework are also presented.
Core Properties and Physicochemical Data
This compound is a white to off-white crystalline powder. As a derivative of the racemic amino acid DL-serine, it contains both D- and L-enantiomers in equal measure.[6] The hydrochloride salt form enhances its stability and solubility, particularly in aqueous media.[6] Its primary utility lies in its bifunctional nature, possessing a reactive hydrazide moiety and the amino and hydroxyl groups of its parent serine molecule.[4][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55819-71-1 | [7] |
| Molecular Formula | C₃H₁₀ClN₃O₂ | [7][8][9] |
| Molecular Weight | 155.58 g/mol | [8] |
| IUPAC Name | 2-amino-3-hydroxypropanehydrazide;hydrochloride | [7][8] |
| Synonyms | Benserazide EP Impurity A, DL-Serinohydrazide HCl | [1][3] |
| Appearance | White to Off-White Crystalline Solid/Powder | [3] |
| Melting Point | >183°C (decomposes) | [3][10] |
| Solubility | Highly soluble in water; Soluble in methanol (slight, heated) | [3][11] |
| Storage Temperature | Room temperature, under inert atmosphere | [3][7] |
Role in Pharmaceutical Synthesis and Biological Context
Synthesis of Benserazide
This compound is a critical starting material for the synthesis of Benserazide. The process involves a condensation reaction between the hydrazide group of DL-serine hydrazide and the aldehyde group of 2,3,4-Trihydroxybenzaldehyde. This reaction forms the characteristic hydrazone linkage, N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone, which is the structure of Benserazide.[6]
References
- 1. theclinivex.com [theclinivex.com]
- 2. Pharmaceutical Intermediates this compound 55819-71-1 In Stock [tsaminoacid.com]
- 3. This compound | 55819-71-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 7. medschool.co [medschool.co]
- 8. Benserazide - Wikipedia [en.wikipedia.org]
- 9. Method for analyzing benserazide impurity A in levodopa and benserazide hydrochloride compound preparation - Eureka | Patsnap [eureka.patsnap.com]
- 10. Development, Validation, and Quantification of Organic Impurities with Mass Balance in the Levodopa and Benserazide Hydrochloride Pharmaceutical Dosage Form | CoLab [colab.ws]
- 11. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]
DL-Serine Hydrazide Hydrochloride: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Serine hydrazide hydrochloride (CAS No: 55819-71-1) is a derivative of the racemic amino acid DL-serine, where the carboxylic acid group is replaced by a hydrazide moiety.[1] This modification introduces a reactive and nucleophilic hydrazide group, making it a valuable bifunctional reagent in organic synthesis.[1] The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[1] It is commonly supplied as a hydrochloride salt to enhance its stability and solubility in aqueous media.[1] A significant application of this compound is its role as a key intermediate in the synthesis of Benserazide, a peripheral decarboxylase inhibitor used in the treatment of Parkinson's disease.[2][3][4] It is also identified as "Benserazide EP Impurity A" in the European Pharmacopoeia, highlighting its importance in the quality control of the final drug product.[1]
Physical and Chemical Characteristics
This compound is a white crystalline powder.[5] It is a stable compound, not affected by light or air.[5] The presence of the hydrochloride salt improves its stability and handling characteristics.[3]
Table 1: Physical and Chemical Properties of DL-Serine Hydrazide HCl
| Property | Value | Source(s) |
| CAS Number | 55819-71-1 | [1][6] |
| Alternate CAS Number | 25317-90-2 | [1] |
| Molecular Formula | C₃H₉N₃O₂ · HCl | [1][5][6] |
| Molecular Weight | 155.58 g/mol | [1][6] |
| Appearance | White to off-white crystalline solid/powder | [3][5][7] |
| Melting Point | >183°C (decomposes) | [1][2][4] |
| Boiling Point | 482°C at 760 mmHg | [8][9][10] |
| Density | 1.281 g/cm³ at 25°C1.57 g/cm³ at 20°C | [5][2][7] |
| Solubility | Highly soluble in water.[5] Soluble in methanol and ethanol.[5] Slightly soluble in methanol (with heating and sonication) and water.[2][7] | |
| IUPAC Name | 2-amino-3-hydroxypropanohydrazide;hydrochloride | |
| InChI Key | JNWGUZKRVDKZBI-UHFFFAOYSA-N | [1] |
| Storage Temperature | Room temperature, under inert atmosphere. | [2][7] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from DL-serine.[1][11]
Step 1: Esterification of DL-Serine
The first step involves the esterification of DL-serine to form its methyl ester hydrochloride.[1][11]
-
Materials: DL-Serine, thionyl chloride, methanol.[11]
-
Procedure:
-
Add methanol to a reaction vessel and cool to between 5°C and 15°C.[11]
-
Slowly add thionyl chloride dropwise to the cooled methanol.[11]
-
After the addition of thionyl chloride is complete, add DL-serine to the mixture.[11]
-
The reaction mixture is then refluxed for 3 to 5 hours.[11]
-
Following the reflux, the reaction solution is concentrated to dryness to yield methyl-DL-serine hydrochloride.[11] This intermediate is then dissolved in methanol for use in the next step.[11]
-
Step 2: Hydrazinolysis of Methyl-DL-Serine Hydrochloride
The serine methyl ester is then reacted with hydrazine hydrate to form the final product.[1][11]
-
Materials: Methyl-DL-serine hydrochloride solution (from Step 1), hydrazine hydrate, an alcohol solvent.[11]
-
Procedure:
-
The methanolic solution of serine methyl ester is added to hydrazine hydrate.[11] Patents have described dripping the serine methyl ester into hydrazine hydrate at a controlled temperature of 20-30°C.[1]
-
After the reaction is complete, an alcohol is added.[11]
-
The pH of the solution is then adjusted to facilitate crystallization.[1][11] A pH of 4.0-5.0 has been noted as effective for this step.[1]
-
The mixture can be cooled to 10-15°C to further aid crystallization.[1]
-
The resulting crystalline solid, DL-serine hydrazide, is collected. To obtain the hydrochloride salt, the pH is adjusted with hydrochloric acid.[1]
-
Spectroscopic Characterization
While comprehensive spectral data is not widely published, the structure of this compound can be confirmed using standard spectroscopic techniques.[1]
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry under positive ion mode, the compound is expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base (molecular weight ~119.12 g/mol ) plus a proton, which is approximately 120.1.[1] High-resolution mass spectrometry (HRMS) can confirm the exact mass of the protonated molecule (C₃H₁₀N₃O₂⁺) as 120.0773.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the three-carbon backbone structure derived from serine, along with the presence of the amino, hydroxyl, and hydrazide functional groups.[1]
Applications and Reactivity
The primary application of this compound is as a precursor in the synthesis of Benserazide hydrochloride, a medication used in combination with L-DOPA for the management of Parkinson's disease.[3][4]
The hydrazide functional group is highly reactive and allows for various chemical transformations, most notably condensation reactions with carbonyl compounds to form hydrazones.[1]
Experimental Protocol: Synthesis of N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone (Benserazide)
This reaction demonstrates the utility of DL-serine hydrazide as a synthetic intermediate.[1][11]
Chiral Separation
As this compound is a racemic mixture, separating its D- and L-enantiomers can be critical for stereospecific synthesis.[1] Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[1] This can be achieved either by using a chiral stationary phase that differentially interacts with the enantiomers or by derivatizing the racemate with a chiral agent to form diastereomers that can be separated on a standard achiral column.[1]
References
- 1. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 2. This compound | 55819-71-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 55819-71-1 [amp.chemicalbook.com]
- 5. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. scbt.com [scbt.com]
- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound | CAS#:55819-71-1 | Chemsrc [chemsrc.com]
- 9. CAS:55819-71-1 FT-0693264 this compound Product Detail Information [finetechchem.com]
- 10. This compound CAS 55819-71-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Stability and Storage of DL-Serine Hydrazide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for DL-serine hydrazide hydrochloride (CAS: 55819-71-1), a key intermediate in pharmaceutical synthesis. The information is compiled from publicly available data sheets and scientific literature to ensure best practices in its handling and use.
Core Stability Profile
This compound is generally considered a stable compound, particularly in its crystalline salt form, which enhances both stability and solubility.[1][2][3] However, its hydrazide functional group imparts a degree of reactivity that necessitates careful handling and storage to prevent degradation.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₃H₁₀ClN₃O₂ |
| Molecular Weight | 155.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >183°C (with decomposition)[4][5][6] |
| Solubility | Highly soluble in water, methanol, and ethanol[1] |
Thermal Stability
The compound is thermally stable up to a point, after which it undergoes decomposition. Thermogravimetric analysis (TGA) has shown decomposition begins at temperatures above 200°C.[7] It is crucial to avoid high temperatures during storage and handling.
Hydrolytic and pH Stability
Photostability
While one source suggests the compound is not affected by light, comprehensive photostability studies are not publicly documented.[1] Standard industry practice, guided by ICH Q1B guidelines, would involve forced degradation studies under UV and visible light to assess the intrinsic photostability and identify potential degradation products.[9]
Recommended Storage and Handling Conditions
Proper storage and handling are critical to maintain the integrity and purity of this compound.
Storage Conditions
The following table summarizes the recommended storage conditions based on compiled data.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[1][4][7][10] Recommendations range from room temperature to refrigerated (2-8°C).[2][11] |
| Atmosphere | Store in a well-ventilated area.[4][7] Some suppliers recommend storage under an inert atmosphere.[11] |
| Container | Keep in a tightly closed, sealed container.[4][7][10] Suitable containers include lined metal or plastic pails and polyliner drums.[7] |
| Incompatibilities | Store away from strong oxidizing agents, heat, sparks, and open flames.[10][] Keep separate from foodstuff containers.[4][7] |
Handling Procedures
Safe handling practices are essential to prevent exposure and maintain compound stability.
Caption: Recommended workflow for the safe handling of this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound under typical storage conditions are not well-documented, potential reactions can be inferred from the molecule's structure.
-
Hydrolysis: The hydrazide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule to form serine and hydrazine.
-
Oxidation: As a hydrazide, the compound may be sensitive to oxidation. Contact with strong oxidizing agents should be avoided.[10][]
-
Thermal Decomposition: At elevated temperatures (>183°C), the molecule will decompose.[4][5][6] Hazardous combustion products may include carbon monoxide, nitrogen oxides, and hydrogen chloride.[]
Experimental Protocols for Stability Assessment
No specific, validated stability-indicating assay methods for this compound were found in the reviewed literature. However, a standard approach to developing such a method would follow established analytical principles.
General Protocol for a Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a common technique for assessing the stability of pharmaceutical compounds.
Caption: A typical workflow for developing and validating a stability-indicating HPLC method.
Role in Pharmaceutical Synthesis
This compound is a critical starting material for the synthesis of Benserazide. Benserazide is a peripherally-acting DOPA decarboxylase inhibitor, which is co-administered with L-DOPA to treat Parkinson's disease. The purity and stability of the this compound precursor are therefore essential for ensuring the quality of the final active pharmaceutical ingredient (API).
Caption: The role of this compound as a key intermediate in Benserazide synthesis.
References
- 1. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 55819-71-1: Serine, hydrazide, hydrochloride (1:1) [cymitquimica.com]
- 4. This compound | 55819-71-1 [chemicalbook.com]
- 5. This compound | 55819-71-1 [amp.chemicalbook.com]
- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]
Whitepaper: The Pivotal Role of DL-Serine as a Precursor to the Neuromodulators D-Serine and Glycine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: L-serine, a non-essential amino acid, serves as a critical metabolic precursor to two essential neurotransmitters: D-serine and glycine. These molecules are indispensable for the proper functioning of the central nervous system, primarily through their roles as co-agonists at the N-methyl-D-aspartate (NMDA) receptor. The enzymatic conversion of L-serine is tightly regulated by serine racemase and serine hydroxymethyltransferase, presenting key targets for therapeutic intervention in a host of neurological and psychiatric disorders. This technical guide provides an in-depth examination of the biochemical pathways originating from L-serine, the function of its neurotransmitter derivatives, quantitative enzymatic data, and detailed experimental protocols for their study.
Biosynthesis of Neurotransmitters from L-Serine
The metabolic fate of L-serine in the central nervous system is primarily dictated by two key pyridoxal 5'-phosphate (PLP)-dependent enzymes that lead to the synthesis of D-serine and glycine.
Racemization of L-Serine to D-Serine
D-serine is synthesized directly from L-serine via racemization, a reaction catalyzed by the enzyme Serine Racemase (SR).[1][2] This enzyme is unique as it was the first human racemase to be identified.[1] SR is found in both neurons and glial cells, particularly astrocytes, challenging the initial view that D-serine was solely a gliotransmitter.[3][4] The synthesis of D-serine is crucial for modulating synaptic plasticity and NMDA receptor activity.[5][6]
References
- 1. Serine racemase - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-serine as a gliotransmitter and its roles in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Benserazide from DL-serine hydrazide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Benserazide hydrochloride, a crucial pharmaceutical ingredient in the management of Parkinson's disease, utilizing DL-serine hydrazide hydrochloride as a key starting material.[1][2][3] Benserazide acts as a peripheral DOPA decarboxylase inhibitor, preventing the conversion of L-DOPA to dopamine in the bloodstream and thereby increasing its bioavailability in the central nervous system.[4] This document outlines the primary synthetic strategies, presents quantitative data from various methodologies, and offers detailed experimental protocols.
Core Synthetic Strategies
The synthesis of Benserazide hydrochloride from this compound predominantly follows two main pathways:
-
Two-Step Synthesis via Hydrazone Intermediate: This classic approach involves the initial condensation of this compound with 2,3,4-trihydroxybenzaldehyde to form a stable hydrazone intermediate.[5] This intermediate is then isolated and subsequently reduced to yield Benserazide.[5] A common reduction method is catalytic hydrogenation.[5]
-
One-Pot Synthesis: This streamlined method combines the condensation and reduction steps into a single reaction vessel without the isolation of the hydrazone intermediate.[5][6] This approach is often more efficient, potentially reducing reaction time and improving overall yield by minimizing product loss during intermediate purification steps.[5]
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis methods for Benserazide hydrochloride and its intermediates.
| Synthesis Step/Method | Starting Materials | Key Reagents/Catalyst | Solvent | Reaction Conditions | Yield | Purity | Reference |
| Two-Step Synthesis | |||||||
| Hydrazone Formation | DL-serine hydrazide, 2,3,4-trihydroxybenzaldehyde | - | Methanol, Water | 50-55 °C, 2 hours | 185-195% (mass yield) | ≥98.0% | CN103951587A[7] |
| Hydrogenation of Hydrazone | Hydrazone Intermediate | Pd/C | DMF | 1-3 bar H₂, ambient temp., ~7 hours | - | >99% (conversion) | WO2015197909A1[8] |
| One-Pot Synthesis | |||||||
| One-Pot Reaction | DL-serine hydrazide HCl, 2,3,4-trihydroxybenzaldehyde | 5% Pd/C | Isopropanol | 40 °C | 95% (molar yield) | >98% | CN104788338A |
| One-Pot Reaction | DL-serine hydrazide HCl, 2,3,4-trihydroxybenzaldehyde | 5% Pd/C | Ethanol | 50 °C | 92% (molar yield) | >97% | CN104788338A |
| One-Pot Reaction | DL-serine hydrazide HCl, 2,3,4-trihydroxybenzaldehyde | 5% Pd/C | Methanol | 60 °C | 81% (molar yield) | >93% | CN104788338A[6] |
| Protected Synthesis | |||||||
| Final Deprotection Step | Amino-protected Benserazide | 10% HCl in Ethanol | Ethanol | Room temperature, 10 hours | 93.6% | 99.5% | CN110511159B[4] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Benserazide Hydrochloride
Step A: Synthesis of N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone (Hydrazone Intermediate)
-
To a 500 mL four-necked flask, add 20 g of 2,3,4-trihydroxybenzaldehyde and 250 mL of methanol.
-
Stir the mixture until the aldehyde is completely dissolved.
-
Add 20 g of DL-serine hydrazide and 10 g of water to the solution.
-
Heat the reaction mixture to 50-55 °C and maintain stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitated solid.
-
Wash the solid with a small amount of isopropanol.
-
Dry the product to obtain the N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone.[7]
Step B: Synthesis of Benserazide Hydrochloride via Hydrogenation
-
Charge a suitable hydrogenation reactor with a Pd/C catalyst.
-
Flush the reactor three times with an inert gas (e.g., nitrogen).
-
Dissolve the hydrazone intermediate from Step A in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Transfer the solution to the hydrogenation reactor.
-
Pressurize the reactor with hydrogen gas to 1-3 bar at ambient temperature.
-
Maintain the reaction with stirring for approximately 7 hours, monitoring for completion by HPLC (conversion >99%).[5][8]
-
Upon completion, filter the catalyst from the reaction mixture.
-
The Benserazide hydrochloride can be isolated from the filtrate by precipitation using an anti-solvent (e.g., a mixture of water and propanol).
-
The resulting solvate is then filtered and dried under vacuum.
-
To obtain the anhydrous form, the dried solvate can be suspended in an alcoholic solvent, filtered, washed with ethanol, and dried under vacuum.[5]
Protocol 2: One-Pot Synthesis of Benserazide Hydrochloride
-
To a reaction vessel, add serine hydrazide hydrochloride (5g, 32 mmol), 5% Pd/C (2.0g), and isopropanol (50mL).
-
Heat the mixture to 40°C.
-
Evacuate the vessel to a pressure of less than 0.6 mPa and then introduce nitrogen gas. Repeat this cycle twice.
-
Introduce hydrogen gas and repeat the evacuation-gas introduction cycle twice.
-
Dissolve 2,3,4-trihydroxybenzaldehyde (5g, 32 mmol) in isopropanol (50mL).
-
Add the 2,3,4-trihydroxybenzaldehyde solution dropwise to the reaction mixture.
-
Stir the reaction for 10 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add 20 mL of ethanol and stir until a crystalline product precipitates.
-
Store the mixture at a temperature below 5°C overnight.
-
Filter the product under a nitrogen atmosphere, wash with ethanol (10mL x 3), and dry under vacuum to obtain Benserazide hydrochloride.
Visualized Workflows
Mechanism of Action: Benserazide in Parkinson's Disease Therapy
Benserazide functions as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. When co-administered with Levodopa (L-DOPA), the metabolic precursor to dopamine, Benserazide prevents the conversion of L-DOPA to dopamine in peripheral tissues.[4] Since dopamine itself cannot cross the blood-brain barrier, this peripheral inhibition significantly increases the amount of L-DOPA that can enter the central nervous system.[4] Within the brain, L-DOPA is then converted to dopamine, replenishing the depleted levels characteristic of Parkinson's disease. This targeted delivery enhances the therapeutic efficacy of L-DOPA while mitigating its peripheral side effects such as nausea and cardiac arrhythmias.[4]
References
- 1. PL209729B1 - Method for the manufacture of 2-[(2, 3, 4-trihydroxiphenyl) methyl) hydrazide D , L-serine hydrochloride - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. CN110511159B - Synthesis method of benserazide hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
- 8. WO2015197909A1 - Process for the preparation of a crystalline polymorph of 2-amino-3-hydroxy-n'-(2,3,4-trihydroxybenzyl)propanehydrazide (benserazide) hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for DL-Serine Hydrazide in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies. Research into therapeutic interventions for PD is multifaceted, exploring avenues from dopamine replacement to modulation of neurotransmitter systems and prevention of protein aggregation. DL-serine hydrazide has emerged as a versatile tool compound in this research landscape. It is primarily utilized as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. AADC is the enzyme responsible for the conversion of L-DOPA to dopamine. By inhibiting this enzyme in the periphery, DL-serine hydrazide helps to increase the bioavailability of L-DOPA in the central nervous system, a cornerstone of many experimental PD therapies.
Furthermore, the study of serine metabolism, particularly the role of D-serine as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, has gained significant traction in PD research. While DL-serine hydrazide's direct effects are on L-DOPA metabolism, its use in experimental settings often intersects with investigations into the glutamatergic system, where D-serine is a key player. This document provides detailed application notes and protocols for utilizing DL-serine hydrazide and exploring the related D-serine pathways in the context of Parkinson's disease research.
Data Presentation
Quantitative Data from D-Serine Clinical Trial in Parkinson's Disease
A pilot, 6-week double-blind, placebo-controlled, crossover adjuvant treatment trial with D-serine (30 mg/kg/day) was conducted in ten patients with Parkinson's disease. The treatment was well tolerated and resulted in significant improvements in both motor and behavioral symptoms.[1][2]
| Outcome Measure | Baseline (Mean ± SD) | D-Serine Treatment (Mean ± SD) | Placebo (Mean ± SD) | p-value (D-Serine vs. Placebo) |
| UPDRS Total Score | 45.2 ± 15.7 | 36.8 ± 16.1 | 44.7 ± 16.5 | 0.02 |
| SAS Total Score | 8.9 ± 5.4 | 5.9 ± 4.9 | 8.8 ± 5.6 | 0.009 |
| PANSS Total Score | 45.8 ± 11.2 | 42.5 ± 11.5 | 46.3 ± 11.8 | 0.05 |
| Serum D-Serine Levels | Not Reported | Increased | No Change | 0.001 |
UPDRS: Unified Parkinson's Disease Rating Scale; SAS: Simpson-Angus Scale for Extrapyramidal Symptoms; PANSS: Positive and Negative Syndrome Scale.
Preclinical Data on Benserazide (a related AADC inhibitor) in a 6-OHDA Rat Model
Benserazide, for which DL-serine hydrazide is a reagent in its preparation, has been shown to inhibit central AADC activity in a dose-dependent manner in 6-hydroxydopamine (6-OHDA)-lesioned rats.[3][4]
| Benserazide Dose | Peak Extracellular Dopamine Increase (following L-DOPA) | Time to Peak Dopamine Levels | Striatal AADC Activity |
| 5 mg/kg | Identical to higher doses | Not significantly prolonged | No significant decrease |
| 10 mg/kg | Identical to higher doses | Significantly prolonged | Significant decrease |
| 50 mg/kg | Identical to higher doses | Significantly prolonged (dose-dependent) | Significant decrease |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway in Parkinson's Disease
Overactivation of the NMDA receptor is implicated in the pathophysiology of Parkinson's disease. D-serine, an endogenous co-agonist of the NMDA receptor, plays a crucial role in this pathway. The following diagram illustrates the key components of this signaling cascade.
Experimental Workflow: In Vivo Parkinson's Disease Model and Drug Administration
This workflow outlines the key steps for inducing a Parkinson's disease phenotype in a rat model using 6-OHDA and subsequent administration of a test compound like D-serine.
Experimental Workflow: In Vitro α-Synuclein Aggregation Assay
The Thioflavin T (ThT) assay is a standard method to monitor the aggregation of α-synuclein in vitro. This workflow details the process.
Experimental Protocols
Protocol 1: In Vivo 6-OHDA Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine system in rats to model Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in ice-cold 0.9% saline containing 0.02% (w/v) ascorbic acid to prevent oxidation. A typical concentration is 4-8 mg/mL. Prepare the solution fresh immediately before use and protect it from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the scalp.
-
Craniotomy: Make a midline incision on the scalp and expose the skull. Drill a small burr hole over the injection site. Stereotaxic coordinates for the substantia nigra pars compacta (SNc) in rats are approximately (from bregma): Anteroposterior (AP): -5.2 mm, Mediolateral (ML): ±2.1 mm, Dorsoventral (DV): -7.8 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.
-
6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target coordinates. Infuse 2-4 µL of the 6-OHDA solution at a rate of 0.5 µL/min. Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Post-operative Care: Slowly retract the needle, suture the incision, and allow the animal to recover in a warm environment. Provide soft food and water ad libitum. Monitor the animal's weight and well-being daily for the first week.
-
Behavioral Assessment: After a recovery period of 1-3 weeks, confirm the lesion by assessing rotational behavior induced by apomorphine (0.05-0.1 mg/kg, s.c.) or amphetamine (2-5 mg/kg, i.p.). A successful lesion will result in robust contralateral (apomorphine) or ipsilateral (amphetamine) rotations.
Protocol 2: In Vivo MPTP Mouse Model of Parkinson's Disease
Objective: To induce dopaminergic neurodegeneration in mice using MPTP to model Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile 0.9% saline
-
Probenecid (optional, to inhibit peripheral metabolism of MPTP)
Procedure:
-
Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile saline. A common dosing regimen is four intraperitoneal (i.p.) injections of 20 mg/kg MPTP, administered every 2 hours over a single day.[5][6][7]
-
Administration: Administer the MPTP solution via i.p. injection. If using probenecid, it is typically administered 30 minutes before the first MPTP injection.
-
Post-injection Monitoring: House the animals in a well-ventilated area and monitor for any signs of distress. MPTP is a neurotoxin and requires appropriate safety precautions during handling.
-
Tissue Collection and Analysis: Animals are typically sacrificed 7-21 days after the last MPTP injection. Brains are collected for histological analysis (e.g., tyrosine hydroxylase immunohistochemistry to assess dopaminergic neuron loss in the substantia nigra) or neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites in the striatum).
Protocol 3: In Vitro α-Synuclein Aggregation Assay using Thioflavin T
Objective: To monitor the kinetics of α-synuclein aggregation in the presence or absence of test compounds.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities
-
Incubator with shaking capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-synuclein monomer in PBS. A typical final concentration in the assay is 50-100 µM.
-
Prepare a stock solution of ThT in PBS. The final concentration in the assay is typically 10-25 µM.[8][9][10] Filter the ThT solution through a 0.22 µm filter before use.
-
Prepare solutions of test compounds (e.g., DL-serine hydrazide, D-serine) at various concentrations.
-
-
Assay Setup:
-
In each well of the 96-well plate, add PBS, the test compound, ThT solution, and finally the α-synuclein monomer solution to initiate the aggregation. The final volume is typically 100-200 µL.
-
Include control wells with α-synuclein and ThT but no test compound (positive control for aggregation) and wells with buffer and ThT only (blank).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous orbital or linear shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-485 nm.[8][11]
-
-
Data Analysis:
-
Subtract the background fluorescence of the blank wells from all readings.
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the resulting sigmoidal curves to determine the lag time, maximum fluorescence intensity, and apparent rate constant of aggregation. Compare the curves from wells with test compounds to the control to assess their inhibitory or enhancing effects on α-synuclein aggregation.
-
References
- 1. D-serine adjuvant treatment alleviates behavioural and motor symptoms in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Effects of benserazide on L-DOPA-derived extracellular dopamine levels and aromatic L-amino acid decarboxylase activity in the striatum of 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of D‐Serine Involves Degeneration of Dopaminergic Neurons in MPTP/p Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. modelorg.com [modelorg.com]
- 7. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: DL-Serine Hydrazide Hydrochloride as a Carbonyl-Reactive Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Serine hydrazide hydrochloride is a versatile chemical compound featuring a reactive hydrazide functional group.[1][2] This moiety readily reacts with carbonyl compounds, specifically aldehydes and ketones, to form stable hydrazone linkages.[1][][4][5] This reactivity makes this compound a valuable probe for the detection, labeling, and quantification of carbonyl-containing molecules in a variety of research and drug development applications. Its utility is particularly notable in the study of oxidative stress, where an increase in protein carbonylation serves as a key biomarker.[6][7] Additionally, it can be employed to label glycoproteins following periodate-mediated oxidation of their carbohydrate components.
The structure of this compound, incorporating a chiral serine backbone, also presents opportunities for stereoselective interactions and derivatization, which can be advantageous in specific analytical and synthetic applications.[1]
Principle of Carbonyl Reactivity
The core of this compound's function as a carbonyl-reactive probe lies in the nucleophilic attack of the hydrazide's terminal nitrogen on the electrophilic carbon of an aldehyde or ketone. This reaction, typically carried out under mild acidic conditions, results in the formation of a stable hydrazone covalent bond.
Caption: Reaction of DL-Serine Hydrazide with a Carbonyl Compound.
Applications
The ability of this compound to specifically react with carbonyl groups makes it a useful tool in several key research areas:
-
Detection of Oxidative Stress: Oxidative stress in biological systems can lead to the modification of proteins, lipids, and nucleic acids. The introduction of carbonyl groups into proteins, known as protein carbonylation, is a common and early marker of oxidative damage. This compound can be used to label these carbonylated proteins, allowing for their detection and quantification.
-
Glycoprotein Labeling: Glycoproteins can be selectively labeled using this compound after mild oxidation of their sugar moieties with sodium periodate. This process converts vicinal diols in the sugar residues into reactive aldehydes, which can then be targeted by the hydrazide probe. This is particularly useful for studying glycoproteins on cell surfaces or in complex biological samples.[1]
-
Drug Development and Synthesis: In drug development, this compound can be used as a building block for the synthesis of more complex molecules, such as heterocyclic compounds and peptidomimetics.[1][2] It is a key intermediate in the synthesis of Benserazide, a drug used in the management of Parkinson's disease.[][6]
Quantitative Data
Below is a table summarizing representative second-order rate constants for the reaction of various carbonyl compounds with phenylhydrazine at pH 7.4. These values illustrate the range of reactivities that can be expected.
| Carbonyl Compound | Rate Constant (M⁻¹s⁻¹) |
| Butyraldehyde | 2.6 |
| 2-Methylbutyraldehyde | 1.4 |
| Pivaldehyde | 0.35 |
| Benzaldehyde | 0.04 |
| Ribose | 0.05 |
| Glucose | 0.14 |
| 2-Butanone | 0.003 |
Data adapted from a study on hydrazone formation kinetics. It is important to note that these values are for phenylhydrazine and will differ for this compound. Experimental determination of the specific rate constants for this compound is recommended for quantitative applications.
Experimental Protocols
The following are general protocols for the use of a hydrazide probe like this compound for the detection of protein carbonylation and the labeling of glycoproteins. These should be optimized for specific experimental systems.
Protocol 1: Detection of Protein Carbonylation in a Protein Sample
This protocol outlines the general steps for labeling carbonylated proteins in a sample, which can then be detected by methods such as Western blotting (using an antibody against the serine moiety or a derivatized tag) or mass spectrometry.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Hydrazides in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The hydrazide functional group (-CONHNH2) is a versatile scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities.[1][2][3] From the cornerstone anti-tuberculosis drug isoniazid to various anticancer and antidepressant agents, hydrazide derivatives continue to be a fertile ground for drug discovery.[4][5] This document provides detailed application notes, experimental protocols, and quantitative data on the use of hydrazides in several key therapeutic areas.
Antitubercular Applications
Hydrazides, most notably isoniazid (isonicotinic acid hydrazide), are fundamental in the treatment of tuberculosis (TB).[6][7] Isoniazid is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[8][9][10] This targeted mechanism of action provides potent and selective activity against Mycobacterium tuberculosis.[9]
Quantitative Data: Antitubercular Activity of Hydrazide Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected hydrazide derivatives against M. tuberculosis H37Rv.
| Compound ID | Structure | MIC (µg/mL) | Reference |
| Isoniazid | Isonicotinic hydrazide | 0.025 - 0.1 | [11][12] |
| Compound 8c | Nicotinic acid hydrazide derivative | 6.25 | [3][13] |
| Compound 8b | Nicotinic acid hydrazide derivative | 12.5 | [3][13] |
| Compound 24 | Pyrazine derivative with hydrazide-hydrazone moiety | 0.78 | [11] |
| Compound 3d | Indole-3-carboxaldehyde hydrazone | 5.96 (IC50) | [14] |
| Compound 3e | Indole-3-carboxaldehyde hydrazone | 5.4 (IC50) | [14] |
| Compound 8b (indole) | Indole-3-carboxaldehyde hydrazone | 1.6 (IC50) | [14] |
Experimental Protocols
This protocol describes a common laboratory-scale synthesis of isoniazid from isonicotinic acid.[1][15]
Materials:
-
Isonicotinic acid
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve isonicotinic acid in ethanol.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
The isoniazid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure isoniazid.
-
Confirm the product identity and purity using techniques such as melting point determination (literature: 170-173 °C), FTIR, and NMR spectroscopy.[1][15]
This protocol outlines the microplate Alamar Blue assay (MABA) for determining the antitubercular activity of hydrazide compounds.[12]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth or Middlebrook 7H9 broth
-
M. tuberculosis H37Rv strain
-
Test compounds (hydrazide derivatives)
-
Standard drug (e.g., Isoniazid, Rifampicin)
-
Alamar Blue reagent
-
DMSO (for dissolving compounds)
-
Incubator (37 °C)
Procedure:
-
Prepare stock solutions of the test compounds and standard drug in DMSO.
-
Perform two-fold serial dilutions of the compounds in the appropriate broth in a 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.
-
Add the bacterial inoculum to each well containing the serially diluted compounds.
-
Include a drug-free control (growth control) and a sterile control (broth only).
-
Incubate the plates at 37 °C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Signaling Pathway
Anticancer Applications
Hydrazide and hydrazone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[16][17][18] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[18][19]
Quantitative Data: Anticancer Activity of Hydrazide Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of selected hydrazide derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 | SH-SY5Y (Neuroblastoma) | 5.7 | [16] |
| Compound 16 | Kelly (Neuroblastoma) | 2.4 | [16] |
| Compound 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [16] |
| Compound 17 | Kelly (Neuroblastoma) | 1.3 | [16] |
| Compound 17 | MCF-7 (Breast Cancer) | 14.1 | [16] |
| Compound 17 | MDA-MB-231 (Breast Cancer) | 18.8 | [16] |
| Compound 3h | PC-3 (Prostate Cancer) | 1.32 | [18] |
| Compound 3h | MCF-7 (Breast Cancer) | 2.99 | [18] |
| Compound 3h | HT-29 (Colon Cancer) | 1.71 | [18] |
| Compound 11 | HCT-116 (Colon Cancer) | 2.5 | [19] |
| Compound 5b | HCT-116 (Colon Cancer) | 3.2 | [19] |
| Compound 13 | HCT-116 (Colon Cancer) | 3.7 | [19] |
Experimental Protocols
This protocol describes the condensation reaction to form hydrazide-hydrazones from a hydrazide and an aldehyde or ketone.[20]
Materials:
-
A suitable hydrazide
-
An appropriate aldehyde or ketone
-
Ethanol or methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
Procedure:
-
Dissolve the hydrazide in ethanol in a round-bottom flask.
-
Add an equimolar amount of the aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring the reaction by TLC.
-
Upon completion, the product often precipitates. If not, the solvent can be evaporated under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Purify the product by recrystallization from a suitable solvent.
-
Characterize the synthesized compound using spectroscopic methods (FTIR, NMR, Mass Spectrometry).
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][21][22]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Test compounds (hydrazide derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37 °C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Experimental Workflow
Antidepressant Applications
Hydrazide derivatives were among the first classes of antidepressants to be discovered.[23][24] Compounds like iproniazid and isocarboxazid are irreversible monoamine oxidase inhibitors (MAOIs).[23][25] They exert their therapeutic effect by inhibiting the MAO enzyme, which is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their levels in the brain.[2][26]
Signaling Pathway
Other Therapeutic Applications
The versatility of the hydrazide scaffold has led to its exploration in a multitude of other therapeutic areas.
-
Anticonvulsant Activity: Numerous hydrazide-hydrazone derivatives have demonstrated significant anticonvulsant properties in various animal models of seizures.[19][27][28][29]
-
Antimicrobial Activity: Beyond their antitubercular effects, hydrazides have been developed as broad-spectrum antibacterial and antifungal agents.[30][31]
-
Anti-inflammatory Activity: Several hydrazide derivatives have shown potent anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.[15]
Quantitative Data: Antimicrobial and Anticonvulsant Activity
| Compound Type | Activity | Organism/Test | Value (µg/mL or ED50 mg/kg) | Reference |
| Hydrazide-hydrazones | Antibacterial | S. aureus | MIC: 0.39 - 15.62 | [30][31] |
| Hydrazide-hydrazones | Antibacterial | E. coli | MIC: 0.78 - 12.5 | [30][31] |
| Hydrazide-hydrazones | Antifungal | T. mentagrophytes | MIC: 1.98 (µM) | [30] |
| Thiazole hydrazones | Anticonvulsant | PTZ model | ED50: ≤ 20 | [32] |
| Cyclopropane hydrazides | Anticonvulsant | MES model | ED50: 9.8 | [33] |
These application notes and protocols provide a foundational understanding of the significant role of hydrazides in medicinal chemistry. The provided data and methodologies can serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of this important class of compounds for novel therapeutic interventions.
References
- 1. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoniazid - Wikipedia [en.wikipedia.org]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 10. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsdr.org [ijsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoniazid | PPT [slideshare.net]
- 16. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. broadpharm.com [broadpharm.com]
- 23. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. What is the mechanism of Beta-Phenylisopropylhydrazine? [synapse.patsnap.com]
- 27. benchchem.com [benchchem.com]
- 28. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. mdpi.com [mdpi.com]
- 31. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from DL-Serine Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-serine hydrazide is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds.[1] Its inherent chirality, stemming from the serine backbone, and the nucleophilic reactivity of the hydrazide moiety make it an attractive building block in medicinal chemistry and drug development.[1][2] The resulting heterocyclic structures, such as 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles, are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5][6]
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds derived from DL-serine hydrazide. The protocols are based on established synthetic methodologies for amino acid hydrazides and are adapted for DL-serine hydrazide.
Data Presentation
The following tables summarize the key heterocyclic scaffolds that can be synthesized from DL-serine hydrazide and their reported biological activities based on analogous structures.
Table 1: 1,3,4-Oxadiazole Derivatives
| Compound Name | Structure | Reagents | Potential Biological Activity |
| 2-Aryl-5-(1-amino-2-hydroxyethyl)-1,3,4-oxadiazole | R-Aryl | Aromatic Carboxylic Acid, POCl₃ | Antibacterial, Antifungal, Anti-inflammatory[3][7] |
| 5-(1-Amino-2-hydroxyethyl)-1,3,4-oxadiazole-2-thiol | SH | CS₂, KOH | Antimicrobial[8] |
Table 2: Pyrazole Derivatives
| Compound Name | Structure | Reagents | Potential Biological Activity |
| 3-(1-Amino-2-hydroxyethyl)-5-substituted-1H-pyrazole | R-Substituent | 1,3-Diketone | Antifungal, Antibacterial[4][9] |
| 5-Amino-3-(1-amino-2-hydroxyethyl)-1H-pyrazole | NH₂ | β-Ketonitrile | Anticonvulsant, Antibacterial[10] |
Table 3: 1,2,4-Triazole Derivatives
| Compound Name | Structure | Reagents | Potential Biological Activity |
| 4-Amino-5-(1-amino-2-hydroxyethyl)-4H-1,2,4-triazole-3-thiol | SH | CS₂, KOH, Hydrazine Hydrate | Anticancer, Antimicrobial[5][6] |
| 3-(1-Amino-2-hydroxyethyl)-5-substituted-4H-1,2,4-triazole | R-Substituent | Orthoester | Antimicrobial[3] |
Experimental Protocols
Note: The following protocols are generalized procedures adapted for DL-serine hydrazide based on established methods for other amino acid hydrazides. Optimization of reaction conditions may be necessary to achieve desired yields and purity. The amino group of DL-serine hydrazide may require protection (e.g., with a Boc or Cbz group) for certain reactions to avoid side products.
Protocol 1: Synthesis of 2-Aryl-5-(1-amino-2-hydroxyethyl)-1,3,4-oxadiazoles
This protocol describes the synthesis of 1,3,4-oxadiazoles via the dehydrative cyclization of an in situ formed diacylhydrazide intermediate.[8][11]
Workflow Diagram:
Caption: Synthesis of 2-Aryl-5-(1-amino-2-hydroxyethyl)-1,3,4-oxadiazoles.
Materials:
-
DL-Serine Hydrazide Hydrochloride
-
Substituted Aromatic Carboxylic Acid (e.g., benzoic acid, p-chlorobenzoic acid)
-
Phosphorus oxychloride (POCl₃)
-
1,4-Dioxane
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 mmol) and a substituted aromatic carboxylic acid (1 mmol) in 1,4-dioxane (10 mL), add phosphorus oxychloride (5 mmol) dropwise at 0 °C.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 5-(1-Amino-2-hydroxyethyl)-1,3,4-oxadiazole-2-thiol
This protocol outlines the synthesis of a 1,3,4-oxadiazole-2-thiol derivative through a one-pot reaction with carbon disulfide in a basic medium.[12][13]
Workflow Diagram:
Caption: Synthesis of 5-(1-Amino-2-hydroxyethyl)-1,3,4-oxadiazole-2-thiol.
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 mmol) and potassium hydroxide (1.5 mmol) in ethanol (15 mL).
-
Add carbon disulfide (1.5 mmol) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and concentrate under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water).
Protocol 3: Synthesis of 3-(1-Amino-2-hydroxyethyl)-5-substituted-1H-pyrazoles
This protocol describes the Knorr pyrazole synthesis, involving the condensation of a hydrazide with a 1,3-dicarbonyl compound.[9][14]
Workflow Diagram:
Caption: Synthesis of 3-(1-Amino-2-hydroxyethyl)-5-substituted-1H-pyrazoles.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone, benzoylacetone)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) and the 1,3-diketone (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Protocol 4: Synthesis of 4-Amino-5-(1-amino-2-hydroxyethyl)-4H-1,2,4-triazole-3-thiol
This protocol details a multi-step synthesis of a 4-amino-1,2,4-triazole-3-thiol, a versatile intermediate for further derivatization.[13]
Workflow Diagram:
Caption: Synthesis of 4-Amino-5-(1-amino-2-hydroxyethyl)-4H-1,2,4-triazole-3-thiol.
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrazine hydrate
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Synthesis of Potassium 3-(1-amino-2-hydroxypropanoyl)dithiocarbazate
-
Dissolve this compound (1 mmol) and potassium hydroxide (2 mmol) in ethanol (15 mL).
-
Cool the solution in an ice bath and add carbon disulfide (1.2 mmol) dropwise with stirring.
-
Continue stirring at room temperature for 12 hours.
-
Filter the precipitated potassium dithiocarbazate salt, wash with cold ethanol, and dry.
Step 2: Synthesis of 4-Amino-5-(1-amino-2-hydroxyethyl)-4H-1,2,4-triazole-3-thiol
-
Suspend the potassium dithiocarbazate salt (1 mmol) in water (10 mL).
-
Add hydrazine hydrate (2 mmol) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Filter the precipitated product, wash with water, and dry.
-
Recrystallize from a suitable solvent.
Signaling Pathways and Logical Relationships
The synthesized heterocyclic compounds can be evaluated for their potential to modulate various biological pathways. For instance, pyrazole and triazole derivatives have been reported to inhibit protein kinases, which are crucial components of cell signaling pathways involved in cell proliferation and survival.
Logical Relationship for Drug Discovery Workflow:
Caption: A typical workflow for drug discovery using DL-serine hydrazide.
This workflow illustrates the process from the synthesis of a library of heterocyclic compounds from DL-serine hydrazide to the identification and optimization of lead compounds for preclinical development. The biological screening of these compounds against various targets can lead to the discovery of novel therapeutic agents.
References
- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 8. ijmspr.in [ijmspr.in]
- 9. mdpi.com [mdpi.com]
- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Experimental Use of DL-Serine Derivatives in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-serine, a racemic mixture of the amino acid serine, and its derivatives are gaining significant attention in the field of neuroscience. These compounds interact with key signaling pathways in the central nervous system (CNS), offering potential therapeutic avenues for a range of neurological and psychiatric disorders. D-serine, a prominent derivative, is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity, learning, and memory.[1] Dysregulation of D-serine levels has been implicated in conditions such as schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[1] L-serine, the other enantiomer, has demonstrated neuroprotective effects by mitigating neurotoxicity and inflammation.[2][3] This document provides detailed application notes and experimental protocols for the use of various DL-serine derivatives in neuroscience research, with a focus on their synthesis, neuroprotective actions, and modulation of neuronal signaling.
Data Presentation
The following tables summarize quantitative data from key experiments investigating the effects of DL-serine derivatives.
Table 1: In Vivo Effects of Serine Derivatives on Neurological Models
| Derivative | Animal Model | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| D-serine | Mouse model of anti-NMDAR encephalitis | 500 mg/kg | Intraperitoneal | 3 consecutive days | Ameliorated the reduction in hippocampal long-term potentiation (LTP). | [4][5] |
| D-serine | Wild-type mice | 350 mg/kg in drinking water | Oral | 5 weeks | Significantly increased brain D-serine levels in the cortex and hippocampus; reduced depression-related behavior. | [6][7] |
| L-serine | Rat model of temporary cerebral ischemia (MCAO) | 168 mg/kg | Intraperitoneal | Single dose post-ischemia | Reduced neurological deficit score, infarct volume, brain water content, and neuronal loss. | [8] |
| N-stearoyl-L-serine | Rat cerebral slices (OGD model) | 10 µM | In vitro | Pre-treatment | Exhibited significant neuroprotective activity against oxygen-glucose deprivation-induced injury. | [5] |
| DL-Serine-d3 | Rodents | 100 mg/kg | Oral gavage or intraperitoneal injection | Single dose | Used as a tracer to quantify the in vivo conversion to D-Serine-d3 in various brain regions. | [9] |
Table 2: In Vitro Effects of Serine Derivatives on Neuronal Cells
| Derivative | Cell Type | Concentration | Treatment Duration | Key Outcomes | Reference |
| L-serine | Human neuroblastoma cells | Not specified | Not specified | Selectively increased protein disulfide isomerase (PDI) protein translation, suggesting a role in modulating the unfolded protein response (UPR) for neuroprotection. | [4] |
| DL-Serine-d3 | Primary neuronal cultures or neuronal cell lines | 100 µM | 1h, 4h, 12h, 24h | Traced the time-dependent conversion of L-Serine-d3 to D-Serine-d3, reflecting serine racemase activity. | [9] |
| D-serine | Primary neural stem cells (NSCs) | Not specified | Not specified | Promoted NSC differentiation into neurons. Degradation of endogenous D-serine inhibited proliferation and neuronal differentiation. | [10] |
| L-serine | Chicken embryonic dorsal root ganglion (DRG) neurons | 10-200 µM | Not specified | Increased neurite length by up to 100% and induced more complex branching patterns. | [11] |
Experimental Protocols
Protocol 1: In Vivo Administration of DL-Serine-d3 for Metabolic Tracing in Rodents
This protocol outlines the procedure for administering DL-Serine-d3 to rodents to trace its conversion to D-Serine-d3 in the brain, providing a measure of in vivo serine racemase activity.[9]
Materials:
-
DL-Serine-d3
-
Sterile saline
-
Rodents (e.g., mice or rats)
-
Oral gavage needles or syringes for intraperitoneal injection
-
Anesthesia
-
Perfusion pump and ice-cold PBS
-
Dissection tools
-
Liquid nitrogen
-
Homogenization buffer
-
Centrifuge
-
LC-MS/MS system with a chiral column
Procedure:
-
Animal Preparation: Acclimatize animals to housing conditions for at least one week prior to the experiment.
-
DL-Serine-d3 Administration:
-
Prepare a solution of DL-Serine-d3 in sterile saline at the desired concentration (e.g., 100 mg/kg body weight).
-
Administer the solution to the animals via oral gavage or intraperitoneal injection.
-
A control group should receive saline only.
-
-
Time Course and Tissue Collection:
-
At various time points post-administration (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), anesthetize the animals.
-
Perfuse transcardially with ice-cold PBS to remove blood from the brain.
-
Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, prefrontal cortex, cerebellum).
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Weigh the frozen brain tissue.
-
Add ice-cold homogenization buffer (e.g., 10 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method with a chiral column to separate and quantify L-Serine-d3 and D-Serine-d3.
-
Optimize mass spectrometer parameters for the detection of the deuterated serine enantiomers.
-
Expected Outcome: This experiment will provide quantitative data on the time-dependent conversion of administered L-Serine-d3 to D-Serine-d3 in different brain regions.
Protocol 2: In Vitro Assessment of Neuroprotective Effects of N-stearoyl-L-serine on Rat Cerebral Slices (OGD Model)
This protocol describes an in vitro assay to evaluate the neuroprotective activity of N-stearoyl-L-serine against oxygen-glucose deprivation (OGD)-induced injury in rat cerebral slices.[5]
Materials:
-
N-stearoyl-L-serine
-
Rat cerebral slices
-
Oxygen-glucose deprivation (OGD) buffer
-
Normal physiological buffer
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Microplate reader
Procedure:
-
Preparation of Cerebral Slices: Prepare acute cerebral slices from rats according to standard protocols.
-
Pre-treatment: Incubate the cerebral slices with different concentrations of N-stearoyl-L-serine (e.g., 10 µM) in normal physiological buffer for a defined period before OGD. A vehicle control group should be included.
-
Oxygen-Glucose Deprivation (OGD):
-
Transfer the slices to an OGD buffer.
-
Place the slices in an anaerobic chamber with a gas mixture of 95% N2 and 5% CO2 for a specific duration to induce ischemic-like injury.
-
-
Reperfusion: After the OGD period, return the slices to the normal physiological buffer and allow them to recover.
-
Assessment of Neuroprotection:
-
Measure cell viability using a standard assay such as the MTT assay (measuring mitochondrial activity) or LDH assay (measuring membrane integrity).
-
Compare the viability of slices treated with N-stearoyl-L-serine to the vehicle-treated OGD group and a non-OGD control group.
-
Expected Outcome: Increased cell viability in the N-stearoyl-L-serine treated group compared to the OGD control group, indicating a neuroprotective effect.
Protocol 3: High-Throughput Calcium-Flux Assay for NMDA Receptor Modulation
This protocol is adapted from a high-throughput method to study NMDA receptor activity and can be used to screen and characterize novel DL-serine derivatives for their modulatory effects on the receptor.
Materials:
-
HEK293 cells expressing specific NMDA receptor subunits
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer
-
Test compounds (DL-serine derivatives)
-
NMDA receptor agonists (glutamate and D-serine/glycine)
-
NMDA receptor antagonists (for control experiments)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Plate the cells in a 96- or 384-well plate and allow them to adhere.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Incubation:
-
Add the DL-serine derivatives at various concentrations to the wells.
-
Include appropriate controls: vehicle, known NMDA receptor agonists, and antagonists.
-
-
Calcium Flux Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add a solution containing NMDA receptor agonists (glutamate and a co-agonist like D-serine or glycine) to all wells simultaneously using an automated liquid handler.
-
Immediately begin recording the change in fluorescence intensity over time, which reflects the influx of calcium through the activated NMDA receptors.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values for the test compounds.
-
Expected Outcome: Identification and characterization of DL-serine derivatives that either potentiate or inhibit NMDA receptor activity, as indicated by changes in calcium influx.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of D-Serine at the NMDA Receptor
Neuroprotective Signaling of L-Serine
Experimental Workflow for In Vivo Study of a Novel DL-Serine Derivative
References
- 1. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of l-serine and sphingolipid synthesis in brain development and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of L-serine against temporary cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asc-1 Transporter Regulation of Synaptic Activity via the Tonic Release of d-Serine in the Forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of L-serine on neurons in vitro [zora.uzh.ch]
- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DL-Serine Hydrazide Hydrochloride as a Versatile Precursor for Serine Hydrolase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-serine hydrazide hydrochloride is a bifunctional molecule primarily recognized as a key intermediate in the synthesis of pharmaceutical compounds, most notably Benserazide, a peripheral aromatic L-amino acid decarboxylase inhibitor used in the management of Parkinson's disease.[1][2][3] While not established as a direct inhibitor of serine hydrolases, its chemical structure, featuring a reactive hydrazide moiety and a versatile serine backbone, presents significant potential for its use as a scaffold in the development of novel enzyme inhibitors.[4]
The serine hydrolase superfamily is one of the largest and most diverse classes of enzymes, playing critical roles in numerous physiological processes and representing a major target class for drug discovery.[5] These enzymes utilize a characteristic catalytic triad, including a nucleophilic serine residue, to hydrolyze ester and amide bonds.[5] The inherent reactivity of the hydrazide group in this compound allows for its derivatization into various compounds, such as hydrazones, which can be further cyclized to form heterocyclic structures known to interact with enzyme active sites.[4][6]
These application notes provide an overview of this compound's properties and a detailed protocol for screening its potential derivatives for inhibitory activity against serine hydrolases.
Chemical and Physical Properties
This compound is a white crystalline powder soluble in water and methanol.[7] Its stability is enhanced by its hydrochloride salt form.[1]
| Property | Value | Reference |
| CAS Number | 55819-71-1 | [8] |
| Molecular Formula | C3H10ClN3O2 | [8] |
| Molecular Weight | 155.58 g/mol | [9] |
| Appearance | White to off-white solid | [7] |
| Melting Point | >183°C (decomposes) | [3] |
| Solubility | Soluble in water and methanol | [7] |
Mechanism of Serine Hydrolase Action
Understanding the catalytic mechanism of serine hydrolases is fundamental to designing effective inhibitors. The process involves a nucleophilic attack by the active site serine on the carbonyl carbon of the substrate, leading to the formation of a tetrahedral intermediate. This is stabilized by an "oxyanion hole." The subsequent collapse of this intermediate results in an acylated enzyme and the release of the first product. Finally, hydrolysis of the acyl-enzyme intermediate regenerates the active enzyme and releases the second product.
Caption: Catalytic cycle of a serine hydrolase.
Application: A Precursor for Inhibitor Synthesis
The true potential of this compound lies in its utility as a starting material for combinatorial chemistry and targeted synthesis of potential serine hydrolase inhibitors. The hydrazide group can readily undergo condensation reactions with a wide array of aldehydes and ketones to form hydrazones.[4] These resulting hydrazones can then serve as precursors for various heterocyclic compounds, which are common motifs in enzyme inhibitors. The serine backbone also provides a chiral center and a hydroxyl group that can be functionalized to create more complex and specific molecules.[4]
Experimental Protocol: Screening for Serine Hydrolase Inhibition
This protocol describes a general method for screening compounds, such as those derived from this compound, for their ability to inhibit a model serine hydrolase using a colorimetric assay with a p-nitrophenyl (pNP) substrate.
Materials and Reagents:
-
Serine hydrolase of interest (e.g., Porcine Liver Esterase, Trypsin)
-
This compound-derived test compounds
-
Known serine hydrolase inhibitor (positive control, e.g., Phenylmethylsulfonyl fluoride - PMSF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate stock solution (e.g., p-nitrophenyl acetate in DMSO)
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare an enzyme working solution by diluting the stock enzyme in cold Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a substrate working solution by diluting the stock substrate in Assay Buffer.
-
Dissolve test compounds and the positive control inhibitor in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions as required for IC50 determination.
-
-
Assay Setup (96-well plate):
-
Blank wells: Add Assay Buffer and substrate working solution.
-
Negative control (100% activity): Add Assay Buffer, enzyme working solution, and DMSO (vehicle).
-
Positive control: Add Assay Buffer, enzyme working solution, and the known inhibitor.
-
Test compound wells: Add Assay Buffer, enzyme working solution, and the test compound solution.
-
-
Pre-incubation:
-
Add the enzyme working solution to the appropriate wells.
-
Add the test compounds, positive control, and vehicle (DMSO) to the respective wells.
-
Mix gently and incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Vmax_test / Vmax_vehicle)] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 55819-71-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Serine hydrolase - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. Synthonix, Inc > 55819-71-1 | this compound [synthonix.com]
- 9. This compound | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Hydrazones from DL-Serine Hydrazide Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Serine hydrazide hydrochloride (CAS: 55819-71-1) is a versatile bifunctional molecule derived from the amino acid serine.[1] Its structure incorporates a reactive hydrazide moiety and a modifiable hydroxyl group, making it a valuable building block in synthetic and medicinal chemistry.[2] The primary utility of this compound lies in its condensation reaction with various aldehydes and ketones to form stable hydrazone derivatives.[2][3] These hydrazones are not only crucial intermediates in the synthesis of complex heterocyclic compounds but also serve as key precursors for active pharmaceutical ingredients (APIs).[2][4] A notable example is its role in the synthesis of Benserazide, a drug used in the management of Parkinson's disease.[1][4]
The hydrazone linkage (R₁R₂C=N-NH₂) is of significant interest in drug development due to its unique chemical properties.[5] Hydrazones can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] Furthermore, the pH-sensitive nature of the hydrazone bond allows for its application as a cleavable linker in targeted drug delivery systems, enabling site-specific release of therapeutic agents in environments such as tumor tissues.[6][7] This application note provides detailed protocols for the synthesis of hydrazones from this compound, methods for their characterization, and a summary of relevant quantitative data.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the hydrazone. The reaction is typically catalyzed by a small amount of acid.
Reaction: DL-Serine Hydrazide + Aldehyde/Ketone ⇌ Hydrazone + H₂O
Experimental Protocols
Protocol 1: General Synthesis of Hydrazones from this compound
This protocol describes a general method for the condensation of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, 2,3,4-trihydroxybenzaldehyde, acetone)
-
Methanol (CH₃OH), anhydrous
-
Glacial Acetic Acid (CH₃COOH), catalytic amount
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
To a solution of this compound (1.0 eq) in dry methanol (approx. 15-20 mL per gram of hydrazide), add the selected aldehyde or ketone (1.0-1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (typically 60-70°C) with constant stirring.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[8]
-
Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature.
-
Further cool the mixture in an ice bath or refrigerator (-20°C) to facilitate the precipitation of the hydrazone product.[8]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold methanol or isopropanol to remove any unreacted starting materials and impurities.[9]
-
Dry the purified product under vacuum to obtain the final hydrazone.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, FT-IR, Mass Spectrometry).
Protocol 2: Synthesis of N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone
This protocol is a specific example for the synthesis of a key intermediate for Benserazide.[9]
Materials:
-
DL-Serine hydrazide (prepared from the hydrochloride salt by neutralization, or used directly as the salt with a base) (20 g)
-
2,3,4-trihydroxybenzaldehyde (20 g)
-
Methanol (350 mL)
-
Water (10 g)
-
500 mL four-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature control
Procedure:
-
In a 500 mL four-neck flask, add 2,3,4-trihydroxybenzaldehyde (20 g) and methanol (350 mL).
-
Add DL-serine hydrazide (20 g) and water (10 g) to the flask.
-
Heat the mixture to 50-55°C with constant stirring.[9]
-
Maintain the reaction at this temperature for 2 hours. Monitor for completion using TLC.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash it with a small amount of isopropanol.[9]
-
Dry the product to obtain N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone (Benserazide intermediate).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of hydrazones.
| Starting Aldehyde | Product Name | Solvent | Reaction Temp. (°C) | Reaction Time (hr) | Yield (%) | Purity (%) | Reference |
| Benzaldehyde | N'-(benzylidene)-2-amino-3-hydroxypropanohydrazide | Methanol | Reflux | 2-4 | Good to Quantitative | >95 | [8] |
| 2,3,4-Trihydroxybenzaldehyde | N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone | Methanol | 50-55 | 2 | High* | >98.0 | [9] |
| Vanillin | 2-amino-N'-(4-hydroxy-3-methoxybenzylidene)-3-hydroxypropanohydrazide | Ethanol | Reflux | 3-5 | High | >95 | [10] |
| Salicylaldehyde | 2-amino-N'-(2-hydroxybenzylidene)-3-hydroxypropanohydrazide | Ethanol | Reflux | 3-5 | High | >95 | [10] |
*Note: The referenced patent reports a "mass yield" of 185%, which likely includes residual solvent or is calculated based on a different metric. Typical chemical yields are expected to be lower than 100%.[9]
Characterization of Hydrazones
Confirmation of the synthesized hydrazone structure and assessment of its purity are critical. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (–N=CH–) (~7-8.5 ppm) and the N-H proton are characteristic.[10][11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational bands confirm the functional groups. Look for the C=N (imine) stretch around 1600-1650 cm⁻¹ and the N-H stretch around 3200-3400 cm⁻¹.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.[10]
-
Single Crystal X-Ray Diffraction: Used to determine the precise three-dimensional structure and stereochemistry of crystalline products.[11]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Diagram 1: General Workflow for Hydrazone Synthesis.
Application in Drug Delivery
Caption: Diagram 2: Hydrazone Linker in pH-Sensitive Drug Delivery.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Hydrazones for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
- 10. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DL-Serine Hydrazide HCl as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Serine hydrazide hydrochloride (CAS: 55819-71-1) is a versatile bifunctional molecule increasingly recognized for its utility as a pharmaceutical intermediate.[1] Derived from the amino acid DL-serine, it possesses a reactive hydrazide moiety and a hydroxyl group, making it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex molecules.[2][3] Its primary and most well-documented application is in the synthesis of Benserazide, a peripheral decarboxylase inhibitor used in the treatment of Parkinson's disease.[4][] This document provides detailed application notes, experimental protocols, and an exploration of its potential role in neurological research.
Physicochemical Properties and Handling
DL-Serine hydrazide HCl is a white to off-white crystalline solid.[4][6] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₁₀ClN₃O₂ | [7] |
| Molecular Weight | 155.58 g/mol | [7] |
| Melting Point | >183 °C (decomposes) | [6][8] |
| Solubility | Soluble in water and methanol. | [4] |
| Storage | Store in an inert atmosphere at room temperature. | [9] |
Handling Precautions: DL-Serine hydrazide HCl is harmful if swallowed and may cause skin and serious eye irritation.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area.
Applications in Pharmaceutical Synthesis
The unique structure of DL-serine hydrazide HCl, featuring both a nucleophilic hydrazide group and a modifiable hydroxyl group, allows for its use in a variety of synthetic transformations.[2]
Synthesis of Benserazide Hydrochloride
The most significant application of DL-serine hydrazide HCl is as a key precursor in the synthesis of Benserazide hydrochloride.[4][] Benserazide is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor that does not cross the blood-brain barrier. It is co-administered with Levodopa (L-DOPA) to prevent the conversion of L-DOPA to dopamine in the periphery, thereby increasing the bioavailability of L-DOPA in the central nervous system.[10]
Two primary synthetic routes are commonly employed: a two-step synthesis via a hydrazone intermediate and a more streamlined one-pot synthesis.
Experimental Workflow: Synthesis of Benserazide Hydrochloride
Quantitative Data for Benserazide Hydrochloride Synthesis
| Method | Key Reagents | Solvent | Yield (%) | Reference(s) |
| Two-Step (Hydrazone formation) | DL-Serine hydrazide HCl, 2,3,4-Trihydroxybenzaldehyde | Methanol, Water | ~95% (mass yield for hydrazone) | [11] |
| One-Pot Synthesis | DL-Serine hydrazide HCl, 2,3,4-Trihydroxybenzaldehyde, 5% Pd/C, H₂ | Methanol | Not explicitly stated, but implied to be high | |
| One-Pot Synthesis | DL-Serine hydrazide HCl, 2,3,4-Trihydroxybenzaldehyde, 2.5% Pd/C, 4A molecular sieves, H₂ | Isopropanol | Not explicitly stated, but implied to be high |
Experimental Protocols:
Protocol 1: Two-Step Synthesis of Benserazide Intermediate (N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone)
This protocol is adapted from a patented method.[11]
-
Reaction Setup: In a 500 mL four-hole flask, add 20 g of 2,3,4-trihydroxybenzaldehyde and 300 mL of methanol.
-
Addition of Reactants: Add 20 g of DL-serine hydrazide HCl and 10 g of water to the flask.
-
Reaction: Heat the mixture to 50-55 °C and stir for 2 hours.
-
Monitoring: Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Filter the precipitate and wash with a small amount of isopropanol.
-
Drying: Dry the product to obtain the hydrazone intermediate. The reported mass yield is approximately 190% (wet), with a liquid phase purity of ≥98.0%.[11]
Note: The subsequent reduction of the hydrazone to form Benserazide HCl typically involves catalytic hydrogenation (e.g., using Pd/C and a hydrogen source).
Protocol 2: One-Pot Synthesis of Benserazide Hydrochloride
This protocol is a representative example of a one-pot synthesis.
-
Reaction Setup: To a suitable reaction vessel, add DL-serine hydrazide HCl (5 g, 32 mmol) and 5% Pd/C (2.0 g) in methanol (50 mL).
-
Inerting: Heat the mixture to 60 °C. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle twice.
-
Hydrogenation Setup: Introduce hydrogen gas and repeat the evacuation and backfilling cycle twice.
-
Addition of Reactant: Dissolve 2,3,4-trihydroxybenzaldehyde (5 g, 32 mmol) in methanol (50 mL) and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction for 10 hours under a hydrogen atmosphere.
-
Work-up: Evaporate the solvent under reduced pressure.
-
Crystallization: Add 20 mL of ethanol and stir until crystals precipitate.
-
Isolation: Cool the mixture to below 5 °C overnight, then filter to collect the product.
Synthesis of Other Heterocyclic Compounds
The reactive hydrazide group of DL-serine hydrazide HCl makes it a suitable precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles, which are important scaffolds in medicinal chemistry.[2]
Proposed Protocol for Pyrazole Synthesis (Adapted from General Methods)
The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound.[12]
-
Reaction Setup: In a round-bottom flask, dissolve DL-serine hydrazide HCl (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reactant: Add a 1,3-dicarbonyl compound (e.g., acetylacetone, 1 equivalent).
-
Reaction: Reflux the reaction mixture for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Note: This is a generalized protocol. Optimization of reaction conditions, including solvent and temperature, may be necessary. No specific yield data for this reaction with DL-serine hydrazide HCl is currently available in the literature.
Proposed Protocol for 1,2,4-Triazole Synthesis (Adapted from General Methods)
The synthesis of 1,2,4-triazoles from hydrazides can be achieved through various methods, including reaction with carbon disulfide followed by hydrazine.
-
Step 1: Formation of Dithiocarbazate: a. Dissolve DL-serine hydrazide HCl (1 equivalent) in a solution of potassium hydroxide in ethanol. b. Cool the mixture in an ice bath and add carbon disulfide (1 equivalent) dropwise with stirring. c. Continue stirring for 12-16 hours at room temperature. d. Dilute with dry ether and filter the precipitated potassium dithiocarbazate.
-
Step 2: Cyclization to Triazole: a. Reflux the potassium dithiocarbazate (1 equivalent) with hydrazine hydrate (2 equivalents) in water until the evolution of hydrogen sulfide ceases. b. Cool the reaction mixture and acidify with concentrated HCl to precipitate the triazole product. c. Filter, wash with cold water, and recrystallize from a suitable solvent.
Note: This is a generalized protocol and requires optimization. No specific yield data for this reaction with DL-serine hydrazide HCl is currently available in the literature.
Potential Role in Neurological Research: Serine Racemase and the NMDA Receptor Pathway
D-serine, the D-enantiomer of serine, is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[13] The synthesis of D-serine from L-serine in the brain is catalyzed by the enzyme serine racemase (SR).[13] Dysregulation of D-serine levels and SR activity has been implicated in various neurological and psychiatric disorders.[14] Given the structural similarity of DL-serine hydrazide HCl to serine, it is a candidate for investigation as a potential modulator of SR activity. However, there is currently no direct experimental evidence to confirm that DL-serine hydrazide HCl acts as an inhibitor or modulator of serine racemase. This remains an open area for future research.
Signaling Pathway: D-Serine and NMDA Receptor Activation
Conclusion
DL-Serine hydrazide HCl is a valuable and versatile pharmaceutical intermediate with a well-established role in the synthesis of Benserazide. Its reactive functional groups also present opportunities for the synthesis of a diverse range of heterocyclic compounds, although specific protocols and yield data for these applications are not yet widely reported. The structural relationship of DL-serine hydrazide HCl to serine suggests a potential, yet unconfirmed, role in the modulation of neurological pathways involving serine racemase. Further research is warranted to explore these potential applications and to develop optimized synthetic methodologies.
References
- 1. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 6. This compound | 55819-71-1 [amp.chemicalbook.com]
- 7. Synthonix, Inc > 55819-71-1 | this compound [synthonix.com]
- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. DL-Serine Hydrazide HCl | 55819-71-1 [sigmaaldrich.com]
- 10. hygeiajournal.com [hygeiajournal.com]
- 11. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
- 12. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of human serine racemase, an emerging target for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Site-Specific Protein Labeling Using Hydrazide Reactive Tags: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a powerful technique for elucidating protein function, tracking protein localization and dynamics, and developing novel protein-based therapeutics such as antibody-drug conjugates (ADCs). The use of hydrazide reactive tags offers a robust and highly selective method for covalently attaching a wide variety of probes, including fluorophores, biotin, and cytotoxic drugs, to a protein of interest. This is achieved through the formation of a stable hydrazone bond between a hydrazide-functionalized probe and a bioorthogonally introduced carbonyl group (aldehyde or ketone) on the protein. This document provides detailed application notes and experimental protocols for the site-specific labeling of proteins using hydrazide reactive tags.
The core principle of this methodology lies in a two-step chemoenzymatic process. First, a carbonyl group is introduced into the target protein at a specific site. This can be accomplished through several methods, including the use of genetically encoded aldehyde tags, the incorporation of unnatural amino acids bearing ketone functionalities, or the oxidation of carbohydrate moieties in glycoproteins.[1][2][3] The second step involves the chemoselective ligation of a hydrazide-derivatized molecule to the engineered carbonyl group.[4] This reaction is highly specific and proceeds efficiently under mild, biocompatible conditions, ensuring that the native structure and function of the protein are preserved.[5]
Methods for Introducing Carbonyl Groups into Proteins
There are several effective strategies for introducing aldehyde or ketone functionalities into a target protein for subsequent hydrazide labeling:
-
Aldehyde Tag Technology: This popular method involves the genetic fusion of a short peptide sequence, known as an aldehyde tag (e.g., LCTPSR), to the protein of interest.[1][6] The Formylglycine-Generating Enzyme (FGE) recognizes this tag and specifically oxidizes the cysteine residue within it to a Cα-formylglycine (fGly) residue, which contains a reactive aldehyde group.[2][7] This enzymatic conversion can be performed in both prokaryotic and eukaryotic expression systems.[6]
-
Genetic Incorporation of Unnatural Amino Acids (Uaas): This technique allows for the site-specific incorporation of an unnatural amino acid containing a ketone group into the protein's polypeptide chain.[8][9] This is achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon, UAG) engineered into the gene of the target protein.[10]
-
Periodate Oxidation of Glycoproteins: Many proteins, such as antibodies, are naturally glycosylated. The cis-diol groups within the sugar residues of these glycoproteins can be gently oxidized using sodium periodate (NaIO4) to generate reactive aldehyde groups.[3][11] This method is particularly advantageous for labeling antibodies, as the glycosylation sites are typically located in the Fc region, far from the antigen-binding Fab fragments.[11]
Quantitative Data Summary
The efficiency of site-specific protein labeling using hydrazide reactive tags can be influenced by the method of carbonyl introduction, the specific protein, and the reaction conditions. The following table summarizes key quantitative data from the literature.
| Parameter | Method | Value/Condition | Target Protein Example(s) | Notes | Reference(s) |
| Cys-to-fGly Conversion Efficiency | Aldehyde Tag | >85% - >90% | Maltose Binding Protein (MBP) | Determined by mass spectrometry for a 6-residue tag (LCTPSR) in E. coli. | [7] |
| Overall Labeling Efficiency | Aldehyde Tag | ~60% - ~100% | DNA Polymerase IV (DinB), DNA Polymerase B1 (PolBI) | Protein-dependent variability observed under similar optimized conditions. | [12] |
| Hydrazone Ligation Rate Constant | General Hydrazide Labeling | 10¹ - 10³ M⁻¹s⁻¹ | Peptides and Proteins | Aniline can be used as a catalyst to significantly increase the reaction rate. | [1][3] |
| Relative Labeling Yield | Biotin Hydrazide Variants | Varies significantly | Human Serum Albumin (HSA) | The choice of hydrazide label impacts the yield; biotin hydrazide showed the lowest yield in one study. | [13][14] |
| Hydrazone Bond Stability | General Hydrazide Labeling | Stable at neutral pH (pH 7.4) | General | Susceptible to hydrolysis under acidic conditions (pH < 5), a feature useful for drug release in ADCs. | [15] |
Experimental Protocols
Protocol 1: Site-Specific Labeling via the Aldehyde Tag Method
This protocol describes the generation of an aldehyde-tagged protein in E. coli and its subsequent labeling with a hydrazide probe.
Materials:
-
Expression vector containing the gene of interest fused to an aldehyde tag sequence (e.g., LCTPSR).
-
Expression vector for Formylglycine-Generating Enzyme (FGE).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Ni-NTA affinity chromatography resin.
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Hydrazide-functionalized probe (e.g., fluorescent dye-hydrazide, biotin-hydrazide).
-
(Optional) Aniline solution (e.g., 100 mM in DMSO).
-
(Optional) Sodium cyanoborohydride (NaCNBH₃).
Procedure:
-
Protein Expression and FGE Co-expression:
-
Co-transform the E. coli expression strain with the plasmids for the aldehyde-tagged protein and FGE.
-
Grow the transformed cells in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Dialyze the eluted protein against the labeling buffer.
-
-
Hydrazide Labeling Reaction:
-
Adjust the concentration of the purified aldehyde-tagged protein to 1-10 mg/mL in the labeling buffer.
-
Add the hydrazide-functionalized probe to the protein solution at a 10- to 50-fold molar excess.
-
(Optional) For catalysis, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 4°C for 2-16 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
(Optional) Reduction of the Hydrazone Bond:
-
To form a more stable secondary amine bond, add NaCNBH₃ to a final concentration of 50 mM.
-
Incubate for an additional 1-2 hours at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted probe by size-exclusion chromatography or dialysis.
-
Analyze the final labeled protein by SDS-PAGE, UV-Vis spectroscopy (for fluorescent probes), and mass spectrometry to confirm successful labeling.
-
Protocol 2: Labeling of Glycoproteins via Periodate Oxidation
This protocol is suitable for labeling glycoproteins, such as antibodies.
Materials:
-
Glycoprotein solution (e.g., 5 mg/mL in 100 mM sodium acetate, pH 5.5).
-
Sodium meta-periodate (NaIO₄) solution (20 mM in 100 mM sodium acetate, pH 5.5; prepare fresh).
-
Desalting column or dialysis tubing.
-
Hydrazide-functionalized probe solution (e.g., 50 mM in DMSO).
-
Gel filtration column.
Procedure:
-
Oxidation of the Glycoprotein:
-
To 1 mL of the glycoprotein solution, add 1 mL of the freshly prepared NaIO₄ solution.
-
Incubate the mixture for 15-30 minutes at room temperature in the dark.
-
-
Removal of Excess Periodate:
-
Immediately after incubation, remove the excess NaIO₄ by passing the solution through a desalting column or by dialysis against 100 mM sodium acetate, pH 5.5.
-
-
Hydrazide Labeling Reaction:
-
To the oxidized glycoprotein solution, add the hydrazide-functionalized probe solution to achieve a final concentration of 1-5 mM.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification of the Labeled Glycoprotein:
-
Purify the labeled glycoprotein from the excess probe using a gel filtration column.
-
Characterize the labeled glycoprotein as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for site-specific protein labeling using hydrazide reactive tags.
Caption: Chemical reaction of hydrazone ligation between a carbonyl-containing protein and a hydrazide probe.
Caption: Signaling pathway for the enzymatic generation of an aldehyde tag on a protein.
Applications in Research and Drug Development
The site-specific labeling of proteins with hydrazide reactive tags has a broad range of applications:
-
Fluorescence Imaging: Covalent attachment of fluorescent dyes allows for the visualization of protein localization and trafficking in living cells.
-
Biophysical Studies: Probes for techniques like Förster Resonance Energy Transfer (FRET) can be incorporated to study protein-protein interactions and conformational changes.
-
Antibody-Drug Conjugates (ADCs): Highly potent cytotoxic drugs can be attached to antibodies site-specifically, leading to more homogeneous and potentially more effective and safer cancer therapeutics.[2] The pH-sensitive nature of the hydrazone bond can be exploited for drug release in the acidic environment of endosomes and lysosomes.[15]
-
Protein Immobilization: Proteins can be covalently attached to surfaces, such as microarrays or biosensors, for various diagnostic and research applications.
Conclusion
Site-specific protein labeling using hydrazide reactive tags is a versatile and powerful strategy for protein modification. The methods described in these application notes provide researchers with a toolkit to introduce bioorthogonal carbonyl groups into proteins for subsequent efficient and specific labeling with hydrazide-functionalized probes. The ability to precisely control the location of modification opens up new avenues for basic research and the development of next-generation protein therapeutics.
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 8. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: DL-Serine Hydrazide Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of DL-serine hydrazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthesis yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, a versatile intermediate in pharmaceutical development.[1] The primary synthesis route is a two-step process: esterification of DL-serine to its methyl ester hydrochloride, followed by hydrazinolysis.[2]
Step 1: Esterification of DL-Serine
Q1: My yield of DL-serine methyl ester hydrochloride is low. What are the potential causes and solutions?
A1: Low yields in the esterification of DL-serine are often linked to incomplete reaction or side reactions. Here are common factors and troubleshooting tips:
-
Insufficient Thionyl Chloride: Thionyl chloride is crucial for converting the carboxylic acid to the methyl ester. Ensure the correct molar ratio is used. A common procedure involves slowly adding thionyl chloride to cooled methanol before adding DL-serine.[3]
-
Reaction Time and Temperature: The reaction typically requires heating under reflux for an extended period, for instance, 20 hours, to ensure completion.[3] A patent suggests a reaction time of 24-48 hours at 35-40°C.[4] Ensure your reaction runs for a sufficient duration at the appropriate temperature.
-
Moisture Contamination: Thionyl chloride reacts readily with water. Ensure all glassware is thoroughly dried and anhydrous methanol is used to prevent decomposition of the reagent.
-
Incomplete Dissolution: DL-serine should be adequately suspended or dissolved in methanol to ensure it can react. Proper stirring is essential throughout the reaction.
Q2: How can I purify the intermediate, DL-serine methyl ester hydrochloride?
A2: Purification is critical for a good yield in the subsequent step.
-
Removal of Solvent: After the reaction, the solvent is typically removed by vacuum distillation to obtain the crude product.[3]
-
Crystallization: The crude product can be purified by crystallization. One method involves cooling the reaction mixture and then using centrifugal desolventizing.[4] Recrystallization from a suitable solvent like ethanol may be necessary to achieve high purity.
Step 2: Hydrazinolysis of DL-Serine Methyl Ester Hydrochloride
Q3: The final yield of this compound is poor. What are the common pitfalls in the hydrazinolysis step?
A3: The hydrazinolysis step is where many yield-related issues can occur.
-
Hydrazine Hydrate Concentration: The amount of hydrazine hydrate used is a critical parameter. While an excess is needed to drive the reaction, a very large excess can complicate purification.[2] Some protocols suggest using a significant excess (15x to 20x) of hydrazine hydrate and then removing the unreacted portion with a water workup.[5]
-
Reaction Temperature and Time: The reaction is often carried out by heating the mixture. One method suggests warming on a water bath at 55°C for 1 hour.[5] Another suggests refluxing in ethanol for 3 hours.[5] The optimal conditions may vary depending on the scale and specific ester used.
-
Product Precipitation: this compound often precipitates from the reaction mixture upon cooling.[5][6] If no precipitate forms, concentrating the solution and adding a co-solvent might be necessary to induce crystallization.[5]
-
pH Adjustment: After the reaction, adjusting the pH with hydrochloric acid is a common method to precipitate the final hydrochloride salt.[2]
Q4: I am observing the formation of an unexpected byproduct. What could it be?
A4: A potential side reaction is the formation of a dimer if an insufficient amount of hydrazine hydrate is used.[5] Using a sufficient excess of hydrazine can help to minimize this.
Data Presentation: Synthesis Parameters
The following table summarizes various reported conditions for the key steps in the synthesis of this compound, providing a basis for comparison and optimization.
| Step | Reagents & Solvents | Temperature (°C) | Time (hours) | Reported Yield | Reference |
| Esterification | DL-serine, Methanol, Thionyl Chloride | Reflux | 20 | 93.7% | [3] |
| Esterification | L-serine, Methanol, Thionyl Chloride | 35-40 | 24-48 | Not specified | [4] |
| Esterification | L-serine, Methanol, Hydrochloric Acid | Not specified | Not specified | 83.8% | [7] |
| Hydrazinolysis | Ester, Hydrazine Hydrate, Methanol | 55 | 1 | Not specified | [5] |
| Hydrazinolysis | Ester, Hydrazine Hydrate, Ethanol | Reflux | 3 | High yield | [5] |
| Hydrazinolysis | Ester, Hydrazine Hydrate (excess) | Reflux | 0.5 - 2 | >90% | [8] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound, compiled from various sources.
Protocol 1: Synthesis of DL-Serine Methyl Ester Hydrochloride[3]
-
Add 30 mL of methanol to a 100 mL three-neck flask equipped with a mechanical stirrer and place it in an ice-water bath.
-
Slowly add 5.4 mL of thionyl chloride to the methanol while stirring. Maintain the temperature below 20°C during the addition.
-
After the addition is complete, continue stirring for 1 hour in the ice-water bath.
-
Add 6.00 g (57 mmol) of DL-serine to the flask.
-
Heat the mixture under reflux for 20 hours.
-
After the reaction, remove the solvent by vacuum distillation.
-
Dry the resulting solid to obtain DL-serine methyl ester hydrochloride.
Protocol 2: Synthesis of this compound[2][5]
-
Dissolve the DL-serine methyl ester hydrochloride obtained from the previous step in a suitable solvent such as methanol or ethanol.[5][9]
-
Add hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to the ester can vary, with some methods suggesting a large excess.[5]
-
Heat the reaction mixture. Conditions can range from warming at 55°C for 1 hour to refluxing for several hours.[5]
-
Monitor the reaction progress using a suitable analytical technique like thin-layer chromatography (TLC).[9]
-
Upon completion, allow the reaction mixture to cool. The product, DL-serine hydrazide, may crystallize out.
-
Adjust the pH of the solution with hydrochloric acid to facilitate the precipitation of this compound.[2]
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
The following diagrams illustrate the synthesis workflow and the chemical pathways involved.
Caption: Workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. prepchem.com [prepchem.com]
- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: DL-Serine Hydrazide Hydrochloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DL-serine hydrazide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying solid this compound is recrystallization.[1] This technique relies on the principle of differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Polar organic solvents are generally recommended. Ethanol, methanol, and isopropanol are good starting points.[1][2] Mixed solvent systems, such as methanol-water or ethanol-ether, can also be effective for optimizing crystal growth and purity.[1]
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is a white crystalline powder.[3][4] Its melting point is reported to be in the range of 225-229°C.[3] A melting point below this range or a broad melting range can indicate the presence of impurities.
Q4: How can the purity of this compound be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the purity of this compound.[5] Specifically, reversed-phase HPLC (RP-HPLC) is a common technique.[5] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) can be used to confirm the structure of the compound.[5]
Q5: What are the typical storage conditions for this compound?
A5: this compound should be stored in a sealed container in a cool, dry place, away from heat, fire, and strong oxidizing agents.[3] It is generally stable and not sensitive to light or air.[3]
Troubleshooting Guides
Issue 1: The product fails to crystallize from the solution.
Possible Causes & Solutions
| Cause | Solution |
| Solution is not supersaturated | The concentration of the compound in the solvent may be too low. Try to induce crystallization by: 1. Seeding: Add a small, pure crystal of this compound to the solution.[2] 2. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[2] 3. Concentration: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[2] |
| Inappropriate solvent | The chosen solvent may be too good a solvent for the compound at all temperatures. Consider using a different solvent or a mixed solvent system. |
| Cooling rate is too fast | Rapid cooling can sometimes inhibit crystal formation.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue 2: The product "oils out" instead of forming crystals.
Possible Causes & Solutions
| Cause | Solution |
| High concentration of impurities | The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. Ensure the crude product is as clean as possible before recrystallization. |
| Inappropriate solvent or cooling rate | This can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[2] To resolve this: 1. Reheat and dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[2] 2. Use a mixed solvent system: Dissolve the compound in a solvent in which it is highly soluble, and then add an "anti-solvent" (a solvent in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[2] |
Issue 3: The yield of the recrystallized product is low.
Possible Causes & Solutions
| Cause | Solution |
| Using too much solvent | An excessive amount of solvent will keep a significant portion of the product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.[2] |
| Premature crystallization | If hot filtration is used to remove insoluble impurities, the product may crystallize on the filter paper. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.[2] |
| Incomplete crystallization | Ensure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[2] |
| Washing with warm solvent | Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[2] |
Issue 4: The recrystallized product is still impure.
Possible Causes & Solutions
| Cause | Solution |
| Impurities trapped in the crystals | This can happen if crystallization occurs too quickly. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[2] |
| Co-crystallization of impurities | If the impurities have similar solubility properties to the product in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary to achieve the desired purity.[2] |
| Insoluble impurities not removed | If there are insoluble impurities in the crude product, they should be removed by hot filtration of the solution before allowing it to cool.[2] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol) to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Purification by pH Adjustment and Crystallization
This protocol is based on the synthesis of this compound and is particularly useful for its initial purification from the reaction mixture.
-
Reaction Quenching: After the reaction of DL-serine methyl ester with hydrazine hydrate is complete, cool the reaction mixture to room temperature.[6]
-
pH Adjustment: Slowly add concentrated hydrochloric acid to the reaction mixture with stirring to adjust the pH to approximately 4.0-5.0.[6] This protonates the serine hydrazide, forming the hydrochloride salt which is less soluble.
-
Crystallization: Continue stirring the mixture at a reduced temperature (e.g., 10-15°C) for a few hours to facilitate complete crystallization.[6]
-
Isolation, Washing, and Drying: Collect, wash, and dry the crystals as described in Protocol 1. An alcohol such as ethanol or isopropanol can be added to the mixture before filtration to further promote crystallization.[6]
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[1] | Highly effective for removing small amounts of impurities from solid samples. Can yield very pure crystals. | Requires a suitable solvent. Can result in product loss in the mother liquor.[2] |
| pH Adjustment & Crystallization | Conversion of the more soluble free base to the less soluble hydrochloride salt by adjusting the pH. | Can be a very effective initial purification step directly from a reaction mixture. | May not remove impurities with similar acid-base properties. |
| Column Chromatography | Differential adsorption of the compound and impurities to a stationary phase as a mobile phase passes through it.[1] | Can separate complex mixtures and compounds with similar properties. | Can be time-consuming and require larger volumes of solvent. |
Visualizations
Caption: Synthesis and Purification Workflow for DL-Serine Hydrazide HCl.
Caption: Troubleshooting Logic for Crystallization Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 6. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Hydrazone Formation with DL-Serine Hydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-serine hydrazide. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during hydrazone formation experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during the synthesis and purification of hydrazones using DL-serine hydrazide.
| Problem | Potential Cause | Recommended Solution |
| 1. Low or No Product Yield | Suboptimal pH: The reaction is highly pH-dependent. At neutral or high pH, the reaction rate is very slow. Conversely, at very low pH, the hydrazide can be protonated and rendered non-nucleophilic.[1] | Adjust the reaction pH to a mildly acidic range of 4.5-6.0 using a catalytic amount of a weak acid like acetic acid.[1] |
| Low Reactivity of Carbonyl Compound: Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects.[1] | Increase the reaction temperature or prolong the reaction time. For particularly unreactive carbonyls, consider using a catalyst (see Table 2). | |
| Poor Solubility of Reactants: DL-serine hydrazide hydrochloride has good solubility in water and alcohols, but your carbonyl compound may not. Poor solubility can limit the reaction rate. | Choose a solvent system in which both reactants are soluble. Common solvents include ethanol, methanol, or aqueous buffers with a co-solvent like DMF.[2][3] | |
| Impure Starting Materials: Impurities in either the DL-serine hydrazide or the carbonyl compound can interfere with the reaction. | Ensure the purity of your starting materials. If necessary, purify the aldehyde/ketone before use. | |
| 2. Formation of Side Products | Azine Formation: A common side reaction where the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[4] This is more prevalent when using unsubstituted hydrazine, but can occur with hydrazides.[5][6] | Use a 1:1 molar ratio of DL-serine hydrazide to the carbonyl compound. Adding the carbonyl compound dropwise to the DL-serine hydrazide solution can help minimize localized excess.[4] |
| Side Reactions Involving the Serine Moiety: The free amino and hydroxyl groups of the serine backbone could potentially react under certain conditions, although this is less common during standard hydrazone formation. | Maintain mildly acidic to neutral pH and avoid harsh reaction conditions (e.g., very high temperatures for extended periods) to minimize the risk of side reactions involving the serine functional groups. | |
| 3. Product Instability (Hydrolysis) | Hydrolysis of the Hydrazone Bond: The hydrazone bond is susceptible to hydrolysis, especially under acidic conditions.[7][8] The stability is also dependent on the structure of the carbonyl partner. | If stability at acidic pH is an issue, consider working at a neutral pH, possibly with a catalyst to maintain a reasonable reaction rate. For purification, use neutral or slightly basic conditions if possible. Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[7][9] |
| Premature Cleavage During Workup or Storage: The product may degrade if exposed to acidic conditions for a prolonged period. | Neutralize any acidic catalysts during the workup. Store the purified hydrazone in a dry, neutral environment. | |
| 4. Difficulty with Product Purification | Oily Product: The hydrazone product may not crystallize easily. | Try triturating the oil with a non-polar solvent like cold hexane or pentane to induce solidification.[4] |
| Co-elution with Starting Materials in Chromatography: The polarity of the product might be similar to the starting materials. | If using silica gel chromatography and observing streaking, adding a small amount of a tertiary amine (e.g., triethylamine, ~1%) to the eluent can improve separation. For acid-sensitive hydrazones, consider using basic alumina.[4][10] | |
| Difficulty in Finding a Recrystallization Solvent: Identifying a suitable solvent for recrystallization can be challenging. | A good solvent will dissolve the hydrazone when hot but not when cold. Test common solvents like ethanol, methanol, acetonitrile, or mixtures such as ethyl acetate/hexane.[4][11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation with DL-serine hydrazide?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0.[1] This pH provides a balance between protonating the carbonyl group to increase its electrophilicity and maintaining the nucleophilicity of the hydrazide.
Q2: My reaction is very slow at neutral pH. How can I speed it up?
A2: To accelerate hydrazone formation at or near neutral pH, especially for bioconjugation applications, the use of a nucleophilic catalyst is recommended. Aniline and its derivatives are commonly used catalysts.[12]
Q3: What is the difference in reactivity between aldehydes and ketones with DL-serine hydrazide?
A3: Aldehydes are generally more reactive towards hydrazides than ketones. This is due to both steric and electronic factors. Aldehydes are less sterically hindered at the carbonyl carbon, and the two alkyl or aryl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon.[1]
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by several methods:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to observe the disappearance of the starting materials and the appearance of the product spot.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative way to monitor the reaction by measuring the peak areas of reactants and products over time.[9][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction by observing the disappearance of the aldehyde proton signal and the appearance of the hydrazone C-H proton signal.[14]
Q5: My purified hydrazone seems to be degrading over time. What can I do to improve its stability?
A5: Hydrazone stability is influenced by pH and the structure of the carbonyl precursor. Hydrazones are more stable at neutral pH and less stable in acidic conditions.[7] Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to electronic conjugation.[7][9] For long-term storage, ensure the product is solid, dry, and stored in a neutral environment. If lability is a persistent issue and the reversibility of the bond is not required, the hydrazone can be reduced to a more stable hydrazine linkage using a reducing agent like sodium cyanoborohydride.
Quantitative Data Summary
The following tables provide a summary of quantitative data to aid in experimental design and troubleshooting.
Table 1: Effect of pH on Hydrazone Formation Rate
| pH | Relative Reaction Rate | Rationale |
| < 4 | Very Slow | The hydrazide nucleophile is protonated, reducing its reactivity.[1] |
| 4.5 - 6.0 | Optimal | This range balances the activation of the carbonyl group by protonation and the nucleophilicity of the hydrazide.[1][12] |
| > 7 | Slow | The dehydration of the tetrahedral intermediate, which is often the rate-limiting step, is slow without acid catalysis.[15] |
Table 2: Comparison of Catalysts for Hydrazone Formation at pH 7.4
| Catalyst | Relative Rate Enhancement (vs. uncatalyzed) | Notes |
| None | 1x | The uncatalyzed reaction at neutral pH is often slow.[2] |
| Aniline | ~15x | The traditional catalyst for hydrazone formation.[2] |
| 5-Methoxyanthranilic acid | ~84x | A more efficient water-soluble organocatalyst.[2] |
Table 3: Hydrolytic Stability of Hydrazones (Half-life)
| Hydrazone Type | pH 7.4 | pH 5.5 |
| Derived from Aliphatic Aldehyde | Can be as low as a few hours[9][16] | Typically minutes[9][16] |
| Derived from Aromatic Aldehyde | Generally stable (half-life > 48 hours)[16] | Stable (half-life > 48 hours)[16] |
Experimental Protocols
General Protocol for Hydrazone Formation with DL-Serine Hydrazide
This protocol provides a general procedure for the synthesis of a hydrazone from DL-serine hydrazide and an aldehyde or ketone.
-
Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol. Add this compound (1.0-1.1 equivalents) to the solution.
-
Adjust pH (Catalysis): Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture to achieve a pH between 4.5 and 6.0.
-
Reaction: Stir the mixture at room temperature or heat under reflux.
-
Monitor Progress: Monitor the reaction by TLC until the limiting starting material is consumed.
-
Isolation of Crude Product:
-
If the product precipitates upon cooling, collect the solid by vacuum filtration.
-
If the product is soluble, remove the solvent under reduced pressure. The crude product can be washed with water to remove any remaining this compound, followed by a wash with a non-polar solvent like cold diethyl ether or hexane to remove non-polar impurities.[4]
-
-
Purification: Purify the crude product by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetonitrile) and allow it to cool slowly to induce crystallization.[4][11]
-
Column Chromatography: Use silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). If the product is basic, consider adding ~1% triethylamine to the eluent.[4][10]
-
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Visualizations
The following diagrams illustrate key concepts in hydrazone formation.
Caption: General experimental workflow for hydrazone synthesis.
Caption: A logical troubleshooting flowchart for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. erpublications.com [erpublications.com]
- 6. Azine Formation [quimicaorganica.org]
- 7. benchchem.com [benchchem.com]
- 8. Hydrazone - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
DL-serine hydrazide hydrochloride stability issues in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-serine hydrazide hydrochloride. The information is designed to address common stability issues encountered in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound, also known as 2-amino-3-hydroxypropanehydrazide hydrochloride, is a chemical compound used in various research and pharmaceutical applications.[1] It is notably a reagent in the preparation of Benserazide hydrochloride, a drug used in the treatment of Parkinson's disease.[2][3][4] In fact, DL-serine hydrazide is also known as "Benserazide EP Impurity A".[5][6]
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[7][8] It should be kept away from incompatible materials, particularly oxidizing agents, as well as heat, flames, and sparks.[5] While it is considered relatively stable and not significantly affected by light or air in its solid form, precautions should be taken to protect it from environmental extremes.[7][9]
Q3: Is this compound stable in aqueous solutions?
This compound is highly soluble in water[9]; however, its stability in aqueous solutions can be a concern. The hydrazide functional group is susceptible to degradation, and solutions, particularly those of the related compound benserazide, are known to be unstable and should be freshly prepared.[2] The stability is influenced by factors such as pH, temperature, and the presence of oxygen.
Q4: What are the potential degradation pathways for this compound in aqueous solution?
The primary degradation pathways for this compound in aqueous solutions are hydrolysis and oxidation.
-
Hydrolysis: The acyl hydrazide group can undergo hydrolysis, particularly under acidic or basic conditions, to yield serine and hydrazine. This reaction is often catalyzed by acid.[7][10][11]
-
Oxidation: The hydrazide moiety can be susceptible to oxidation, which may be influenced by the presence of dissolved oxygen or oxidizing agents.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in aqueous solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the aqueous solution. | Prepare fresh solutions immediately before use.[2] Control the pH of the solution; hydrazides are generally more stable in slightly acidic to neutral conditions.[13] Store stock solutions at low temperatures (e.g., 2-8 °C) for short periods, but validate storage stability. Degas the solvent to minimize oxidation, especially for long-term experiments. |
| Appearance of unknown peaks in chromatograms (e.g., HPLC). | Formation of degradation products. | Characterize the degradation products. The primary hydrolytic degradation products would be serine and hydrazine. Adjust the pH of your formulation to a range where the compound is more stable. Protect the solution from light to prevent photodegradation. |
| Precipitation of the compound from the solution. | Poor solubility under specific buffer conditions or pH. | Although highly soluble in water, the hydrochloride salt's solubility can be affected by the pH and ionic strength of the buffer.[9] Ensure the pH of the solution is compatible with the salt form. Consider using a co-solvent if compatible with your experimental setup, but be aware that organic solvents can also influence stability. |
| Discoloration of the solution. | Oxidation of the compound or interaction with other components in the medium. | Prepare solutions in degassed water to minimize oxidation. Ensure all components of the solution are compatible and do not catalyze degradation. Protect the solution from light. |
Quantitative Stability Data
| Condition | Compound | Degradation (%) | Reference |
| 0.1 N HCl | Benserazide HCl | Not degraded | [14] |
| 0.1 N NaOH | Benserazide HCl | 6% | [14] |
These findings suggest that the hydrazide group in this type of structure is relatively stable to acid hydrolysis but more susceptible to base-catalyzed hydrolysis.
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound in aqueous solutions.
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate buffer (pH adjusted to a range of 2-7) and an organic modifier like acetonitrile or methanol.[4][8][14] A starting point could be a buffer at pH 3.5 and methanol.[8]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.[8]
-
Injection Volume: 10 µL.[8]
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase) and dilute to a known concentration.
-
Sample Solution: Prepare the this compound solution in the aqueous buffer system to be tested for stability.
-
-
Forced Degradation Studies:
-
To ensure the method is "stability-indicating," perform forced degradation studies on a sample of this compound. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
-
Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat with 0.1 N NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures.
-
Photodegradation: Expose a solution to UV light.
-
Analyze the stressed samples by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent compound peak.
-
-
Stability Study:
-
Prepare the this compound solution in the desired aqueous buffer.
-
Store the solution under the desired conditions (e.g., different temperatures, protected from light vs. exposed to light).
-
At specified time points, withdraw an aliquot of the sample, dilute if necessary, and analyze by the validated HPLC method.
-
Quantify the amount of this compound remaining and any major degradation products formed.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of DL-serine hydrazide HCl.
References
- 1. CN112741808B - Method for improving stability of benserazide hydrochloride-containing oral solid composition - Google Patents [patents.google.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. CN112741808A - Method for improving stability of oral solid composition containing benserazide hydrochloride - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pharmaceutical quality of seven generic Levodopa/Benserazide products compared with original Madopar® / Prolopa® - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
Technical Support Center: Chiral Separation of D- and L-Serine Hydrazide Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chiral separation of D- and L-serine hydrazide enantiomers. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate successful and efficient separation in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chiral separation of D- and L-serine hydrazide?
A1: The most prevalent and effective method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). This direct method avoids the need for derivatization, simplifying sample preparation.
Q2: Which types of chiral stationary phases (CSPs) are most suitable for separating serine hydrazide enantiomers?
A2: Given the polar and zwitterionic nature of serine hydrazide, CSPs designed for polar compounds are recommended. These include:
-
Macrocyclic glycopeptide-based CSPs: Phases like teicoplanin are particularly effective for underivatized amino acids and their derivatives.[1][2]
-
Polysaccharide-based CSPs: Cellulose and amylose derivatives can also be used, often in polar organic or reversed-phase modes.
-
Crown-ether CSPs: These have shown success in separating amino acids.
Q3: Is pre-column derivatization a viable option for serine hydrazide separation?
A3: Yes, pre-column derivatization is a valid indirect approach.[3] In this method, the serine hydrazide enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column.[3] However, this adds a step to sample preparation and requires careful optimization of the derivatization reaction.[2]
Q4: What are the typical mobile phases used for the chiral separation of polar analytes like serine hydrazide?
A4: The choice of mobile phase is critical and depends on the CSP. Common mobile phase modes include:
-
Reversed-Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier like methanol or acetonitrile.
-
Polar Organic Mode: Primarily uses polar organic solvents such as methanol, ethanol, or acetonitrile, often with acidic or basic additives to improve peak shape and resolution.
-
Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for highly polar compounds and typically uses a high concentration of organic solvent with a small amount of aqueous buffer.[4]
Q5: How can I detect and quantify the separated enantiomers?
A5: As serine hydrazide lacks a strong UV chromophore, UV detection at low wavelengths (around 200-210 nm) is possible but may have low sensitivity. More sensitive detection methods include:
-
Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes that do not have a UV chromophore.[4]
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity and is compatible with volatile mobile phases.
-
Refractive Index (RI) Detector: Can be used, but it is generally less sensitive and not compatible with gradient elution.
Experimental Protocols
Disclaimer: The following protocols are suggested starting points for method development. Optimization will be necessary to achieve the desired separation for your specific application.
Protocol 1: Direct Chiral HPLC Separation
This protocol outlines a direct method using a macrocyclic glycopeptide-based chiral stationary phase.
1. Materials and Equipment:
-
HPLC system with a pump, autosampler, column oven, and detector (UV, ELSD, or MS)
-
Chiral Stationary Phase: Teicoplanin-based column (e.g., Astec CHIROBIOTIC T)
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 5.0 with acetic acid
-
Mobile Phase B: Methanol
-
Sample: DL-Serine hydrazide dissolved in the initial mobile phase composition
2. Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic elution with 80% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm or ELSD/MS |
3. Method Development and Optimization:
-
Mobile Phase Composition: Vary the percentage of methanol. A U-shaped retention profile may be observed, where retention decreases and then increases with a higher organic modifier concentration.[2]
-
pH: Adjust the pH of the aqueous component to optimize the ionization state of the analyte and its interaction with the CSP.
-
Temperature: Vary the column temperature (e.g., 15-40 °C) as it can significantly impact selectivity.
Protocol 2: Indirect Separation via Pre-column Derivatization
This protocol describes the formation of diastereomers for separation on a standard reversed-phase column.
1. Materials and Reagents:
-
HPLC system with a standard C18 column
-
Chiral Derivatizing Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or Mosher's acid chloride.[5]
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 9.0
-
Quenching Solution: 1 M HCl
-
Sample: DL-Serine hydrazide solution
2. Derivatization Procedure:
-
To 100 µL of the DL-serine hydrazide sample in a microcentrifuge tube, add 200 µL of the reaction buffer.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Vortex the mixture and incubate at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and quench the reaction by adding 50 µL of 1 M HCl.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 20-80% Mobile Phase B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 20 µL |
| Detection | UV at 340 nm (for Marfey's reagent derivatives) |
Quantitative Data Summary
The following tables provide example data that could be expected during method development. Actual values will vary depending on the specific experimental conditions.
Table 1: Example Data for Direct Chiral HPLC Separation
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| D-Serine Hydrazide | 8.5 | 2.1 |
| L-Serine Hydrazide | 10.2 |
Table 2: Example Data for Indirect Separation after Derivatization
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| L-Serine Hydrazide - Marfey's Adduct | 15.3 | 2.5 |
| D-Serine Hydrazide - Marfey's Adduct | 17.8 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No separation or poor resolution | - Inappropriate chiral stationary phase.- Incorrect mobile phase composition.- Suboptimal temperature. | - Screen different types of CSPs (polysaccharide, macrocyclic glycopeptide).- Vary the organic modifier percentage and type (methanol vs. acetonitrile).- Adjust the mobile phase pH and additive concentration.- Optimize the column temperature. |
| Poor peak shape (tailing or fronting) | - Secondary interactions with the stationary phase.- Sample overload.- Mismatch between sample solvent and mobile phase. | - Add a mobile phase additive (e.g., a small amount of acid or base) to suppress unwanted interactions.- Reduce the injected sample concentration or volume.- Dissolve the sample in the mobile phase. |
| Peak splitting | - Column contamination or damage.- Incomplete dissolution of the sample. | - Flush the column with a strong solvent (check column manual for compatibility).- If the problem persists, the column may need to be replaced.- Ensure the sample is fully dissolved before injection. |
| Irreproducible retention times | - Inadequate column equilibration.- Mobile phase instability.- Temperature fluctuations. | - Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run.- Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature. |
| Loss of resolution over time | - Column aging or contamination.- "Additive memory effect" where mobile phase additives from previous runs adsorb to the stationary phase.[6] | - Implement a column regeneration protocol as recommended by the manufacturer.- Dedicate a column to a specific method or flush thoroughly between different methods.[7] |
Visualizations
Caption: Workflow for direct vs. indirect chiral separation of D/L-serine hydrazide.
Caption: Logical troubleshooting workflow for poor chiral separation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chiraltech.com [chiraltech.com]
Technical Support Center: Optimizing Reaction Conditions for DL-Serine Hydrazide Condensation
Welcome to the technical support center for the optimization of DL-serine hydrazide condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the condensation of DL-serine hydrazide with aldehydes and ketones.
Question 1: Why is my reaction yield low?
Answer:
Low yields in DL-serine hydrazide condensations can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. For instance, in some preparations, heating the reaction mixture to 35-50°C for approximately 2 hours is necessary for the consumption of starting materials.[1]
-
pH of the Reaction Medium: The formation of hydrazones is pH-sensitive and typically requires slightly acidic conditions to catalyze the reaction.[1] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, excessively acidic conditions will protonate the hydrazine, rendering it non-nucleophilic. A catalytic amount of a weak acid like acetic acid is often sufficient.
-
Sub-optimal Solvent: The choice of solvent is crucial. Polar protic solvents like methanol or ethanol are commonly used.[2] In some cases, aprotic solvents like N,N-Dimethylformamide (DMF) can be effective.[1] The ideal solvent should dissolve both reactants.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired hydrazone. A common side reaction is the formation of azines, where the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[2] Purification methods such as column chromatography or recrystallization are necessary to isolate the desired product from these impurities.
Question 2: I am observing the formation of multiple products in my reaction mixture. What are the possible side reactions?
Answer:
The presence of multiple functional groups in DL-serine hydrazide (amino, hydroxyl, and hydrazide) can lead to side reactions under certain conditions.
-
Azine Formation: As mentioned previously, the condensation of the initially formed hydrazone with another molecule of the aldehyde or ketone can lead to the formation of an azine.[2] This is more likely to occur if an excess of the carbonyl compound is used.
-
Reactions Involving the Hydroxyl Group: The hydroxyl group of the serine moiety can potentially undergo side reactions, although this is less common under standard hydrazone formation conditions. The hydroxyl group can be functionalized, allowing for further derivatization.[1]
-
Cyclization Reactions: Depending on the reaction conditions and the structure of the carbonyl compound, intramolecular cyclization of the resulting hydrazone may occur. For example, hydrazones derived from certain hydroxy-substituted ketones have been shown to cyclize to form naphthoxazine derivatives.[3]
Question 3: How do I effectively purify my DL-serine hydrazide condensation product?
Answer:
The purification of seryl-hydrazones depends on their physical properties (solid or oil) and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid hydrazones. The key is to find a suitable solvent or solvent system where the hydrazone is soluble at high temperatures and poorly soluble at low temperatures. Common solvents for recrystallization include ethanol, methanol, and acetonitrile. Mixed solvent systems like hexane/ethyl acetate can also be effective.[1]
-
General Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.[1]
-
-
-
Column Chromatography: For oily products or for separating mixtures of closely related compounds, column chromatography is the preferred method. Silica gel is a common stationary phase. The choice of eluent (solvent system) is critical and should be determined by TLC analysis. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For basic hydrazones, it may be beneficial to add a small amount of a tertiary amine like triethylamine (around 1%) to the eluent to prevent streaking on the silica gel.
-
General Column Chromatography Protocol:
-
Prepare a slurry of silica gel in the chosen eluent and pack a column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen eluent, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.[1][4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation of DL-serine hydrazide with an aldehyde or ketone?
A1: The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid.
Q2: I am using DL-serine hydrazide hydrochloride. Do I need to add a base to neutralize it before the reaction?
A2: While the free hydrazine is the active nucleophile, many protocols for condensation reactions involving hydrazide hydrochlorides, including those for this compound, do not explicitly mention the addition of a base. The reaction is often carried out in a protic solvent like methanol or ethanol, which can facilitate the equilibrium between the hydrochloride salt and the free hydrazine. However, the addition of a base like sodium acetate can be beneficial in some cases to neutralize the HCl byproduct, which can improve the thermal stability of the reaction mixture.[5]
Q3: What is the role of the serine moiety in the reaction?
A3: The serine backbone of DL-serine hydrazide introduces chirality into the molecule, which can be advantageous for stereoselective syntheses.[1] The amino and hydroxyl groups also offer potential sites for further functionalization of the resulting hydrazone, allowing for the creation of more complex molecules.[1]
Data Presentation
The following table summarizes reaction conditions for the condensation of hydrazides with various carbonyl compounds, providing a general reference for optimizing your experiments.
| Hydrazide Reactant | Carbonyl Reactant | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| DL-serine hydrazide HCl | 2,3,4-trihydroxybenzaldehyde | DMF | 35-50 | 2 h | Not specified | [1] |
| DL-serine hydrazide | 2,3,4-trihydroxybenzaldehyde | Methanol | 50-55 | 2 h | >98 (purity) | [2] |
| DPA-hydrazide | p-nitrobenzaldehyde | Ethanol/Water (pH 4.0) | 50-55 | 30-45 min | 81 | [6] |
| Re(CO)₃DPA-hydrazide | p-nitrobenzaldehyde | Ethanol/Water (pH ~4) | 50 | 2-4 h | 93 | [6] |
Experimental Protocols
Protocol 1: Condensation of this compound with 2,3,4-trihydroxybenzaldehyde in DMF
-
Procedure:
-
Charge a reaction vessel with 50 ml of N,N-Dimethylformamide (DMF).
-
Add 12.5 g of 2,3,4-trihydroxybenzaldehyde and stir at room temperature until a clear solution is obtained.
-
Add 13.9 g of this compound to the solution.
-
Heat the reaction mixture to 35-50°C and continue stirring.
-
Monitor the reaction by HPLC until the starting material is consumed (approximately 2 hours at 50°C).
-
Filter the reaction mixture. The resulting filtrate contains the hydrazone product.[1]
-
Protocol 2: Condensation of DL-serine hydrazide with 2,3,4-trihydroxybenzaldehyde in Methanol
-
Procedure:
-
In a 500ml four-hole bottle, add 20g of 2,3,4-trihydroxybenzaldehyde and 250ml of methanol.
-
Add 20g of serine hydrazide and 10g of water.
-
Stir the reaction mixture at 50-55°C for 2 hours.
-
Monitor the reaction completion by TLC.
-
Cool the reaction mixture to room temperature and filter the product.
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Wash the product with a small amount of isopropanol and dry to obtain the hydrazone.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Optically Active Serine Hydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of DL-serine hydrazide during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the synthesis of serine hydrazide?
A1: Racemization is the conversion of an enantiomerically pure substance (e.g., L-serine derivative) into a mixture containing both enantiomers (L and D forms). In pharmaceutical development, the biological activity of a molecule is often specific to one enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacology, or even adverse effects. Therefore, maintaining the stereochemical integrity of serine hydrazide is critical for its intended applications.
Q2: What is the primary mechanism of racemization during the synthesis of serine hydrazide?
A2: The most common mechanism for racemization in amino acid derivatives, including serine, is the formation of an oxazolone (or azlactone) intermediate. This occurs at the activated carboxylic acid stage (e.g., an ester). The alpha-proton on the chiral center of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereoisomeric information. Subsequent reaction with hydrazine can then produce a racemic mixture of the hydrazide.[1][2]
Q3: Which steps in the synthesis of serine hydrazide are most susceptible to racemization?
A3: The most critical step for potential racemization is the hydrazinolysis of the serine ester (e.g., methyl or ethyl ester) to form the hydrazide. This step often involves the use of a base and elevated temperatures, both of which can promote oxazolone formation and subsequent racemization.[3]
Q4: How can I determine the enantiomeric purity of my synthesized serine hydrazide?
A4: The most reliable method for determining the enantiomeric excess (e.e.) of your product is through chiral High-Performance Liquid Chromatography (HPLC).[4][5][6][7] This technique uses a chiral stationary phase to separate the D and L enantiomers, allowing for their quantification.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the synthesis of optically active serine hydrazide and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Significant racemization detected in the final product. | High reaction temperature during hydrazinolysis. | Elevated temperatures accelerate racemization.[1] Solution: Perform the hydrazinolysis at a lower temperature (e.g., 0°C to room temperature). Monitor the reaction progress carefully to avoid unnecessarily long reaction times. |
| Strong base or high concentration of base. | Bases can facilitate the abstraction of the alpha-proton, leading to racemization.[1] Solution: If a base is necessary, use a weaker, sterically hindered base like N-methylmorpholine (NMM) instead of stronger bases like N,N-diisopropylethylamine (DIEA).[1] Use the minimum effective concentration of the base. | |
| Prolonged reaction time. | Extended exposure to reaction conditions that can cause racemization increases the likelihood of its occurrence. Solution: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or HPLC) and quench the reaction as soon as the starting material is consumed. | |
| Low yield of the desired enantiomer. | Suboptimal protecting group strategy. | The choice of protecting groups for the amine and hydroxyl functionalities of serine can influence its susceptibility to racemization. Solution: Employing an N-Boc protecting group on the serine starting material can help stabilize the chiral center. |
| Inconsistent results between batches. | Variability in reagent quality or reaction conditions. | Impurities in solvents or reagents, as well as slight variations in temperature or reaction time, can lead to inconsistent levels of racemization. Solution: Use high-purity, anhydrous solvents and reagents. Standardize all reaction parameters, including temperature control, addition rates, and stirring speed. |
| Difficulty in separating enantiomers for analysis. | Inappropriate chiral HPLC method. | The choice of chiral stationary phase and mobile phase is critical for achieving good separation of the enantiomers. Solution: Screen different chiral columns (e.g., polysaccharide-based like Chiralpak® or Chiralcel®) and mobile phase compositions to find the optimal conditions for serine hydrazide separation.[6][7] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-Serine Hydrazide with Minimized Racemization
This protocol describes the synthesis of N-Boc-L-serine hydrazide from N-Boc-L-serine methyl ester, with precautions to minimize racemization.
Materials:
-
N-Boc-L-serine methyl ester
-
Hydrazine hydrate
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-Boc-L-serine methyl ester (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add hydrazine hydrate (1.2 equivalents) dropwise to the cooled solution while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at 0°C. Avoid letting the reaction warm to room temperature for extended periods.
-
Once the reaction is complete, remove the methanol under reduced pressure at a low temperature (<30°C).
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-serine hydrazide.
-
Purify the product by recrystallization or column chromatography.
-
Determine the enantiomeric excess of the final product using chiral HPLC.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination of N-Cbz-DL-Serine
Method 1: Normal Phase HPLC [7]
-
Column: CHIRALPAK® IC (250 x 4.6mm, 5µm)
-
Mobile Phase: n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 270 nm
-
Expected Retention Times: ~10.2 min and ~15.7 min for the two enantiomers.
Method 2: Polar Phase HPLC [7]
-
Column: CHIRALPAK® ZWIX(+) (150 x 3mm, 3µm)
-
Mobile Phase: 50mM formic acid + 25mM diethylamine in methanol / acetonitrile / water = 49 / 49 / 2
-
Flow Rate: 0.5 mL/min
-
Temperature: 25°C
-
Detection: Evaporative Light Scattering Detector (ELSD)
-
Expected Retention Times: ~2.5 min and ~3.0 min for the two enantiomers.
Visualizations
Caption: Workflow for the synthesis and chiral analysis of L-serine hydrazide.
Caption: Mechanism of racemization and key prevention strategies.
References
Interpreting NMR spectra of DL-serine hydrazide hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-serine hydrazide hydrochloride, with a focus on the interpretation of its NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectral pattern for this compound?
Based on its structure, the ¹H NMR spectrum of this compound is expected to show signals for three distinct proton environments on the carbon backbone, in addition to exchangeable protons. The methine proton (α-H) will be coupled to the adjacent methylene protons (β-H), resulting in a triplet. The diastereotopic methylene protons (β-H) will be coupled to the methine proton, appearing as a doublet of doublets. Exchangeable protons from the amine (-NH₂), hydrazide (-NHNH₂), and hydroxyl (-OH) groups will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
Q2: What are the anticipated ¹³C NMR chemical shifts for this compound?
The ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the three carbon atoms in the molecule.[1] The carbonyl carbon of the hydrazide group will have the largest chemical shift, followed by the α-carbon bonded to the amino group, and finally the β-carbon of the hydroxymethyl group.[1]
Q3: Why are the β-protons on the CH₂ group diastereotopic?
The α-carbon of this compound is a stereocenter. This chiral center makes the two protons on the adjacent β-carbon chemically non-equivalent. As a result, they are diastereotopic and are expected to have different chemical shifts and will couple to each other, as well as to the α-proton. This typically results in a more complex splitting pattern (e.g., a doublet of doublets for each proton) rather than a simple triplet.
Q4: How can I confirm the presence of exchangeable protons (OH, NH, NH₂)?
The signals for exchangeable protons can be confirmed by performing a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The protons of the OH, NH, and NH₂ groups will exchange with deuterium from the D₂O, causing their signals to disappear or significantly decrease in intensity in the new spectrum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or poorly resolved peaks | 1. Sample is too concentrated.2. Presence of solid particles in the sample.3. Paramagnetic impurities.4. Poor shimming of the spectrometer. | 1. Dilute the sample.2. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.3. Purify the sample to remove any paramagnetic metal ions.4. Re-shim the spectrometer. |
| Unexpected peaks in the spectrum | 1. Residual solvent from synthesis or purification (e.g., methanol, ethanol, ethyl acetate).2. Impurities from starting materials (e.g., unreacted DL-serine).3. Water in the NMR solvent. | 1. Compare the chemical shifts of the unknown peaks with known values for common laboratory solvents.2. Compare the spectrum with the NMR of the starting materials.3. Use a fresh, sealed bottle of deuterated solvent. Store solvents over molecular sieves if necessary. |
| Overlapping signals | 1. Protons with similar chemical environments.2. Inappropriate solvent choice. | 1. Use a higher field NMR spectrometer for better signal dispersion.2. Try a different deuterated solvent (e.g., DMSO-d₆ instead of D₂O) as solvent effects can alter chemical shifts and resolve overlapping peaks. |
| Incorrect integration values | 1. Incomplete relaxation of nuclei.2. Overlapping peaks with impurities or solvent. | 1. Increase the relaxation delay (d1) in the NMR acquisition parameters.2. Ensure the baseline is corrected properly before integration. Identify and exclude impurity peaks from the integration. |
Data Presentation
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| α-CH | ~3.8 - 4.2 | Triplet (t) | 1H |
| β-CH₂ | ~3.6 - 4.0 | Doublet of Doublets (dd) | 2H |
| -OH, -NH₂, -NHNH₂ | Variable (broad) | Singlet (s) | 5H |
Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions. Exchangeable protons often appear as broad signals and may not be easily distinguishable.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Hydrazide) | ~170 - 175 |
| α-CH | ~55 - 60 |
| β-CH₂ | ~60 - 65 |
Note: These are predicted values. Actual chemical shifts will depend on the solvent and pH.
Experimental Protocols
NMR Sample Preparation
This compound is a hydrophilic compound, so deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O) to the vial. Gently vortex or swirl the vial to ensure the sample is completely dissolved.
-
Filtering the Sample: To remove any particulate matter that could affect the spectral quality, filter the solution into a clean NMR tube. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a 5 mm NMR tube. Ensure the sample height is at least 4-5 cm.
-
Adding an Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard soluble in the chosen solvent (e.g., DSS or TSP for D₂O) can be added.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample information.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent. Standard shimming procedures should be performed to optimize the magnetic field homogeneity.
Mandatory Visualization
References
Technical Support Center: Challenges in Labeling Glycoproteins with Hydrazide Probes
Welcome to the Technical Support Center for glycoprotein labeling using hydrazide probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this powerful bioconjugation technique.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of labeling glycoproteins with hydrazide probes?
Hydrazide labeling of glycoproteins is a two-step chemoselective process:
-
Oxidation: The cis-diol groups within the carbohydrate moieties (glycans) of the glycoprotein, particularly on sialic acid residues, are oxidized using a mild oxidizing agent like sodium meta-periodate (NaIO₄).[1][2] This reaction cleaves the carbon-carbon bond of the diol, creating reactive aldehyde groups.[1][2]
-
Hydrazone Formation: The hydrazide group (-CONHNH₂) on the probe molecule then reacts with these newly formed aldehyde groups to create a stable hydrazone bond, effectively labeling the glycoprotein.[1]
This method is highly specific for glycoproteins because the labeling occurs at the glycan sites, often distant from the protein's active or binding sites, thus preserving its biological function.
Q2: What are the critical parameters that can influence the efficiency of hydrazide labeling?
Several factors can significantly impact the success and efficiency of your glycoprotein labeling experiment:
-
Concentration of Sodium Periodate: Insufficient oxidation leads to fewer aldehyde groups and low labeling, while excessive periodate can cause over-oxidation and potential damage to the protein structure.[3]
-
pH of Reaction Buffers: The pH is crucial for both the oxidation and hydrazone formation steps. Mildly acidic conditions (pH 5.0-6.0) are generally optimal for both reactions.[1][4]
-
Molar Excess of Hydrazide Probe: A sufficient molar excess of the hydrazide probe is necessary to drive the conjugation reaction to completion.[1]
-
Reaction Time and Temperature: Both the oxidation and conjugation steps require adequate time and optimal temperatures to proceed efficiently.[3]
-
Purity of Reagents and Buffers: The presence of contaminants, especially primary amines (e.g., Tris buffer), can interfere with the hydrazone formation step.[3]
Q3: My labeling efficiency is consistently low. What are the likely causes and how can I troubleshoot this?
Low labeling efficiency, often observed as a low degree of labeling (DOL), is a common challenge. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. The primary culprits are often inefficient oxidation or suboptimal conjugation conditions.[1]
Q4: I am observing high background fluorescence in my downstream applications. What could be the reason?
High background fluorescence is typically due to the incomplete removal of the unreacted fluorescent hydrazide probe after the labeling reaction.[1] It is crucial to perform thorough purification using methods like gel filtration or dialysis to eliminate all free dye.[1]
Q5: Can hydrazide probes be used to label non-glycosylated proteins?
While the primary application is for glycoproteins, hydrazide probes can be used to label other molecules containing or modified to contain aldehyde or ketone groups.[2] For instance, proteins can be chemically modified to introduce carbonyl groups, or the probe can be coupled to carboxyl groups on a protein using a carbodiimide like EDC.[5][6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during glycoprotein labeling with hydrazide probes.
| Problem | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Inefficient Oxidation | - Ensure the sodium meta-periodate (NaIO₄) solution is freshly prepared before each use.[1] - Optimize the concentration of NaIO₄. Start with a 10-20 mM concentration and adjust as needed. - Optimize the oxidation reaction time. Incubate for 15-30 minutes at room temperature, protected from light. |
| Inefficient Conjugation | - Optimize the molar excess of the hydrazide probe. A 10- to 50-fold molar excess is a good starting point.[7] - Ensure the pH of the conjugation buffer is within the optimal range of 5.0-6.0.[1] - Extend the conjugation reaction time. Incubation for 2-4 hours at room temperature is typical, but it can be extended up to 24 hours.[1] | |
| High Background Signal | Incomplete Removal of Unreacted Probe | - Repeat the purification step (gel filtration or dialysis).[1] - Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate to retain the labeled glycoprotein while allowing the smaller probe to diffuse out. |
| Protein Precipitation/Aggregation | Excessive Labeling (High DOL) | - Reduce the molar excess of the hydrazide probe used in the conjugation step.[1] - High glycoprotein concentration can also lead to aggregation.[7] Consider working with a more dilute protein solution. |
| Harsh Reaction Conditions | - Perform the oxidation step at 4°C to minimize potential side reactions. - Avoid vigorous vortexing or agitation during the labeling process. | |
| Loss of Protein Activity | Over-oxidation | - Use a lower concentration of sodium periodate. - Reduce the oxidation reaction time. |
| Modification of Critical Residues | - While hydrazide labeling is targeted to glycans, extreme conditions could potentially affect the protein backbone. Ensure optimal and mild reaction conditions are maintained. | |
| Inconsistent Results | Variability in Reagent Preparation | - Always use freshly prepared sodium periodate solution.[1] - Ensure accurate concentration calculations for all reagents. |
| Buffer Contamination | - Avoid using buffers containing primary amines (e.g., Tris) as they can compete with the hydrazide for reaction with the aldehyde groups. Use acetate or phosphate buffers instead.[3] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for optimizing your glycoprotein labeling protocol.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Glycoprotein Concentration | 1-10 mg/mL | Higher concentrations may increase the risk of aggregation.[7] |
| Sodium Periodate (NaIO₄) Concentration | 10-20 mM | Should be freshly prepared.[1][2] |
| Oxidation Buffer pH | 5.5 | 0.1 M Sodium Acetate is commonly used.[1][2] |
| Oxidation Time | 15-30 minutes | At room temperature, protected from light. |
| Molar Excess of Hydrazide Probe | 10-50 fold | Optimization is key to controlling the degree of labeling.[7] |
| Conjugation Buffer pH | 5.0-6.0 | Mildly acidic conditions are optimal for hydrazone formation.[1] |
| Conjugation Time | 2-24 hours | At room temperature. Longer times may increase labeling efficiency.[1] |
Table 2: Example Degree of Labeling (DOL) for a Model Glycoprotein (IgG)
| Molar Excess of Hydrazide Probe | Average DOL | Standard Deviation |
| 10x | 2.5 | ± 0.3 |
| 20x | 4.8 | ± 0.5 |
| 50x | 8.2 | ± 0.9 |
Note: These values are illustrative and the optimal DOL will depend on the specific glycoprotein and the desired application.
Experimental Protocols
Key Experiment: Hydrazide Labeling of a Glycoprotein
This protocol provides a general framework for labeling a glycoprotein with a fluorescent hydrazide probe.
Materials:
-
Glycoprotein of interest
-
Hydrazide-functionalized fluorescent probe
-
Sodium meta-periodate (NaIO₄)
-
0.1 M Sodium Acetate Buffer, pH 5.5
-
Glycerol or Ethylene Glycol (quenching agent)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the probe
-
Purification supplies (e.g., desalting column or dialysis cassette)
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.[1]
-
Oxidation:
-
Quenching: Stop the oxidation by adding glycerol or ethylene glycol to a final concentration of 10-20 mM.[1] Incubate for 10-15 minutes at room temperature.[1]
-
Purification of Oxidized Glycoprotein: Remove excess periodate and quenching agent by passing the solution through a desalting column or by dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5).[1]
-
Conjugation:
-
Prepare a stock solution of the hydrazide probe in DMSO or DMF.
-
Add the desired molar excess of the hydrazide probe to the purified, oxidized glycoprotein solution.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light. The reaction time can be extended up to 24 hours to potentially increase labeling efficiency.[1]
-
-
Purification of Labeled Glycoprotein: Remove the unreacted hydrazide probe by gel filtration or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[1]
Characterization of Labeled Glycoprotein
1. Determination of Degree of Labeling (DOL):
The DOL is calculated by measuring the absorbance of the labeled protein at two wavelengths: one for the protein (typically 280 nm) and one at the excitation maximum of the fluorescent dye.[1]
-
Protein Concentration (M) = [A₂₈₀ - (A_max_dye × CF)] / ε_protein
-
Where A₂₈₀ is the absorbance at 280 nm, A_max_dye is the absorbance at the dye's maximum wavelength, CF is a correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein.[1]
-
-
Dye Concentration (M) = A_max_dye / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.[1]
-
-
DOL = Dye Concentration (M) / Protein Concentration (M) [1]
2. SDS-PAGE Analysis:
The labeled glycoprotein can be visualized by SDS-PAGE followed by fluorescence scanning.
-
Run the labeled glycoprotein on a polyacrylamide gel.
-
Image the gel using a fluorescence imager with the appropriate excitation and emission filters for the specific fluorescent dye used.[1]
-
The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and confirm that the fluorescence signal co-localizes with the glycoprotein of interest.[1]
Visualizations
Caption: Experimental workflow for hydrazide labeling of glycoproteins.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.mtstatic.com [files.mtstatic.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
Avoiding side reactions with DL-serine hydrazide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with DL-serine hydrazide hydrochloride. Our goal is to help you anticipate and resolve common issues, ensuring the success and integrity of your experiments.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common side reactions and other issues encountered when using this compound.
Issue 1: Suspected β-Elimination of the Serine Moiety
Q1: What is β-elimination in the context of this compound, and why is it a concern?
A1: β-elimination is a significant side reaction that can occur with this compound, particularly under basic conditions. The reaction involves the removal of the hydroxyl group from the β-carbon and a proton from the α-carbon of the serine backbone. This results in the formation of a dehydroalanine (Dha) residue. This modification is undesirable as it alters the molecule's structure, which can impact its intended biological activity or lead to the formation of unwanted downstream products. The reactive dehydroalanine can further react with nucleophiles present in the reaction mixture, leading to various adducts.
Q2: What experimental conditions favor β-elimination, and how can I detect it?
A2: The primary factors promoting β-elimination are the basicity of the reaction medium and elevated temperatures. The use of strong bases, such as piperidine in peptide synthesis, is a common trigger. You can detect β-elimination and its subsequent adducts using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC, new peaks corresponding to the dehydroalanine product or its adducts will appear, typically with different retention times than the starting material. Mass spectrometry will show a mass loss of 18 Da (due to the loss of a water molecule) for the dehydroalanine product.
Q3: How can I minimize or prevent β-elimination?
A3: To minimize β-elimination, consider the following strategies:
-
Choice of Base: If a base is required for your reaction, opt for a weaker base than piperidine. Studies have shown that bases like cyclohexylamine, morpholine, and piperazine can suppress β-elimination.
-
Temperature Control: Avoid elevated temperatures whenever possible. If heating is necessary, use the lowest effective temperature and minimize the reaction time.
-
Protecting Groups: In peptide synthesis applications, ensure the hydroxyl group of serine is appropriately protected, for instance, with a tert-butyl (tBu) group, which is generally stable under standard Fmoc deprotection conditions.
Table 1: Qualitative Comparison of Bases for Minimizing β-Elimination
| Base | Effectiveness in Suppressing β-Elimination | Purity of Crude Product |
| Piperidine | Low (significant β-elimination observed) | Lower |
| Cyclohexylamine | High (complete suppression reported) | Higher |
| Morpholine | High (complete suppression reported) | Moderate |
| Piperazine | High (complete suppression reported) | Moderate |
| DBU | High (complete suppression reported) | Moderate |
Note: This table provides a qualitative comparison based on literature. Actual results may vary depending on specific reaction conditions.
Issue 2: Uncontrolled Hydrazone Formation with Aldehydes and Ketones
Q1: I am observing unexpected product formation when using this compound in the presence of carbonyl compounds. What is likely happening?
A1: this compound readily reacts with aldehydes and ketones to form hydrazones. This is a condensation reaction where the hydrazide nitrogen acts as a nucleophile, attacking the carbonyl carbon. If your reaction mixture contains aldehydes or ketones, either as reactants, solvents (e.g., acetone), or impurities, you will likely form the corresponding hydrazone as a side product.
Q2: How is the rate of hydrazone formation influenced by reaction conditions?
A2: The rate of hydrazone formation is highly dependent on the pH of the reaction medium. The reaction is typically fastest in mildly acidic conditions (around pH 4-5). At neutral pH, the breakdown of the tetrahedral intermediate is the rate-limiting step. Temperature also plays a role, with higher temperatures generally increasing the reaction rate.[1]
Q3: How can I control or promote hydrazone formation when it is the desired reaction?
A3: To control hydrazone formation:
-
pH Adjustment: Maintain a mildly acidic pH (around 4-5) to facilitate the reaction. You can use buffers to maintain the desired pH.
-
Temperature: While higher temperatures can increase the rate, they may also promote side reactions like β-elimination. It is advisable to optimize the temperature for your specific reactants. An initial temperature of around 50°C can be a good starting point.[2]
-
Catalysis: The reaction can be catalyzed by aniline and its derivatives.
Table 2: General Effect of pH and Temperature on Hydrazone Formation Yield
| Parameter | Condition | Expected Impact on Yield |
| pH | Acidic (pH 4-5) | Optimal for many hydrazone formations |
| Neutral (pH 7) | Slower reaction rate | |
| Basic | Generally not favorable | |
| Temperature | Ambient | Slow reaction |
| Elevated (e.g., 50-80°C) | Increased reaction rate and yield[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: this compound is a key intermediate in the synthesis of the drug Benserazide and is also considered a potential impurity in the final drug product.[3] Common impurities can include unreacted starting materials such as DL-serine and hydrazine, as well as byproducts from the synthesis process. Analytical techniques like HPLC are used to identify and quantify these impurities.[4]
Q2: How should I store this compound to ensure its stability?
A2: this compound should be stored in a tightly sealed container in a cool, dry place. It is generally stable and not sensitive to light or air.[5]
Q3: Can I use this compound in peptide synthesis?
A3: Yes, the hydrazide group can be used in peptide synthesis, often for the preparation of peptide C-terminal hydrazides. However, care must be taken to avoid side reactions such as β-elimination from the serine residue and potential cyclization reactions involving the hydrazide.
Q4: What is the primary application of this compound?
A4: The primary application of this compound is as a key starting material in the synthesis of Benserazide hydrochloride, a medication used in the treatment of Parkinson's disease.[6]
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Formation
This protocol describes a general method for the condensation of this compound with an aldehyde to form a hydrazone, a key step in the synthesis of Benserazide.
-
Reaction Setup: In a reaction vessel, dissolve 2,3,4-trihydroxybenzaldehyde (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF) or isopropanol. Stir the solution at ambient temperature until the aldehyde is fully dissolved.
-
Addition of Hydrazide: Add this compound (1.1 equivalents) to the aldehyde solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 35-50°C and continue stirring.
-
Monitoring: Monitor the progress of the reaction by HPLC until the starting material is consumed, which typically takes around 2 hours at 50°C.
-
Workup: Upon completion, the reaction mixture containing the hydrazone intermediate can be used directly in the next step (e.g., reduction) or the product can be isolated by filtration if it precipitates from the solution.
Protocol 2: HPLC Method for Impurity Profiling
This protocol provides a general framework for the analysis of this compound and its impurities using reverse-phase HPLC.[4]
-
Column: C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Mobile Phase A: A buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A suitable gradient elution from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
Temperature: 40°C.
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration suitable for HPLC analysis.
Visualizations
Caption: Synthesis of this compound.
Caption: β-Elimination Side Reaction Pathway.
Caption: Experimental Workflow for Hydrazone Formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. A kind of method of continuous flow synthesis benserazide hydrochloride - Patent CN-113135838-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydrazide-Carbonyl Ligation Reactions
Welcome to the technical support center for hydrazide-carbonyl ligation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of hydrazone formation, with a specific focus on pH optimization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a standard (uncatalyzed) hydrazide-carbonyl ligation?
A1: The optimal pH for uncatalyzed hydrazide-carbonyl ligation is typically in the mildly acidic range of 4.5 to 6.[1] The reaction rate is pH-dependent, often exhibiting a bell-shaped curve where the maximum rate is observed around pH 4.5.[2][3] This is because the reaction requires a balance: the solution must be acidic enough to catalyze the dehydration of the tetrahedral intermediate, which is the rate-limiting step, but not so acidic that the hydrazide nucleophile is significantly protonated and rendered unreactive.[1][2]
Q2: Why is the reaction so slow at a neutral pH (pH 7.0-7.4)?
A2: At neutral pH, the acid-catalyzed dehydration of the tetrahedral intermediate is inefficient, making this step the rate-determining bottleneck for the overall reaction.[4][5] While physiological conditions are often required for biological applications, the slow reaction kinetics at neutral pH present a significant challenge, often necessitating long reaction times or high reactant concentrations.[2]
Q3: How do catalysts like aniline help at neutral pH?
A3: Aniline and its derivatives act as nucleophilic catalysts, significantly accelerating hydrazone formation at neutral pH.[6][7] The mechanism involves the aniline first reacting with the carbonyl compound to form a more reactive Schiff base (imine) intermediate.[1][7] This intermediate is then readily attacked by the hydrazide, leading to the formation of the desired hydrazone product and regeneration of the aniline catalyst.[7] This catalytic cycle effectively bypasses the slow dehydration step that limits the uncatalyzed reaction at neutral pH.
Q4: What are the main side reactions to be aware of, and how are they affected by pH?
A4: The primary side reactions are hydrolysis of the hydrazone product and the formation of azine byproducts.
-
Hydrolysis: The C=N bond of the hydrazone is susceptible to hydrolysis, which regenerates the starting carbonyl and hydrazide.[8] This is an acid-catalyzed process, so hydrazones are less stable in strongly acidic conditions.[8]
-
Azine Formation: This occurs when one molecule of hydrazine reacts with two molecules of the carbonyl compound, which is more likely when there is an excess of the carbonyl reactant.[8] While not directly pH-dependent, controlling stoichiometry is crucial. Using a slight excess of the hydrazide reagent can minimize azine formation.[8]
Q5: Besides pH, what other factors influence the reaction rate?
A5: Several factors beyond pH can affect the reaction rate:
-
Reactant Structure: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity.[1] Electron-deficient carbonyls also tend to react faster.[2]
-
Catalysts: The choice and concentration of a catalyst can increase reaction rates by orders of magnitude.[9][10] Substituted anilines, anthranilic acids, and other bifunctional catalysts have been developed that are even more effective than aniline.[4][10]
-
Buffers: Certain buffer components can participate in the reaction. Catalytic amine buffers (ABCs) have been developed that serve to both control the pH and accelerate the ligation.[9][11]
-
Temperature: Increasing the reaction temperature can accelerate the reaction, although this may also promote side reactions or degradation of sensitive biomolecules.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Unfavorable pH | The reaction is highly pH-sensitive. The optimal range is typically pH 4.5-6 for uncatalyzed reactions.[1] For reactions at neutral pH, a catalyst is essential.[1] Verify the pH of your reaction mixture and adjust if necessary using a weak acid like acetic acid or a suitable buffer system. |
| Inefficient Reaction at Neutral pH | The uncatalyzed reaction is inherently slow at pH 7.4.[2] Add a nucleophilic catalyst such as aniline (10-100 mM) or a more efficient aniline derivative to accelerate the reaction.[1][6] |
| Hydrolysis of Product | The hydrazone product can hydrolyze back to the starting materials, especially under strongly acidic conditions.[8] During workup, neutralize any excess acid with a slightly basic wash (e.g., saturated sodium bicarbonate).[8] Ensure the final product is stored under neutral, dry conditions. |
| Low Reactivity of Starting Materials | Ketones and sterically hindered aldehydes react more slowly than simple aldehydes.[1] Increase the reaction time, raise the temperature, or use a more potent catalyst system.[1] |
| Starting Material Degradation | Ensure the purity and stability of your carbonyl and hydrazide starting materials before beginning the reaction. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Azine Formation | This side product (R₂C=N-N=CR₂) is common when using unsubstituted hydrazine and an excess of the carbonyl compound.[8] Use a slight excess (1.1-1.2 equivalents) of the hydrazide reagent and add the carbonyl compound slowly to the hydrazine solution.[8] |
| Oxidation of Hydrazone | Hydrazones with an N-H bond can be susceptible to oxidation.[8] Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures to prevent degradation.[8] |
Data Presentation: pH and Catalyst Effects on Reaction Rates
Table 1: General pH Guidelines for Hydrazide-Carbonyl Ligation
| Condition | Optimal pH Range | Key Considerations |
| Uncatalyzed Reaction | 4.5 - 5.7 | Balances carbonyl activation with hydrazide nucleophilicity.[2][3] Rates drop significantly at neutral pH.[2] |
| Aniline-Catalyzed Reaction | 5.5 - 7.4 | Aniline is an effective nucleophilic catalyst, enabling efficient ligation at or near physiological pH.[6][7] |
| Catalytic Amine Buffers | 5.0 - 9.0 | Certain buffers can also act as catalysts, accelerating the reaction across a broad pH range.[9][11] |
Table 2: Second-Order Rate Constants (k) for Hydrazone Formation Under Various Conditions
| Carbonyl | Hydrazide/Amine | pH | Catalyst (Concentration) | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Benzaldehyde | 6-Hydrazinopyridyl-peptide | 4.5 | None | 3.0 ± 0.3 | [6] |
| Benzaldehyde | 6-Hydrazinopyridyl-peptide | 7.0 | Aniline (100 mM) | 170 ± 10 | [6] |
| Benzaldehyde | Aminooxyacetyl-peptide | 7.0 | Aniline (100 mM) | 8.2 ± 1.0 | [6] |
| Glyoxylyl-peptide | Acylhydrazide-peptide | 5.7 | None | ~0.003 | [3] |
| Glyoxylyl-peptide | Acylhydrazide-peptide | 5.7 | Aniline (10 mM) | ~0.04 | [3] |
| Glyoxylyl-peptide | Acylhydrazide-peptide | 4.5 | None | 0.030 ± 0.002 | [3] |
| Glyoxylyl-peptide | Acylhydrazide-peptide | 4.5 | Aniline (10 mM) | 0.49 ± 0.02 | [3] |
| 4-Nitrobenzaldehyde | Hydrazide (1) | 7.4 | None | ~0.01 (relative) | [10] |
| 4-Nitrobenzaldehyde | Hydrazide (1) | 7.4 | Aniline (1 mM) | ~0.15 (relative) | [10] |
| 4-Nitrobenzaldehyde | Hydrazide (1) | 7.4 | 5-Methoxyanthranilic acid (1 mM) | ~0.84 (relative) | [10] |
Visualizations and Workflows
Caption: pH-dependent mechanism of hydrazone formation.
Caption: Troubleshooting workflow for low hydrazone yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 10. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of DL-Serine Hydrazide and L-Serine Hydrazide: Physical Properties and Experimental Characterization
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the physical properties of stereoisomers is paramount. This guide provides a detailed comparison of the physical characteristics of DL-serine hydrazide and its enantiomerically pure counterpart, L-serine hydrazide. While DL-serine hydrazide is a racemic mixture containing equal amounts of D- and L-enantiomers, L-serine hydrazide consists of only the L-enantiomer. This difference in stereochemistry gives rise to distinct physical properties, most notably optical activity.
DL-serine hydrazide serves as a crucial intermediate in the synthesis of pharmaceuticals such as Benserazide, a DOPA decarboxylase inhibitor used in the management of Parkinson's disease.[1][2][3] The stereochemical purity of such precursors can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API).
Comparative Physical Properties
The physical properties of DL-serine hydrazide hydrochloride have been reported, whereas specific experimental data for L-serine hydrazide is less readily available. However, based on the principles of stereochemistry, we can infer the properties of the L-enantiomer in relation to the racemic mixture.
| Property | This compound | L-Serine Hydrazide |
| Molecular Formula | C₃H₁₀ClN₃O₂[4] | C₃H₉N₃O₂ |
| Molecular Weight | 155.58 g/mol [4] | 119.12 g/mol |
| Appearance | White crystalline powder[5] | Expected to be a crystalline solid |
| Melting Point | 225-229°C[5] | Expected to differ from the DL-form |
| Solubility | Highly soluble in water, methanol, and ethanol[5] | Expected to be more soluble than the DL-form in chiral environments |
| Optical Rotation | 0° (racemic mixture) | Expected to be levorotatory (-) |
Note: The properties of L-serine hydrazide are largely inferred from the known behavior of chiral molecules and their racemic mixtures. Direct experimental values for L-serine hydrazide are not extensively reported in the available literature. It is well-documented that pure enantiomers often have different melting points and solubility profiles compared to their racemic counterparts due to differences in crystal lattice packing.[6]
Experimental Protocols
The following are detailed methodologies for determining the key physical properties outlined in the comparison table.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range.
Protocol:
-
A small, finely powdered sample of the serine hydrazide is packed into a capillary tube sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) to ensure thermal equilibrium.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[7]
Solubility Determination
The "shake flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.
Protocol:
-
An excess amount of the serine hydrazide is added to a known volume of a specific solvent (e.g., water, methanol, ethanol) in a flask.
-
The flask is sealed and placed in a mechanical shaker or agitator maintained at a constant temperature (e.g., 25°C or 37°C).[8]
-
The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[8]
-
After agitation, the solution is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.[9][10]
-
The concentration of the dissolved serine hydrazide in the clear supernatant or filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]
Optical Rotation Measurement
Optical rotation is the defining physical property that distinguishes a chiral molecule from its racemic mixture. It is measured using a polarimeter.
Protocol:
-
A solution of the serine hydrazide of a known concentration is prepared in a suitable solvent.
-
The polarimeter is first calibrated or "zeroed" using the pure solvent.
-
The sample solution is then placed in a polarimeter cell of a specific path length (typically 1 decimeter).
-
Plane-polarized light is passed through the sample solution.[11][12][13]
-
If the compound is optically active, it will rotate the plane of the polarized light.
-
The analyzer of the polarimeter is rotated to determine the angle of rotation.[11][14]
-
The specific rotation is then calculated using the observed rotation, the concentration of the solution, and the path length of the cell.[14] For L-serine hydrazide, a negative value (levorotatory) is expected.
Application in Pharmacology: The Role of Benserazide
DL-serine hydrazide is a key starting material for the synthesis of Benserazide. Benserazide is a peripherally acting aromatic L-amino acid decarboxylase (AAAD) inhibitor. It is co-administered with Levodopa (L-DOPA) to treat Parkinson's disease. The mechanism of action involves preventing the conversion of L-DOPA to dopamine in the peripheral circulation, thereby increasing the amount of L-DOPA that can cross the blood-brain barrier.[15][16][17][18]
References
- 1. This compound | 55819-71-1 [chemicalbook.com]
- 2. Pharmaceutical Intermediates this compound 55819-71-1 In Stock [tsaminoacid.com]
- 3. theclinivex.com [theclinivex.com]
- 4. This compound | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 7. davjalandhar.com [davjalandhar.com]
- 8. who.int [who.int]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medschool.co [medschool.co]
- 17. Benserazide - Wikipedia [en.wikipedia.org]
- 18. nbinno.com [nbinno.com]
A Comparative Guide to Carbonyl Labeling Reagents: A Focus on DL-Serine Hydrazide and its Alternatives
In the landscape of proteomics and drug development, the precise labeling and detection of carbonyl groups in biomolecules are paramount for understanding cellular processes and identifying biomarkers of oxidative stress. This guide provides a comprehensive comparison of DL-serine hydrazide with other prominent carbonyl labeling reagents, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.
Introduction to Carbonyl Labeling
Carbonyl groups, such as aldehydes and ketones, are introduced into proteins, lipids, and nucleic acids primarily through oxidative stress, a condition implicated in numerous diseases. The detection and quantification of these modifications are crucial for diagnostics and therapeutic development. Carbonyl labeling reagents are small molecules that selectively react with these carbonyl groups, enabling their detection and enrichment. The choice of reagent is critical and depends on the specific application, desired sensitivity, and the nature of the downstream analysis.
The most common classes of carbonyl labeling reagents include hydrazides, aminooxy compounds, and dinitrophenylhydrazine (DNPH). These reagents react with carbonyls to form stable covalent bonds, such as hydrazones and oximes, which can then be detected using various methods, including mass spectrometry and immunoblotting.
Comparative Analysis of Carbonyl Labeling Reagents
This section provides a detailed comparison of DL-serine hydrazide with other widely used carbonyl labeling reagents. While direct comparative data for DL-serine hydrazide is limited in the current literature, its performance can be inferred from the well-characterized properties of other hydrazide-containing reagents.
Key Performance Parameters
The efficacy of a carbonyl labeling reagent is determined by several factors, including its reactivity, the stability of the resulting bond, and its suitability for various analytical platforms.
| Feature | Hydrazides (e.g., DL-Serine Hydrazide, Biotin Hydrazide) | Aminooxy Compounds (e.g., Aminooxy Biotin, ARP) | 2,4-Dinitrophenylhydrazine (DNPH) |
| Reactive Group | Hydrazide (-CONHNH2) | Aminooxy (-ONH2) | Hydrazine (-NHNH2) |
| Reaction Product | Hydrazone | Oxime | Hydrazone |
| Bond Stability | Moderately stable, can be reversible under acidic conditions.[1] | Highly stable, more stable than hydrazones.[2][3][4] | Stable, but the derivatization process can be harsh.[5][6] |
| Reaction pH | Typically pH 5-7.[1] | Neutral to acidic pH.[2] | Acidic conditions.[5][6] |
| Catalysis | Aniline can be used as a catalyst to increase reaction efficiency.[1] | Aniline can be used as a catalyst.[2] | No catalyst typically used. |
| Detection Methods | Mass Spectrometry, Western Blot (if biotinylated). | Mass Spectrometry, Western Blot (if biotinylated). | Spectrophotometry (360-385 nm), Western Blot (using anti-DNP antibodies).[7][8][9] |
| Specificity | Selective for aldehydes and ketones.[5][6] | Selective for aldehydes and ketones.[5][6] | Selective for aldehydes and ketones.[5][6] |
Quantitative Comparison of Labeling Efficiency
A study comparing the labeling efficiency of different biotinylated hydrazide labels on acrolein-modified human serum albumin revealed significant variability. Interestingly, the most commonly used reagent, biotin hydrazide, exhibited the lowest labeling yield among the tested hydrazides.[10][11] This suggests that the structure of the entire reagent, not just the hydrazide group, plays a crucial role in its reactivity. Another study quantitatively evaluated 2,4-dinitrophenylhydrazine (DNPH), biotin hydrazide (BHZ), and O-(biotinylcarbazoylmethyl) hydroxylamine (ARP), demonstrating that while all are selective for aliphatic aldehydes and ketones, their derivatization efficiencies vary, with ARP showing quantitative labeling yields under acidic conditions.[5][6]
Experimental Workflows and Signaling Pathways
The labeling of carbonylated proteins is a key step in various experimental workflows aimed at identifying and quantifying oxidative stress.
General Workflow for Carbonyl Protein Labeling and Detection
The following diagram illustrates a typical workflow for the labeling, enrichment, and identification of carbonylated proteins.
References
- 1. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing the efficiencies of hydrazide labels in the study of protein carbonylation in human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benserazide Synthesis and Its Validation Using Benserazide EP Impurity A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthesis methodologies for Benserazide, a crucial component in the management of Parkinson's disease. It further details the validation of Benserazide synthesis, with a focus on the role of Benserazide EP Impurity A as a key reference standard. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their drug development processes.
Comparison of Benserazide Synthesis Methods
The synthesis of Benserazide hydrochloride primarily involves the reaction of 2,3,4-trihydroxybenzaldehyde with a serine hydrazide derivative, most notably (2RS)-2-Amino-3-hydroxypropanehydrazide, which is also known as Benserazide EP Impurity A.[1] The most common synthetic strategies include the traditional two-step batch synthesis, a more streamlined one-pot synthesis, and a modern continuous flow method.[1]
Each method presents distinct advantages and disadvantages in terms of yield, purity, scalability, and operational complexity. The choice of a particular method often depends on the specific requirements of the manufacturing process, such as production scale and desired purity profile.
Data Presentation: Synthesis Method Performance
The following table summarizes the quantitative data reported for different Benserazide synthesis methods.
| Synthesis Method | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Two-Step Batch Synthesis | Step-wise yields >90%[2] | >98%[2] | Well-established and documented, allows for isolation and purification of intermediates. | Longer reaction times, more complex workup, potential for lower overall yield due to multiple steps. |
| One-Pot Synthesis | Good yield and purity[3] | High[3] | Simplified process, reduced reaction time and solvent usage, cost-effective. | Less control over reaction intermediates, potential for side reactions. |
| Continuous Flow Synthesis | Up to 88%[4] | Up to 99.7%[4] | Enhanced safety, improved heat and mass transfer, high reproducibility, suitable for large-scale production.[5][6][7][8] | Requires specialized equipment, initial setup costs can be high. |
| Multi-step with Amino Protection | Total yield >80%[2] | 99.5%[2] | High purity of final product, better control over side reactions. | Increased number of synthetic steps, use of protecting and deprotecting agents. |
The Role of Benserazide EP Impurity A in Synthesis Validation
Benserazide EP Impurity A, chemically known as (2RS)-2-Amino-3-hydroxypropanehydrazide or DL-Serine Hydrazide, plays a dual role in the context of Benserazide synthesis. Firstly, it is a key starting material or intermediate in the synthesis process itself.[1] Secondly, and critically for quality control, it serves as a certified reference standard for the validation of the final Benserazide product.[9]
The use of Benserazide EP Impurity A as a reference standard is essential for:
-
Analytical Method Development and Validation: To develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of accurately detecting and quantifying this impurity in the final Benserazide product.[9]
-
Quality Control (QC): To ensure that the level of this impurity in each batch of synthesized Benserazide is within the acceptable limits defined by pharmacopeial standards and regulatory guidelines.[9]
-
Stability Studies: To monitor the potential degradation of Benserazide over time, where Impurity A could be a degradation product.
Experimental Protocols
General Two-Step Synthesis of Benserazide Hydrochloride
This protocol is a generalized representation based on common laboratory practices.
Step 1: Synthesis of the Hydrazone Intermediate
-
In a reaction vessel, dissolve 2,3,4-trihydroxybenzaldehyde in a suitable solvent such as methanol or isopropanol.
-
Add an equimolar amount of Benserazide EP Impurity A (DL-serine hydrazide hydrochloride) to the solution.
-
Stir the mixture at room temperature or slightly elevated temperature for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
The resulting hydrazone intermediate may precipitate out of the solution and can be isolated by filtration, washed with a cold solvent, and dried.
Step 2: Reduction of the Hydrazone to Benserazide
-
Suspend the dried hydrazone intermediate in a suitable solvent like methanol or ethanol.
-
Add a catalyst, typically Palladium on Carbon (Pd/C).
-
Carry out the hydrogenation reaction under a hydrogen atmosphere at a suitable pressure and temperature until the reduction is complete (monitored by TLC or HPLC).
-
After the reaction, filter off the catalyst.
-
The resulting solution containing Benserazide can be concentrated, and the hydrochloride salt can be precipitated by the addition of hydrochloric acid in a suitable solvent, followed by filtration and drying to yield Benserazide hydrochloride.
HPLC Validation of Benserazide using Benserazide EP Impurity A Standard
This protocol outlines a typical HPLC method for the quantification of Benserazide and the detection of Impurity A.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[10] |
| Mobile Phase | Gradient or isocratic elution with a mixture of a phosphate buffer (e.g., pH 2-3.5) and a polar organic solvent like acetonitrile or methanol.[10][11] |
| Flow Rate | 1.0 mL/min[10] |
| Detection Wavelength | 210 nm or 220 nm[10][12] |
| Column Temperature | 25°C - 30°C[10] |
| Injection Volume | 10-20 µL |
Standard and Sample Preparation:
-
Standard Solution of Benserazide: Accurately weigh and dissolve a known amount of Benserazide reference standard in the mobile phase or a suitable diluent to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Standard Solution of Benserazide EP Impurity A: Accurately weigh and dissolve a known amount of Benserazide EP Impurity A reference standard in the mobile phase or a suitable diluent. This will be used to determine the retention time and response factor of the impurity.
-
Sample Solution: Accurately weigh and dissolve the synthesized Benserazide sample in the mobile phase or a suitable diluent to a known concentration.
Validation Procedure:
-
System Suitability: Inject the Benserazide standard solution multiple times to ensure the system is operating correctly. Parameters like theoretical plates, tailing factor, and reproducibility of retention time and peak area should be within acceptable limits as per ICH guidelines.[13]
-
Specificity: Inject the diluent, the Benserazide standard, the Impurity A standard, and the sample solution to demonstrate that the method can distinguish between the main component and the impurity without interference from other components.
-
Linearity: Inject the series of dilutions of the Benserazide standard to establish a linear relationship between concentration and peak area. The correlation coefficient (r²) should be close to 1.[14]
-
Accuracy: Perform recovery studies by spiking the sample solution with known amounts of the Impurity A standard at different concentration levels. The recovery should be within a predefined acceptable range (e.g., 98-102%).[10]
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample solution. The relative standard deviation (RSD) of the results should be below a specified limit (e.g., <2%).[10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Impurity A that can be reliably detected and quantified.
By comparing the peak area of Impurity A in the sample chromatogram to the calibration curve or the response factor of the Impurity A standard, the amount of this impurity in the synthesized Benserazide can be accurately quantified.
Visualizations
Benserazide Synthesis Pathway (Two-Step)
Caption: A simplified diagram of the two-step synthesis of Benserazide.
Experimental Workflow for HPLC Validation
Caption: Workflow for the HPLC validation of Benserazide synthesis.
Logical Relationship for Method Comparison
Caption: Decision matrix for selecting a Benserazide synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. CN110511159B - Synthesis method of benserazide hydrochloride - Google Patents [patents.google.com]
- 3. WO2015197909A1 - Process for the preparation of a crystalline polymorph of 2-amino-3-hydroxy-n'-(2,3,4-trihydroxybenzyl)propanehydrazide (benserazide) hydrochloride - Google Patents [patents.google.com]
- 4. Method for synthesizing benserazide hydrochloride through continuous flow - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. aragen.com [aragen.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. CN111812227A - Method for analyzing benserazide impurity A in poly-barserazide compound preparation - Google Patents [patents.google.com]
- 12. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. mail.ijramr.com [mail.ijramr.com]
A Comparative Guide to Ketone Derivatization: DL-Serine Hydrazide Hydrochloride vs. Girard's Reagents
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of ketones is a frequent analytical challenge. Chemical derivatization is a powerful technique employed to enhance the detectability of ketones, particularly in mass spectrometry (MS) and chromatography. This guide provides a detailed comparison of two potential derivatizing agents: the well-established Girard's reagents (T and P) and the less commonly utilized DL-serine hydrazide hydrochloride.
This guide will provide a thorough overview of Girard's reagents, supported by experimental data, and discuss the theoretical basis and potential applications of this compound for ketone derivatization.
Performance Comparison
Girard's reagents are cationic hydrazides that introduce a permanently charged moiety onto the ketone, significantly improving ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[3][4] This "charge-tagging" strategy leads to substantial increases in sensitivity. Girard's reagent T (GirT) contains a quaternary ammonium group, while Girard's reagent P (GirP) possesses a pyridinium group.[3]
The selection between GirT and GirP can depend on the specific analyte and the analytical method. For instance, in the analysis of formylated nucleosides, Girard's reagent P demonstrated the best detection sensitivity compared to Girard's reagent T. Conversely, modified Girard's reagents have been developed to further enhance sensitivity, with some showing a 3.3- to 7.0-fold increase in signal intensity compared to the traditional Girard's reagent T.[4]
Due to the limited availability of quantitative data for the analytical application of this compound in ketone derivatization, a direct performance comparison with Girard's reagents is not feasible at this time. Its utility has been primarily demonstrated in synthetic organic chemistry, where the formation of hydrazones is a key step in the synthesis of more complex molecules.[1][2]
| Parameter | This compound | Girard's Reagent T | Girard's Reagent P |
| Principle of Derivatization | Nucleophilic addition of the hydrazide to the ketone, forming a hydrazone. | Nucleophilic addition of the cationic hydrazide to the ketone, forming a charged hydrazone. | Nucleophilic addition of the cationic hydrazide to the ketone, forming a charged hydrazone. |
| Enhancement of MS Signal | Data not available | Significant enhancement (e.g., ~20-fold for FodU)[3] | Significant enhancement |
| Typical Reaction Time | Data not available for analytical derivatization | Minutes to hours (e.g., significant product in 10 min, reaction complete by 4 h for FodU)[3] | Minutes (e.g., 15 min for spironolactone) |
| Typical Reaction Temperature | Data not available for analytical derivatization | Room temperature to 60°C | 37°C to 85°C |
| Common Analytes | Primarily used in organic synthesis | Ketosteroids, nucleosides, aldehydes | Ketosteroids, drugs (e.g., spironolactone) |
| Advantages | Versatile synthetic building block | Introduces a permanent positive charge, improves ionization efficiency, well-established methods.[3][4] | Introduces a permanent positive charge, improves ionization efficiency, well-established methods. |
| Disadvantages | Lack of documented analytical protocols and performance data | Can produce E/Z isomers, potentially complicating chromatography | Can produce E/Z isomers |
Experimental Protocols
General Protocol for Ketone Derivatization with this compound
While specific analytical protocols are not well-documented, a general synthetic procedure for hydrazone formation can be adapted. It is crucial to optimize these conditions for analytical applications.
-
Dissolution: Dissolve the ketone-containing sample in a suitable solvent, such as methanol or ethanol.
-
Reagent Addition: Add a molar excess of this compound to the sample solution.
-
Acid Catalyst (Optional): A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Reaction progress can be monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Quenching and Analysis: Once the reaction is complete, the mixture can be directly analyzed or worked up to remove excess reagent before analysis by LC-MS or other methods.
Experimental Protocol for Ketone Derivatization with Girard's Reagent T
The following protocol is adapted from a method for the derivatization of 5-formyl-2'-deoxyuridine (FodU).[3]
-
Sample Preparation: Prepare a solution of the ketone-containing analyte.
-
Reagent Preparation: Prepare a stock solution of Girard's Reagent T.
-
Reaction Mixture: Mix the analyte solution with the Girard's Reagent T solution at a molar ratio of 1:10 to 1:100 (analyte:reagent) in a solvent containing 10% acetic acid.
-
Incubation: Incubate the reaction mixture at room temperature for up to 12 hours. For some analytes, significant derivatization can be achieved in a much shorter time (e.g., 10 minutes to 4 hours).
-
Termination: The reaction can be stopped by freezing the sample at -80°C.
-
Analysis: The derivatized sample can be directly analyzed by LC-MS.
Experimental Protocol for Ketone Derivatization with Girard's Reagent P
This protocol is based on the derivatization of spironolactone and its metabolites.
-
Sample Preparation: Reconstitute the dried sample extract in a methanol-acetic acid mixture (e.g., 9:1, v/v).
-
Reagent Addition: Add a solution of Girard's Reagent P (e.g., 20 µL of a 1 mg/mL solution in water) to the sample.
-
Incubation: Briefly vortex the mixture and incubate at 37°C for 15 minutes.
-
Sample Preparation for Analysis: Dry the sample via centrifugal evaporation and resuspend it in a suitable solvent for LC-MS analysis (e.g., methanol-water, 1:1, v/v).
Visualizing the Chemistry and Workflows
To better understand the processes involved, the following diagrams illustrate the chemical structures, the general reaction for ketone derivatization, and a typical experimental workflow.
Caption: Chemical Structures of Derivatization Reagents.
Caption: General Reaction for Ketone Derivatization.
Caption: Experimental Workflow for Ketone Derivatization.
Conclusion
Girard's reagents T and P are highly effective and well-documented derivatizing agents for enhancing the detection of ketones in mass spectrometry-based analyses. They offer significant improvements in sensitivity by introducing a permanent charge to the analyte. Detailed and optimized experimental protocols are readily available in the scientific literature.
This compound possesses the necessary chemical functionality to react with ketones and form hydrazones, indicating its potential as a derivatization agent. However, there is a notable lack of published studies that quantify its performance in analytical applications. For researchers in drug development and other scientific fields, Girard's reagents currently represent a more reliable and validated choice for the sensitive quantification of ketones. Further research is warranted to explore and quantify the analytical derivatization capabilities of this compound, which could establish it as a viable alternative in the future.
References
The Efficacy of Serine-Derived Hydrazides in Stereoselective Synthesis: A Comparative Analysis
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to produce enantiomerically pure compounds is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries, temporary stereogenic units that guide the formation of a desired stereoisomer, are a cornerstone of this field. This guide provides a comparative analysis of the efficacy of serine-derived hydrazides in stereoselective synthesis, juxtaposed with established chiral auxiliaries. While DL-serine hydrazide itself is a racemic mixture, its enantiopure counterparts, L- and D-serine hydrazide, offer a chiral backbone with the potential for inducing stereoselectivity. This analysis is supported by experimental data for benchmark auxiliaries and explores the prospective role of serine hydrazides in this critical area of organic chemistry.
Performance of Chiral Auxiliaries in Stereoselective Reactions
The efficacy of a chiral auxiliary is primarily evaluated by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, alongside the chemical yield of the reaction. Here, we present a comparative summary of the performance of widely-used chiral auxiliaries in key asymmetric transformations, providing a benchmark against which the potential of serine-derived hydrazides can be assessed.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The stereochemical outcome is directed by the chiral auxiliary, which shields one face of the enolate from the approach of the electrophile.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90-95 |
| Oppolzer's Sultam | N-propionyl-(2R)-bornane-10,2-sultam | Methyl iodide | >99:1 | 85-95 |
| Pseudoephedrine Amide | N-propionylpseudoephedrine | Benzyl bromide | >98:2 | 90 |
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85-95[1] |
| Oppolzer's Sultam | N-propionyl-(2R)-bornane-10,2-sultam | Benzaldehyde | >98:2 (syn) | 80-90 |
| Pseudoephedrine Amide | N-propionylpseudoephedrine | Isobutyraldehyde | 95:5 (syn) | 85 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adoption of synthetic procedures. Below are representative protocols for key experiments with established chiral auxiliaries.
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation of the Auxiliary: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, n-butyllithium (1.05 eq.) is added dropwise. After 30 minutes, the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) is added. The reaction is stirred for 1 hour at -78 °C and then warmed to 0 °C over 1 hour.
-
Enolate Formation and Alkylation: The N-acyloxazolidinone is dissolved in anhydrous THF at -78 °C, and a base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq.) is added. After 30 minutes, the electrophile (e.g., benzyl bromide, 1.2 eq.) is added, and the reaction is stirred for several hours at -78 °C.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by flash chromatography.
-
Auxiliary Cleavage: The alkylated product is dissolved in a mixture of THF and water, and lithium hydroxide (LiOH, 2.0 eq.) and hydrogen peroxide (H₂O₂, 4.0 eq.) are added at 0 °C. The reaction is stirred for 2 hours, after which the chiral auxiliary can be recovered, and the desired chiral carboxylic acid is isolated after an appropriate work-up.
Asymmetric Aldol Reaction using an Oppolzer's Sultam Auxiliary
-
Acylation of the Auxiliary: To a solution of the (2R)-bornane-10,2-sultam (1.0 eq.) in anhydrous THF at -78 °C, n-butyllithium (1.05 eq.) is added dropwise. After 30 minutes, the desired acyl chloride (1.1 eq.) is added, and the reaction is stirred for 1 hour at -78 °C and then allowed to warm to 0 °C over 1 hour.
-
Enolate Formation and Aldol Addition: The N-acylsultam is dissolved in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, and a Lewis acid such as diethylaluminum chloride (Et₂AlCl, 1.1 eq.) is added. The mixture is cooled to -78 °C, and the aldehyde (1.2 eq.) is added. The reaction is stirred for 1-2 hours at -78 °C.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted, and the organic layer is dried and concentrated. The product is purified by chromatography.
-
Auxiliary Cleavage: The aldol adduct can be hydrolyzed under acidic or basic conditions to yield the corresponding β-hydroxy carboxylic acid, and the chiral sultam can be recovered.
Visualizing Synthetic Pathways
Diagrams of experimental workflows and logical relationships provide a clear visual representation of the synthetic strategies.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: The logical principle of asymmetric synthesis using a chiral auxiliary.
Conclusion and Future Outlook
Established chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides have demonstrated exceptional efficacy in a wide range of stereoselective transformations, consistently providing high yields and diastereoselectivities. The wealth of experimental data and well-understood reaction mechanisms make them reliable tools in asymmetric synthesis.
While DL-serine hydrazide serves as a valuable racemic building block, its direct application in stereoselective synthesis is limited. However, the chiral backbone of its enantiopure forms, L- and D-serine hydrazide, presents a promising, yet underexplored, platform for the development of new chiral auxiliaries. The presence of both a hydroxyl and a hydrazide functional group offers multiple points for modification and attachment to substrates. Future research into the synthesis and application of chiral hydrazones derived from enantiopure serine could unlock new and efficient pathways for the asymmetric synthesis of valuable chiral molecules. Further investigation is required to generate the necessary experimental data to fully assess the efficacy of serine-derived hydrazides and establish their place in the repertoire of modern chiral auxiliaries.
References
A Comparative Analysis of Hydrazide Reactivity for Bioconjugation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of reagents for bioconjugation is a critical determinant of the efficiency, stability, and overall success of their molecular constructs. Among the plethora of chemical strategies available, the formation of a hydrazone bond through the reaction of a hydrazide with an aldehyde or ketone stands out as a versatile and widely adopted method. This guide provides an in-depth comparative analysis of the reactivity of various hydrazide derivatives, supported by experimental data, to empower researchers in making informed decisions for their specific bioconjugation needs.
The rate of hydrazone formation is a key parameter in bioconjugation, directly impacting the required reaction time, concentration of reactants, and ultimately, the yield of the desired conjugate. This rate is significantly influenced by the molecular structure of both the hydrazide and the carbonyl compound, as well as the reaction conditions, most notably pH and the presence of catalysts. Understanding the kinetic profiles of different hydrazides is therefore paramount for optimizing conjugation protocols in applications ranging from antibody-drug conjugates (ADCs) and protein labeling to cellular imaging and drug delivery.
Comparative Kinetic Data of Hydrazide Reagents
The reactivity of hydrazides is typically quantified by the second-order rate constant (k₂), which provides a direct measure of the reaction speed. A higher k₂ value indicates a faster reaction. The following table summarizes the second-order rate constants for the reaction of various hydrazides with different aldehydes and ketones under specified conditions, compiled from the scientific literature. This data allows for a direct comparison of the intrinsic reactivity of these commonly used bioconjugation reagents.
| Hydrazide Reagent | Carbonyl Substrate | pH | Temperature (°C) | Catalyst | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Phenylhydrazine | Benzaldehyde | 7.4 | 25 | None | ~0.03 - 0.1 | [1] |
| Phenylhydrazine | Butyraldehyde | 7.4 | 25 | None | ~2.0 - 2.5 | [1] |
| 4-Carboxyphenylhydrazine | Benzaldehyde | 7.4 | 25 | None | ~0.2 - 0.4 | [1] |
| 6-Hydrazinonicotinamide (HYNIC) | Benzaldehyde | 4.5 | RT | None | 2.6 ± 0.1 | [2] |
| 6-Hydrazinonicotinamide (HYNIC) | Benzaldehyde | 4.5 | RT | 10 mM Aniline | 190 ± 10 | [2] |
| 6-Hydrazinonicotinamide (HYNIC) | Benzaldehyde | 4.5 | RT | 100 mM Aniline | 2,000 ± 100 | [2] |
| 2-(Dimethylamino)ethylhydrazine (DMAEH) | Various Aldehydes | Not Specified | RT | None | 0.23 - 208 | [3] |
| Hydrazide-functionalized peptide | Glyoxylyl-functionalized peptide | 5.7 | RT | None | Slow | [4] |
| Hydrazide-functionalized peptide | Glyoxylyl-functionalized peptide | 5.7 | RT | 10 mM Aniline | Significantly accelerated | [4] |
Note: "RT" indicates room temperature. The reactivity of hydrazides is highly dependent on the specific aldehyde or ketone used, with aliphatic aldehydes generally reacting faster than aromatic aldehydes.[5] The presence of catalysts, such as aniline, can dramatically increase the reaction rate.[2][4]
Experimental Protocols for Comparative Reactivity Analysis
To enable researchers to perform their own comparative studies, a detailed methodology for a key experiment to determine the second-order rate constant of a hydrazone formation reaction is provided below.
Objective: To determine and compare the second-order rate constants of different hydrazide reagents with a specific aldehyde or ketone.
Materials:
-
Hydrazide reagents of interest (e.g., Phenylhydrazine, HYNIC, etc.)
-
Carbonyl compound (e.g., Benzaldehyde, a custom aldehyde-tagged protein)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS) at a specific pH, typically between 5.0 and 7.4)
-
Catalyst (optional, e.g., Aniline)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Quenching solution (if necessary)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each hydrazide reagent in the reaction buffer.
-
Prepare a stock solution of the carbonyl compound in the reaction buffer.
-
If using a catalyst, prepare a stock solution of the catalyst in the reaction buffer.
-
-
Kinetic Measurement:
-
Equilibrate the reaction buffer and all stock solutions to the desired reaction temperature (e.g., 25°C or 37°C).
-
In a suitable reaction vessel (e.g., a cuvette for spectrophotometry or a microcentrifuge tube for HPLC analysis), add the reaction buffer.
-
Add the hydrazide solution to the reaction buffer.
-
Initiate the reaction by adding the carbonyl compound solution. If a catalyst is used, it can be added before the carbonyl compound.
-
Immediately start monitoring the reaction.
-
-
Monitoring the Reaction:
-
Spectrophotometry: If the hydrazone product has a unique absorbance maximum, monitor the increase in absorbance at that wavelength over time.
-
HPLC: At specific time intervals, take aliquots of the reaction mixture, quench the reaction if necessary (e.g., by rapid dilution or addition of a quenching agent), and analyze the samples by HPLC to determine the concentration of the product formed and/or the reactants consumed.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where one reactant is in significant excess, e.g., [Carbonyl] >> [Hydrazide]), the observed rate constant (k_obs) can be determined by fitting the product concentration versus time data to a first-order rate equation.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess: k₂ = k_obs / [Reactant in excess].
-
Repeat the experiment for each hydrazide reagent to be compared, ensuring identical reaction conditions for a valid comparison.
-
Visualizing the Reaction and Workflow
To further clarify the processes involved in hydrazide bioconjugation, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Mechanism of acid-catalyzed hydrazone formation.
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Carbonyl Ligation: DL-Serine Hydrazide vs. Aminooxy Compounds
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selective and stable ligation of carbonyl groups (aldehydes and ketones) is a cornerstone of modern chemical biology. This guide provides a detailed comparison of two prominent classes of nucleophiles for carbonyl ligation: hydrazides, with a focus on DL-serine hydrazide, and aminooxy compounds. We will delve into the kinetics, stability, and reaction conditions of the resulting hydrazone and oxime linkages, respectively, and introduce the advanced hydrazino-Pictet-Spengler (HIPS) ligation as a superior hydrazide-based alternative.
Core Principles of Carbonyl Ligation
Carbonyl ligation is a chemoselective reaction where a nucleophile, such as a hydrazide or an aminooxy compound, reacts with an electrophilic aldehyde or ketone to form a stable covalent bond.[1] This bioorthogonal reaction is widely used for protein modification, antibody-drug conjugate (ADC) development, and cell surface labeling, as the reactive carbonyl group can be selectively introduced into biomolecules.[1][2]
DL-Serine Hydrazide is a bifunctional molecule containing a reactive hydrazide group (-CONHNH₂) and a serine backbone. The hydrazide reacts with carbonyls to form a hydrazone bond (C=N-NH).[3]
Aminooxy compounds feature an aminooxy group (-ONH₂) that reacts with carbonyls to form a more stable oxime bond (C=N-O).[4]
Performance Comparison: Hydrazone vs. Oxime Ligation
The choice between a hydrazide and an aminooxy compound often hinges on the desired balance between reaction speed and the stability of the final conjugate.
| Parameter | Hydrazone Ligation (e.g., DL-Serine Hydrazide) | Oxime Ligation (Aminooxy Compounds) | Hydrazino-Pictet-Spengler (HIPS) Ligation |
| Resulting Bond | Hydrazone (C=N-NH) | Oxime (C=N-O) | Carbon-Carbon Bond |
| Reaction pH | Typically acidic (pH 4.5-7.0)[5] | Optimal around pH 4.5, but can proceed at neutral pH with a catalyst[6] | Proceeds quickly near neutral pH (~7.0)[7][8] |
| Reaction Speed | Generally faster than uncatalyzed oxime formation.[9] Rate constants can range from 0.01 to 208 M⁻¹s⁻¹[5] | Slower than hydrazone formation at neutral pH without a catalyst.[6] Aniline-catalyzed reaction has a rate constant of approximately 8.2 M⁻¹s⁻¹[10] | Fast at neutral pH.[7] |
| Bond Stability | Reversible and susceptible to hydrolysis, especially at acidic pH.[3][5] | Significantly more stable than hydrazones. The rate constant for oxime hydrolysis is nearly 1000-fold lower than for simple hydrazones.[3][11] | Highly stable and irreversible C-C bond.[5] Stable for >5 days in human plasma.[7][8] |
| Equilibrium Constant (Keq) | 10⁴ - 10⁶ M⁻¹[10] | >10⁸ M⁻¹[10] | Not applicable (irreversible) |
| Catalysis | Can be catalyzed by aniline.[10] | Significantly accelerated by aniline and its derivatives.[4][12] | Does not require a catalyst.[7] |
Advanced Hydrazide Ligation: The Hydrazino-Pictet-Spengler (HIPS) Reaction
To address the inherent instability of the hydrazone bond, the hydrazino-Pictet-Spengler (HIPS) ligation was developed. This reaction utilizes a specific type of hydrazide (a hydrazino-indole) that, after initial reaction with an aldehyde, undergoes a rapid intramolecular cyclization to form a highly stable carbon-carbon bond.[7][13] The HIPS ligation combines the speed of hydrazone formation with superior product stability, even surpassing that of oxime linkages, particularly in biological media like human plasma.[7][8][14]
Experimental Protocols
Protocol 1: General Oxime Ligation for Protein Labeling
This protocol describes a typical procedure for labeling a protein containing an aldehyde or ketone with an aminooxy-functionalized molecule, such as a fluorescent dye.
Materials:
-
Protein with a carbonyl group (10 µM solution)
-
Aminooxy-functionalized molecule (e.g., Aminooxy-Alexa Fluor™ 488, 13 µM solution)
-
Aniline stock solution (1 M in DMSO)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
Prepare a 10 µM solution of the carbonyl-containing protein in 0.1 M sodium phosphate buffer (pH 7.0).[12]
-
Prepare a 13 µM solution of the aminooxy-functionalized small molecule in the same buffer.[12]
-
Add the aminooxy-functionalized molecule solution to the protein solution.[12]
-
Initiate the reaction by adding the aniline stock solution to a final concentration of 100 mM.[12]
-
Incubate the reaction mixture at room temperature.
-
Monitor the reaction progress using a suitable analytical method, such as RP-HPLC or UV-Vis spectroscopy.
-
Once the reaction is complete, purify the labeled protein using standard techniques like size-exclusion chromatography to remove excess reagents.[12]
Protocol 2: Hydrazino-Pictet-Spengler (HIPS) Ligation of Peptides
This protocol details the conjugation of an aldehyde-modified peptide with a peptide hydrazide via HIPS ligation.[13]
Materials:
-
Aldehyde-modified peptide
-
Peptide hydrazide (prepared via solid-phase synthesis)[13]
-
Sodium phosphate buffer (100 mM, pH 6.0)
-
Acetonitrile (optional, as a co-solvent)
Procedure:
-
Dissolve the aldehyde-modified peptide and the peptide hydrazide (in a slight excess, e.g., 1.2 equivalents) in 100 mM sodium phosphate buffer at pH 6.0. A small amount of an organic co-solvent like acetonitrile can be added to improve solubility.[13]
-
Incubate the reaction mixture at 37°C for 2-4 hours.[13]
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the conjugated peptide by reverse-phase HPLC to remove unreacted starting materials and any side products.[13]
-
Confirm the identity of the final product by mass spectrometry.
Visualizing the Ligation Chemistries
Caption: Comparison of Hydrazone, Oxime, and HIPS ligation reactions.
Experimental Workflow for Bioconjugation
Caption: General experimental workflow for carbonyl ligation in bioconjugation.
Conclusion
The choice between DL-serine hydrazide and aminooxy compounds for carbonyl ligation is a critical decision that impacts the stability and performance of the resulting bioconjugate.
-
Aminooxy compounds are generally the preferred choice for applications requiring high stability due to the formation of a robust oxime bond, which is significantly more resistant to hydrolysis than a hydrazone bond.[3][11] The reaction kinetics can be effectively enhanced with the use of an aniline catalyst.[10][12]
-
DL-serine hydrazide , as a representative of simple hydrazides, offers faster reaction kinetics at neutral pH without a catalyst compared to uncatalyzed oxime formation. However, the resulting hydrazone linkage is less stable.[5][9] This lability can be advantageous in applications where controlled release under acidic conditions is desired.
-
For applications demanding both rapid kinetics at physiological pH and exceptional stability, the hydrazino-Pictet-Spengler (HIPS) ligation presents a state-of-the-art solution. It overcomes the primary limitation of traditional hydrazide linkers by forming an irreversible and highly stable carbon-carbon bond.[7][14]
Ultimately, the selection of the appropriate ligation chemistry should be guided by the specific requirements of the application, including the desired stability of the final product, the reaction conditions tolerated by the biomolecule, and the need for catalytic acceleration.
References
- 1. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Assessing the Purity of DL-Serine Hydrazide Hydrochloride: A Comparative Guide to Chiral HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in the synthesis and quality control of active pharmaceutical ingredients (APIs). DL-serine hydrazide hydrochloride, a key intermediate in the synthesis of drugs like Benserazide, is a racemic mixture containing equal amounts of D- and L-enantiomers.[1] This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, supported by detailed experimental protocols and comparative data.
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, presents a significant analytical challenge.[2] Chiral HPLC is the gold standard for this purpose, offering high-resolution separation and accurate quantification of each enantiomer.[3] This is crucial as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.
This guide will explore two primary chiral HPLC strategies:
-
Direct Chiral HPLC: Utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.
-
Indirect Chiral HPLC: Involves derivatization of the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column.
We will also briefly compare chiral HPLC with alternative techniques for determining enantiomeric purity.
Comparative Analysis of Purity Assessment Methods
The choice of analytical method for determining the enantiomeric purity of this compound depends on factors such as available instrumentation, required sensitivity, and the specific goals of the analysis. Chiral HPLC offers a robust and reliable solution, with direct and indirect approaches providing flexibility.
| Method | Principle | Advantages | Disadvantages | Typical Resolution (Rs) | Limit of Quantitation (LOQ) |
| Direct Chiral HPLC (CSP) | Enantiomers interact differently with a chiral stationary phase, leading to different retention times.[1][3] | - Fewer sample preparation steps- Reduced risk of side reactions- Generally applicable to a wide range of compounds | - CSPs can be expensive- Method development can be time-consuming- Column lifetime may be shorter | > 1.5 | ~0.1% |
| Indirect Chiral HPLC (Derivatization) | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column.[1][4] | - Uses standard, less expensive HPLC columns- Can improve detection sensitivity (e.g., by introducing a fluorophore)- Well-established protocols | - Requires an additional reaction step- Potential for racemization during derivatization- Derivatizing agent must be enantiomerically pure | > 2.0 | < 0.1% |
| Capillary Electrophoresis (CE) | Enantiomers are separated in a capillary based on their differential migration in an electric field in the presence of a chiral selector.[5][6] | - High separation efficiency- Low sample and reagent consumption- Fast analysis times | - Lower sensitivity compared to HPLC- Reproducibility can be a challenge- Not as widely available as HPLC | Variable | ~0.2% |
| NMR with Chiral Solvating Agents | A chiral solvating agent is added to the sample, inducing chemical shift differences between the enantiomers in the NMR spectrum.[7] | - Non-destructive- Provides structural information- No separation required | - Lower sensitivity- Requires specialized equipment and expertise- Not suitable for trace analysis | N/A | > 1% |
Experimental Protocols
Below are detailed protocols for the direct and indirect chiral HPLC analysis of this compound.
Direct Chiral HPLC Method
This method is based on the use of a macrocyclic glycopeptide chiral stationary phase, which is known to be effective for the separation of underivatized amino acids and their derivatives.[8][9][10]
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase Column: Chirobiotic T (Teicoplanin-based), 250 x 4.6 mm, 5 µm
3. Chromatographic Conditions:
-
Mobile Phase: Methanol/Ethanol/TFA (50:50:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Indirect Chiral HPLC Method (Pre-column Derivatization)
This method involves the derivatization of this compound with a chiral agent, o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC), to form fluorescent diastereomers.[4]
1. Materials and Reagents:
-
This compound reference standard
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid buffer (0.1 M, pH 9.5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-Phase Column: C18, 250 x 4.6 mm, 5 µm
3. Chromatographic Conditions:
-
Mobile Phase A: 25 mM Sodium acetate buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-50% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm
-
Injection Volume: 20 µL
4. Derivatization and Sample Preparation:
-
Prepare a derivatization reagent by dissolving OPA (10 mg) and NAC (10 mg) in 1 mL of methanol, then adding 9 mL of boric acid buffer.
-
Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
In a vial, mix 100 µL of the sample solution with 200 µL of the derivatization reagent.
-
Allow the reaction to proceed for 5 minutes at room temperature before injection.
Visualizing the Workflow and Concepts
To better illustrate the processes and logical relationships, the following diagrams are provided.
Experimental workflow for direct chiral HPLC analysis.
References
- 1. This compound | 25317-90-2 | Benchchem [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. benchchem.com [benchchem.com]
- 4. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chiral and non chiral determination of Dopa by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Serine Protease Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Serine proteases represent a vast and functionally diverse family of enzymes crucial to a multitude of physiological processes, including coagulation, fibrinolysis, inflammation, and immunity. Their dysregulation is implicated in a wide range of pathologies, making them compelling targets for therapeutic intervention. This guide provides a comparative analysis of prominent serine protease inhibitors, offering insights into their performance, mechanisms of action, and the experimental frameworks used for their evaluation.
Quantitative Comparison of Serine Protease Inhibitors
The efficacy and selectivity of serine protease inhibitors are paramount in determining their therapeutic potential. Key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are used to evaluate their potency. The following tables summarize these values for a selection of inhibitors against various serine proteases.
Table 1: Inhibitory Activity of Nafamostat Mesylate Against Various Serine Proteases
| Serine Protease | IC50 (nM) | Ki (nM) |
| Hepsin | 5.0 | 0.53[1] |
| Tryptase | - | 0.0953 |
| uPA (urokinase-type Plasminogen Activator) | 1.4 (EC50 for SARS-CoV) | - |
| Matriptase | - | - |
| Factor XIa | - | - |
| Factor XIIa | - | - |
Note: IC50 and Ki values can vary depending on the experimental conditions.
Table 2: Inhibitory Activity of Narsoplimab (OMS721) Against MASP-2
| Serine Protease | Target | Clinical Outcome (HSCT-TMA) |
| MASP-2 (Mannan-binding Lectin-associated Serine Protease-2) | Lectin Pathway of the Complement System | 61% Complete Response Rate (Full Analysis Set)[2][3] |
| 74% Complete Response Rate (Per-Protocol Population)[2][3] | ||
| 100-day survival: 68% (Full Analysis Set), 83% (Per-Protocol)[2][3] |
Table 3: Inhibitory Activity of Other Serine Protease Inhibitors
| Inhibitor | Target Protease | IC50 (µM) | Ki (µM) |
| UAMC-00050 | Trypsin-like serine proteases | - | - |
| Camostat mesilate | TMPRSS2 | 87 (EC50 for SARS-CoV-2) | - |
| Leupeptin | Transmembrane protease serine 6 | - | 2.4 - 4.1 |
Key Signaling Pathways Targeted by Serine Protease Inhibitors
Serine proteases are integral components of complex signaling cascades. Inhibitors often target key enzymes within these pathways to modulate physiological responses.
The Coagulation Cascade
The coagulation cascade is a prime example of a serine protease-driven pathway, culminating in the formation of a fibrin clot. Key serine proteases in this cascade include thrombin and Factor Xa.[4][5] Inhibitors targeting these enzymes are used as anticoagulants to prevent thrombosis.[4][5]
Caption: The Coagulation Cascade and points of inhibition.
The Complement Cascade
The complement system is a crucial part of the innate immune response and involves a cascade of serine protease activations.[6][7][8] The lectin pathway, initiated by mannan-binding lectin (MBL), relies on the activity of MBL-associated serine proteases (MASPs). Narsoplimab is a monoclonal antibody that inhibits MASP-2, thereby blocking the lectin pathway.[9]
Caption: The Lectin Pathway of the Complement Cascade.
Protease-Activated Receptor (PAR) Signaling
Serine proteases like thrombin can act as signaling molecules by cleaving and activating Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.[10][11] This activation triggers various cellular responses, including platelet aggregation, inflammation, and cell proliferation.[12]
Caption: Protease-Activated Receptor (PAR1) Signaling Pathway.
Experimental Protocols
The reliable evaluation of serine protease inhibitors hinges on robust and well-defined experimental protocols. Below are detailed methodologies for key assays.
In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate Method)
This assay is a fundamental method for determining the potency of an inhibitor against a purified serine protease.
Principle: The assay utilizes a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.
Materials:
-
Purified serine protease
-
Fluorogenic peptide substrate specific for the protease
-
Test inhibitor compounds
-
Assay buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20)[13]
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified serine protease in assay buffer. The final concentration should be optimized to provide a linear reaction rate.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in the assay buffer.[14]
-
Prepare a serial dilution of the test inhibitor in the assay buffer. A typical concentration range might be from 0.01 nM to 100 µM.
-
-
Assay Setup:
-
In a 96-well black microplate, add a small volume of the serially diluted inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the purified serine protease solution to all wells except for the negative control (no enzyme) wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., excitation at 380 nm and emission at 450 nm) over a set period.[13]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (the slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and Km are known.
-
Cell-Based Assay for Inhibitor Efficacy
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy by considering factors such as cell permeability and off-target effects.
Principle: This type of assay measures the ability of an inhibitor to block the activity of a specific serine protease within a cellular context. The readout can be a downstream signaling event, cell viability, or the expression of a reporter gene that is dependent on the protease's activity.
Materials:
-
A cell line that expresses the target serine protease.
-
Cell culture medium and supplements.
-
Test inhibitor compounds.
-
Reagents for the specific readout (e.g., antibodies for Western blotting, luciferase assay reagents, or cell viability dyes).
-
Multi-well cell culture plates.
-
Appropriate instrumentation for the chosen readout (e.g., plate reader, flow cytometer).
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into multi-well plates at a predetermined density and allow them to adhere and grow overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the test inhibitor in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the inhibitor or vehicle control.
-
Incubate the cells for a period sufficient to allow the inhibitor to exert its effect.
-
-
Stimulation (if necessary):
-
In some cases, the activity of the target protease may need to be induced. If so, add the appropriate stimulus to the cells after the inhibitor pre-incubation period.
-
-
Assay Readout:
-
Perform the chosen readout to measure the effect of the inhibitor. This could involve:
-
Western Blotting: Lyse the cells and perform Western blotting to detect the levels of a protein that is a downstream target of the protease.
-
Reporter Gene Assay: If using a reporter cell line, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase).
-
Cell Viability Assay: Add a cell viability reagent (e.g., MTT, CellTiter-Glo) and measure the signal according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value in the cellular context.
-
Experimental Workflow for Serine Protease Inhibitor Screening
The discovery of novel serine protease inhibitors often follows a systematic screening workflow.
Caption: A typical workflow for the discovery and development of serine protease inhibitors.
References
- 1. Serine protease hepsin Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. investor.omeros.com [investor.omeros.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Inhibitors of serine proteinases from blood coagulation cascade - view on current developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in serine protease inhibitors as anticoagulant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serine Proteases of Complement System - Creative Biolabs [creative-biolabs.com]
- 7. Inhibition of the serine proteases of the complement system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. Narsoplimab Results in Excellent Survival in Adults and Children With Hematopoietic Cell Transplant Associated Thrombotic Microangiopathy (TA-TMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protease-activated receptor - Wikipedia [en.wikipedia.org]
- 11. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
D-Serine vs. L-Serine: A Comparative Guide to their Roles in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the distinct roles of D-serine and L-serine in the central nervous system (CNS). By presenting key experimental data, detailed methodologies, and illustrative signaling pathways, this document aims to be an essential resource for researchers and professionals in the fields of neuroscience and drug development.
At a Glance: Key Differences Between D-Serine and L-Serine in the CNS
| Feature | D-Serine | L-Serine |
| Primary Role | Co-agonist of the NMDA receptor, modulating excitatory neurotransmission, synaptic plasticity, learning, and memory.[1][2] | Precursor to D-serine, glycine, and essential macromolecules; neuroprotective and neurotrophic agent.[3] |
| Primary Site of Synthesis | Neurons (from L-serine via serine racemase).[4][5] | Astrocytes (from glucose via the phosphorylated pathway).[3][6] |
| Primary Receptor Interaction | Glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] | Glycine receptors; also influences cellular processes through its metabolic products.[3] |
| Functional Impact | Potentiation of NMDA receptor-mediated synaptic transmission and plasticity.[3][7] At high concentrations, can lead to excitotoxicity.[2] | Neuroprotection against excitotoxicity, anti-inflammatory effects, and precursor for essential cellular components.[3][8] |
| Clinical Relevance | Investigated as a therapeutic for schizophrenia to address NMDA receptor hypofunction.[9][10][11][12][13] Also implicated in neurodegenerative diseases.[14] | Investigated as a neuroprotective agent in conditions like Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS).[15][16][17] |
In-Depth Comparison: Synthesis, Release, and Function
Synthesis and Metabolism
L-serine is synthesized primarily in astrocytes from the glycolytic intermediate 3-phosphoglycerate.[3][6] It is then transported to neurons, where the enzyme serine racemase (SR) converts it into D-serine.[4][5][18] D-serine is degraded by the enzyme D-amino acid oxidase (DAAO), which is predominantly found in astrocytes.[19] This spatial separation of synthesis and degradation suggests a tightly regulated "serine shuttle" between astrocytes and neurons.
Receptor Interactions and Signaling Pathways
D-serine's primary function is to act as a potent co-agonist at the glycine-binding site of the NMDA receptor, a key ionotropic glutamate receptor essential for synaptic plasticity.[1][2] For the NMDA receptor to be activated, both glutamate and a co-agonist (like D-serine or glycine) must bind to it. D-serine is considered the dominant co-agonist at many central synapses.[2]
L-serine, on the other hand, exerts its neuroprotective effects in part through the activation of glycine receptors, which are inhibitory chloride channels.[3] Additionally, its metabolic products, such as phosphatidylserine and sphingolipids, are critical components of neuronal membranes.
Figure 1: Simplified signaling pathways of D-serine and L-serine in the CNS.
Quantitative Data from Experimental Studies
Preclinical Studies: D-Serine vs. Glycine at the NMDA Receptor
| Parameter | D-Serine | Glycine | Reference |
| Potency at NMDA Receptor | At least as potent, or more potent than glycine. | Generally considered a potent co-agonist. | [1][2] |
| Effect on NMDA Receptor Neurotoxicity | Dominant endogenous co-agonist mediating NMDA receptor-elicited neurotoxicity in organotypic hippocampal slices. | Ineffective in mediating NMDA receptor neurotoxicity under the same conditions, unless the glycine transporter GlyT1 is blocked and D-serine is removed. | [2] |
| Concentration in Hippocampal Slice Culture Media | Significantly lower than glycine. | Approximately 10-fold higher than D-serine. | [2] |
Clinical Trials: D-Serine in Schizophrenia
| Study Design | Dosage | Key Findings | Reference |
| 4-week, open-label trial | 30, 60, or 120 mg/kg/day | Significant improvement in positive, negative, and total PANSS scores. Doses ≥60 mg/kg showed significant improvement in neurocognition (MATRICS). | [10][12] |
| 6-week, double-blind, placebo-controlled trial | 30 mg/kg/day (adjunctive to antipsychotics) | Improved positive, negative, and cognitive symptoms compared to placebo. | [13] |
Clinical Trials: L-Serine in Neurodegenerative Diseases
| Study Design | Condition | Dosage | Key Findings | Reference |
| Phase I Safety Trial | Amyotrophic Lateral Sclerosis (ALS) | 0.5 to 15.0 g, twice daily for 6 months | Generally well-tolerated and appeared safe. Increasing doses resulted in increased L-serine concentrations in cerebrospinal fluid. | [20] |
| Phase IIa Clinical Trial | Early-stage Alzheimer's Disease | Up to 30 grams per day (in gummy form) | Currently underway to investigate the effects on cognitive decline. | [15][16][17] |
Experimental Protocols
Measurement of D-serine and L-serine in Brain Tissue
Objective: To quantify the concentrations of D-serine and L-serine in brain tissue samples.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Excise brain tissue (e.g., cortex, hippocampus) and immediately freeze in liquid nitrogen.[21]
-
Homogenize the frozen tissue in a suitable buffer (e.g., ice-cold 50% methanol).[21]
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant containing the amino acids.
-
Perform a protein precipitation step, often with trichloroacetic acid, followed by ether extraction.
-
-
Derivatization (for fluorescence detection):
-
Due to the lack of a native chromophore, serine enantiomers are often derivatized with a fluorescent tag. Common derivatizing agents include ortho-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[22]
-
-
Chromatographic Separation:
-
Detection and Quantification:
Methodology: Amperometric Biosensor-Based Detection
-
Principle: This method utilizes a biosensor probe coated with D-amino acid oxidase (DAAO), which specifically degrades D-serine, producing a measurable electrical current.[23][24]
-
Procedure for Brain Slices:
-
Prepare acute brain slices and allow them to recover in artificial cerebrospinal fluid (aCSF).
-
Incubate the slices in fresh aCSF to obtain a "conditioned medium" containing released amino acids.
-
Calibrate the D-serine biosensor with standard solutions of D-serine.
-
Immerse the calibrated biosensor into the conditioned medium to measure the D-serine concentration.[23][24]
-
To ensure specificity, the signal should be abolished by the addition of a DAAO inhibitor or by using a null sensor without the enzyme.[25]
-
Figure 2: Experimental workflows for measuring D- and L-serine.
In Vitro Neuroprotection Assay for L-Serine
Objective: To assess the neuroprotective effects of L-serine against excitotoxicity.
Methodology:
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells or primary neurons in appropriate media.[8]
-
-
Treatment:
-
Seed cells in 96-well plates.
-
Pre-treat the cells with varying concentrations of L-serine for a specified period (e.g., 1 hour).[8]
-
-
Induction of Excitotoxicity:
-
Expose the cells to an excitotoxic agent, such as glutamate or NMDA, to induce neuronal cell death.
-
-
Assessment of Cell Viability:
-
After a set incubation period (e.g., 24 hours), measure cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
-
Data Analysis:
-
Compare the viability of cells treated with the excitotoxin alone to those pre-treated with L-serine. An increase in cell viability in the L-serine-treated groups indicates a neuroprotective effect.[8]
-
Concluding Remarks
The distinct yet interconnected roles of D-serine and L-serine in the central nervous system present a fascinating area of research with significant therapeutic potential. D-serine's function as a primary co-agonist of the NMDA receptor positions it as a key modulator of excitatory neurotransmission and a target for conditions characterized by NMDA receptor hypofunction, such as schizophrenia. Conversely, L-serine's multifaceted role as a metabolic precursor, a neurotrophic factor, and a neuroprotective agent highlights its potential in mitigating neuronal damage in neurodegenerative disorders.
A thorough understanding of their separate and combined actions, supported by robust experimental data, is crucial for the development of novel and effective therapeutic strategies for a range of neurological and psychiatric conditions. This guide serves as a foundational resource to aid in these ongoing research and development efforts.
References
- 1. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Serine racemase deletion alters adolescent social behavior and whole-brain cFos activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Serine and Glycine Differentially Control Neurotransmission during Visual Cortex Critical Period - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 10. High dose D-serine in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. examine.com [examine.com]
- 12. High dose D-serine in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. supplementclarity.com [supplementclarity.com]
- 14. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Looking At The Use Of L-serine and Potential Health Benefits/Risks – Center for Cognitive Health [centerforcognitivehealth.com]
- 17. L-serine, a naturally occurring amino acid, and Alzheimer’s disease — Brain Chemistry Labs The Institute for EthnoMedicine [brainchemistrylabs.org]
- 18. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 19. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alzdiscovery.org [alzdiscovery.org]
- 21. Frontiers | Regional contributions of D-serine to Alzheimer’s disease pathology in male AppNL–G–F/NL–G–F mice [frontiersin.org]
- 22. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. D-serine Measurements in Brain Slices or Other Tissue Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. D-serine Measurements in Brain Slices or Other Tissue Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DL-Serine Hydrazide Hydrochloride: A Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of DL-serine hydrazide hydrochloride, focusing on procedural, step-by-step guidance.
Immediate Safety and Handling Protocols
When handling this compound, it is crucial to adhere to strict safety protocols to minimize exposure and risk. The compound is classified as harmful if swallowed and may cause respiratory irritation and serious eye irritation.[1][2]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves.
-
Eye/Face Protection: Use safety goggles or a face shield.
-
Skin and Body Protection: Wear appropriate laboratory clothing.
-
Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.[2]
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid the formation of dust.[2]
-
Wash hands thoroughly after handling.[3]
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[4]
Quantitative Data
| Property | Value |
| Molecular Formula | C₃H₁₀ClN₃O₂ |
| Molecular Weight | 155.58 g/mol [1] |
| Appearance | Solid |
| Purity | 97% |
| Storage Temperature | Room Temperature, under an inert atmosphere |
Note: Specific LD50 and LC50 values for this compound have not been fully investigated and are not available in the reviewed safety data sheets.[2]
Experimental Protocol: Preparing for Disposal
The recommended disposal method for this compound is through a licensed chemical waste disposal company, typically involving incineration.[4] The following protocol outlines the steps for preparing the waste for collection.
Objective: To safely collect and label this compound waste for disposal by a licensed contractor.
Materials:
-
Designated chemical waste container (solid waste)
-
Container labels
-
Personal Protective Equipment (as listed above)
-
Spatula or scoop
-
Chemical fume hood
Procedure:
-
Container Preparation:
-
Obtain a designated and properly labeled solid chemical waste container. Ensure the container is clean, dry, and compatible with the chemical.
-
-
Waste Collection:
-
Perform all waste collection activities within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully transfer any unused or waste this compound into the designated waste container using a clean spatula or scoop.
-
Avoid creating dust during the transfer process.
-
-
Spill Management (if applicable):
-
In case of a spill, do not use water to clean up.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the collected material into the designated waste container.
-
-
Container Sealing and Labeling:
-
Securely close the waste container.
-
Label the container clearly with "this compound" and any other required hazard information as per your institution's and local regulations.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, pending collection by the licensed waste disposal service.
-
-
Documentation:
-
Maintain a log of the waste, including the chemical name, quantity, and date of accumulation, as required by your institution's waste management plan.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DL-Serine Hydrazide Hydrochloride
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of DL-Serine Hydrazide Hydrochloride, ensuring the well-being of laboratory personnel and the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazard statements, indicating it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3][4] Safety showers and eyewash stations must be readily accessible.[5]
Personal Protective Equipment: The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Material/Standard Specification |
| Hands | Chemical-resistant gloves | Nitrile or chloroprene gloves are suitable for splash contact.[5] Always inspect gloves prior to use.[3] |
| Eyes/Face | Safety glasses with side-shields or goggles | ANSI Z87.1-compliant.[5] A face shield may be necessary if a splash hazard exists.[5][6] |
| Body | Protective clothing | A flame-resistant lab coat and, if necessary, a chemical-resistant apron should be worn.[5] |
| Respiratory | Dust respirator or full-face respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize risk and ensure procedural consistency.
1. Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Verify that the safety shower and eyewash station are unobstructed and functional.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required PPE as detailed in the table above.
2. Handling:
-
Avoid all personal contact, including inhalation of dust.[1]
-
When weighing or transferring the solid, do so carefully to avoid creating dust.[1][7]
-
Keep the container tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[1]
-
Contaminated work clothes should be laundered separately before reuse.[1]
-
Clean the work area and any equipment used with appropriate cleaning agents.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3][8] Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][7] Call a physician or Poison Control Center immediately.[3] |
Spill Response:
-
Minor Spills: Clean up spills immediately.[1] Use dry clean-up procedures and avoid generating dust.[1] Collect the residue and place it in a sealed, labeled container for disposal.[1] Wash the spill area with large amounts of water.[1]
-
Major Spills: Evacuate the area and alert emergency services.[1] Prevent the spillage from entering drains or waterways.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Product Disposal: Dispose of the chemical waste at an authorized hazardous or special waste collection point.[1] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural workflow for safely handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | CAS#:55819-71-1 | Chemsrc [chemsrc.com]
- 5. safety.charlotte.edu [safety.charlotte.edu]
- 6. realsafety.org [realsafety.org]
- 7. capotchem.com [capotchem.com]
- 8. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
